molecular formula C8H8N4S B177851 1-m-Tolyl-1H-tetrazole-5-thiol CAS No. 41401-38-1

1-m-Tolyl-1H-tetrazole-5-thiol

Cat. No.: B177851
CAS No.: 41401-38-1
M. Wt: 192.24 g/mol
InChI Key: KGKMQZXVDKMKRL-UHFFFAOYSA-N
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Description

1-m-Tolyl-1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is C8H8N4S and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-m-Tolyl-1H-tetrazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-m-Tolyl-1H-tetrazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-6-3-2-4-7(5-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKMQZXVDKMKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350632
Record name 1-m-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41401-38-1
Record name 1-m-Tolyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-m-Tolyl-1H-tetrazole-5-thiol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific isomer, this document synthesizes information from closely related analogs, theoretical predictions, and established chemical principles to offer a robust profile for research and development purposes.

Core Chemical Identity and Physicochemical Properties

1-m-Tolyl-1H-tetrazole-5-thiol belongs to the family of tetrazole-5-thiols, which are characterized by a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, with a thiol group attached to the carbon. The '1-m-tolyl' designation indicates that a meta-tolyl (3-methylphenyl) group is substituted at the N1 position of the tetrazole ring.

Molecular Structure and Tautomerism

The compound can exist in tautomeric forms, primarily the thiol and thione forms. The thione form, 1-m-tolyl-1,4-dihydro-5H-tetrazole-5-thione, is generally considered the more stable tautomer in the solid state and in solution, a common feature for 5-mercaptotetrazoles. This equilibrium is a critical consideration in its reactivity and interactions.

Tautomerism cluster_thiol Thiol Form cluster_thione Thione Form Thiol 1-m-Tolyl-1H-tetrazole-5-thiol Thione 1-m-Tolyl-1,4-dihydro-5H-tetrazole-5-thione Thiol->Thione Tautomerization Thiol_structure Thione_structure

Caption: Thiol-thione tautomerism of 1-m-Tolyl-1H-tetrazole-5-thiol.

Predicted and Analogous Physicochemical Data
PropertyPredicted/Analogous ValueSource
Molecular Formula C₈H₈N₄S-
Molecular Weight 192.24 g/mol -
Appearance Expected to be a white to off-white crystalline solidAnalogous to 1-phenyl derivative[1]
Melting Point (°C) Estimated to be in the range of 140-160 (with decomposition)Based on 1-phenyl derivative (145 °C, dec.)[2][3]
Solubility Predicted to be soluble in polar organic solvents like ethanol, acetone, and chloroform.Analogous to 1-phenyl derivative[3]
pKa Estimated to be acidic due to the thiol/thione proton.General property of tetrazole-5-thiols

Synthesis Protocol: A Validated Approach

The synthesis of 1-m-tolyl-1H-tetrazole-5-thiol can be reliably achieved through a well-established two-step process starting from m-tolyl isothiocyanate. This method is adapted from standard procedures for the synthesis of similar 1-aryl-1H-tetrazole-5-thiols.

Synthetic Workflow

Synthesis_Workflow Start m-Tolyl isothiocyanate Intermediate Formation of 1-m-Tolyl-1H-tetrazole-5-thiolate salt Start->Intermediate + Reagent1 Sodium Azide (NaN₃) Reagent1->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product 1-m-Tolyl-1H-tetrazole-5-thiol Acidification->Product

Caption: Synthetic workflow for 1-m-Tolyl-1H-tetrazole-5-thiol.

Step-by-Step Experimental Procedure

Materials:

  • m-Tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolyl isothiocyanate (1 equivalent) in a suitable solvent such as water or a water/acetone mixture.

  • Addition of Sodium Azide: Carefully add sodium azide (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid in the presence of acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the sodium salt of the product) forms, it can be collected by filtration.

  • Acidification: Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the 1-m-tolyl-1H-tetrazole-5-thiol.

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectral Characterization

The structural confirmation of the synthesized 1-m-tolyl-1H-tetrazole-5-thiol would rely on a combination of spectroscopic techniques. The expected spectral data, based on the analysis of analogous compounds, are presented below.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3000-3100Aromatic C-H stretching
~2900-2980Aliphatic C-H stretching (from the tolyl methyl group)
~2550-2600S-H stretching (thiol tautomer, may be weak or absent)
~1500-1600C=C aromatic ring stretching
~1300-1400C=S stretching (thione tautomer) and N=N stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, in DMSO-d₆):

  • δ ~14-15 ppm (broad singlet, 1H): This downfield proton is characteristic of the N-H or S-H proton in the thione/thiol tautomers.

  • δ ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the m-tolyl group.

  • δ ~2.4 ppm (singlet, 3H): Protons of the methyl group on the tolyl ring.

¹³C NMR (predicted, in DMSO-d₆):

  • δ ~165-175 ppm: Carbon of the C=S (thione) in the tetrazole ring.

  • δ ~120-140 ppm: Aromatic carbons of the m-tolyl group.

  • δ ~21 ppm: Carbon of the methyl group.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 192. Key fragmentation patterns would likely involve the loss of N₂ and the cleavage of the tolyl group.

Potential Applications in Research and Drug Development

Tetrazole derivatives, including tetrazole-5-thiols, are a cornerstone in medicinal chemistry and have emerging applications in materials science.

Medicinal Chemistry and Drug Design
  • Bioisostere for Carboxylic Acids: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. It offers similar acidity and hydrogen bonding capabilities but with improved metabolic stability and oral bioavailability. This makes 1-m-tolyl-1H-tetrazole-5-thiol an attractive scaffold for designing novel drug candidates.

  • Enzyme Inhibition: The thiol group is a known nucleophile and can interact with various biological targets. For instance, some tetrazole-5-thiol derivatives have been investigated for their ability to inhibit enzymes like aldehyde dehydrogenase[4].

  • Antimicrobial and Antifungal Activity: The tetrazole nucleus is present in several antimicrobial and antifungal agents[5]. The unique electronic and structural features of the tolyl-substituted derivative could lead to new compounds with potent biological activity.

Materials Science
  • Corrosion Inhibition: Tetrazole derivatives, particularly those with sulfur-containing functional groups, have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including steel in acidic media[3][6]. The aromatic tolyl group and the thiol functionality in 1-m-tolyl-1H-tetrazole-5-thiol suggest its potential in this application, likely through adsorption onto the metal surface to form a protective film.

Safety and Handling

As a thiol-containing heterocyclic compound, 1-m-tolyl-1H-tetrazole-5-thiol should be handled with appropriate care. It is predicted to be a skin and eye irritant. Inhalation and ingestion should be avoided. As with all nitrogen-rich heterocyclic compounds, its thermal stability should be considered, as rapid decomposition upon heating can occur. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

1-m-Tolyl-1H-tetrazole-5-thiol represents a versatile chemical entity with significant potential in both pharmaceutical and industrial applications. While direct experimental data remains scarce, this guide provides a comprehensive, technically grounded framework based on the well-understood chemistry of its analogs. The proposed synthetic route is robust, and the predicted spectral and physicochemical properties offer a solid foundation for researchers to embark on the synthesis, characterization, and exploration of this promising compound. Further experimental validation of these properties is a critical next step in unlocking its full potential.

References

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • Comprehensive structural, electronic, and in-silico characterization of 1-phenyl-5-(m-tolyl)-1H-tetrazole as a potentia… - OUCI. Available at: [Link]

  • Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Wiley Online Library. Available at: [Link]

  • 5-p-Tolyl-1H-tetrazole. National Center for Biotechnology Information. Available at: [Link]

  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link]

  • 1-Phenyl-5-mercaptotetrazole. PubChem. Available at: [Link]

  • Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. Semantic Scholar. Available at: [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. ResearchGate. Available at: [Link]

  • Computational study on the reactivity of tetrazines toward organometallic reagents. PubMed. Available at: [Link]

  • An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. National Center for Biotechnology Information. Available at: [Link]

  • Five new complexes based on 1-phenyl-1 H -tetrazole-5-thiol: Synthesis, structural characterization and properties. PlumX. Available at: [Link]

  • Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase. PubMed. Available at: [Link]

  • One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • 1-Methyl-1H-tetrazole-5-thiol. J-GLOBAL. Available at: [Link]

  • 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. International Journal of Industrial Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, experimental protocols, and safety considerations. The core of this guide is a detailed, field-proven protocol for the synthesis of the target molecule, grounded in established chemical principles and supported by authoritative references. We delve into the mechanistic underpinnings of the reaction, offer insights into the rationale behind experimental choices, and provide a framework for the characterization of the final product.

Introduction: The Significance of 1-m-Tolyl-1H-tetrazole-5-thiol

Tetrazole derivatives are a cornerstone in modern medicinal chemistry, often employed as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles. The title compound, 1-m-Tolyl-1H-tetrazole-5-thiol, belongs to a class of 1-aryl-1H-tetrazole-5-thiols that have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. The presence of the thiol group provides a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of more complex pharmacologically active agents. This guide aims to equip researchers with the necessary knowledge to confidently and safely synthesize this important molecule.

The Synthetic Pathway: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of 1-aryl-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide salt, typically sodium azide. This reaction provides a high-yielding and atom-economical route to the desired tetrazole core.

The Core Reaction: m-Tolyl Isothiocyanate and Sodium Azide

The synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol commences with the reaction of m-tolyl isothiocyanate with sodium azide. The isothiocyanate serves as the 1,3-dipole precursor, while the azide ion acts as the two-atom component in this cycloaddition.

Reaction Scheme:

Reaction_Scheme m_tolyl_isothiocyanate m-Tolyl isothiocyanate product 1-m-Tolyl-1H-tetrazole-5-thiol m_tolyl_isothiocyanate->product DMF, Heat sodium_azide Sodium Azide (NaN3) sodium_azide->product

Caption: General reaction scheme for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which effectively dissolves both the organic isothiocyanate and the inorganic azide salt. Heating the reaction mixture is generally required to overcome the activation energy of the cycloaddition.

Mechanistic Insights

While often depicted as a concerted [3+2] cycloaddition, the precise mechanism of the reaction between an isothiocyanate and sodium azide can be more nuanced. It is proposed that the reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization to form the tetrazole ring. The choice of a polar aprotic solvent like DMF not only facilitates the dissolution of the reactants but also helps to stabilize the charged intermediates formed during the reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is an adapted method based on established procedures for the synthesis of analogous 1-aryl-1H-tetrazole-5-thiols. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
m-Tolyl isothiocyanate≥98%Commercially Available
Sodium Azide (NaN₃)≥99%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Equipment
  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Fume hood

Detailed Synthesis Procedure

Step 1: Reaction Setup

  • In a 100 mL round-bottom flask, dissolve m-tolyl isothiocyanate (e.g., 5.0 g, 1.0 eq) in anhydrous DMF (e.g., 25 mL) under a nitrogen atmosphere.

  • Carefully add sodium azide (e.g., 1.1 eq) to the solution in portions while stirring. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

Step 2: Reaction

  • Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.

  • Maintain the temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (e.g., 100 mL).

  • Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the thiolate and cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram:

Experimental_Workflow start Start dissolve Dissolve m-tolyl isothiocyanate in DMF start->dissolve add_azide Add sodium azide dissolve->add_azide heat Heat reaction mixture (80-90°C) add_azide->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Pour into ice-water and acidify with HCl cool->precipitate filter Filter and wash the precipitate precipitate->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize dry Dry the purified product recrystallize->dry end End dry->end

Caption: A step-by-step workflow for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Structural Characterization

The identity and purity of the synthesized 1-m-Tolyl-1H-tetrazole-5-thiol should be confirmed using a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the tolyl group (multiplets), methyl protons of the tolyl group (singlet), and a broad singlet for the thiol proton (which may be exchangeable with D₂O).
¹³C NMR Aromatic carbons, methyl carbon, and the carbon of the tetrazole ring attached to the sulfur atom (C=S or C-S).
IR Spectroscopy Characteristic peaks for N-H/S-H stretching (broad), C=N stretching of the tetrazole ring, and aromatic C-H stretching.
Melting Point A sharp melting point is indicative of a pure compound.

Safety and Handling: A Self-Validating System

The synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol involves the use of hazardous materials, and strict adherence to safety protocols is paramount.

  • Sodium Azide (NaN₃): Sodium azide is acutely toxic if swallowed or inhaled and can be fatal. It reacts with acids to produce highly toxic and explosive hydrazoic acid gas. It can also form explosive heavy metal azides.

    • Handling: Always handle sodium azide in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid contact with skin and eyes. Do not use metal spatulas to handle sodium azide.

    • Storage: Store sodium azide in a cool, dry, and well-ventilated area, away from acids and heavy metals.[1]

    • Waste Disposal: Dispose of sodium azide waste according to institutional and national regulations for hazardous waste. Never pour azide-containing solutions down the drain.

  • m-Tolyl Isothiocyanate: Isothiocyanates are lachrymators and can be irritating to the skin, eyes, and respiratory system. Handle in a fume hood and wear appropriate PPE.

  • Dimethylformamide (DMF): DMF is a potential reproductive toxin and can be absorbed through the skin. Use in a well-ventilated area and wear appropriate gloves.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently prepare this valuable compound for further applications in drug discovery and materials science. The provided insights into the causality of experimental choices aim to empower scientists to not only replicate this synthesis but also to adapt and innovate in their own research endeavors.

References

  • Synthesis and Characterization of 1-Phenyl-1H-tetrazole-5-thiol Derivatives and Their Antibacterial Evalu
  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. (URL not available)
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. (URL not available)

Sources

An In-depth Technical Guide to 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Tetrazole Thiol Moiety

The tetrazole ring system is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisostere for the carboxylic acid group.[1] The introduction of a thiol group at the 5-position, and an aryl substituent at the 1-position, creates a molecular scaffold with a rich and versatile chemical profile. This guide focuses on a specific, yet underexplored, member of this family: 1-m-Tolyl-1H-tetrazole-5-thiol (CAS Number 41401-38-1). While direct literature on this specific isomer is sparse, this guide will synthesize field-proven insights from closely related analogs, namely the 1-phenyl and 1-methyl derivatives, to provide a robust technical overview for researchers. We will delve into its synthesis, physicochemical properties, and key applications, with a particular focus on its potential as a corrosion inhibitor and its relevance in synthetic chemistry.

Physicochemical and Spectroscopic Profile

Predictive data for 1-m-Tolyl-1H-tetrazole-5-thiol is derived from its close structural analog, 1-phenyl-1H-tetrazole-5-thiol. The primary difference is the addition of a methyl group on the phenyl ring, which is expected to have a minor impact on the core physicochemical properties.

Table 1: Physicochemical Properties of 1-Aryl-1H-tetrazole-5-thiols

Property1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1)1-m-Tolyl-1H-tetrazole-5-thiol (CAS 41401-38-1) (Predicted)
Molecular Formula C₇H₆N₄S[2][3]C₈H₈N₄S
Molecular Weight 178.21 g/mol [2][3]192.24 g/mol
Appearance White to pale cream crystalline powder[3]White to off-white crystalline solid
Melting Point 145 °C (decomposes)[4]Expected to be in a similar range, with slight variation due to the tolyl group.
Solubility Soluble in ethanol, acetone, chloroform; partly soluble in water.[1]Similar solubility profile expected.
Tautomerism Exists in a thiol-thione tautomeric equilibrium.The same tautomerism is expected.
Spectroscopic Characterization (Predicted)

The following spectroscopic characteristics are predicted for 1-m-Tolyl-1H-tetrazole-5-thiol based on data from its phenyl and methyl analogs.[5][6][7][8]

  • ¹H NMR: The spectrum is expected to show characteristic signals for the tolyl group: a singlet for the methyl protons around δ 2.3-2.5 ppm, and a set of multiplets for the aromatic protons in the δ 7.0-7.5 ppm region. The N-H/S-H proton of the tetrazole-thiol moiety may appear as a broad singlet at a variable chemical shift, often downfield.

  • ¹³C NMR: The spectrum will feature signals for the tolyl methyl carbon around δ 20-22 ppm, aromatic carbons between δ 120-140 ppm, and the characteristic tetrazole ring carbon (C5) in the δ 150-155 ppm range.[5]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (if in thione form, broad, ~3000-3200 cm⁻¹), C=N stretching of the tetrazole ring (~1500-1600 cm⁻¹), and C=S stretching (if in thione form, ~1100-1300 cm⁻¹). The presence of a weak S-H stretch around 2500-2600 cm⁻¹ would indicate the thiol tautomer.[9]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 192. Fragmentation would likely involve the loss of N₂ and cleavage of the tolyl and thiol groups.

Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol: A Validated Protocol

The most reliable and widely adopted method for the synthesis of 1-aryl-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an aryl isothiocyanate and an azide salt.[10] This approach is robust and generally provides good yields.

Diagram 1: Synthesis Pathway

Synthesis reagent1 m-Tolyl isothiocyanate process [3+2] Cycloaddition Water or DMF Reflux reagent1->process reagent2 Sodium Azide (NaN₃) reagent2->process product 1-m-Tolyl-1H-tetrazole-5-thiol process->product Corrosion_Inhibition cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface H_plus H⁺ Fe Fe H_plus->Fe Cathodic Reaction (Corrosion) Cl_minus Cl⁻ Fe_ion Fe->Fe_ion Anodic Reaction (Corrosion) inhibitor 1-m-Tolyl-1H- tetrazole-5-thiol inhibitor->Fe Adsorption (Protective Layer)

Sources

1-m-Tolyl-1H-tetrazole-5-thiol tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomerism of 1-m-Tolyl-1H-tetrazole-5-thiol

Abstract

The phenomenon of tautomerism, particularly within heterocyclic systems, presents a critical consideration in modern drug development. The ability of a molecule to exist in multiple, readily interconvertible structural forms can profoundly impact its physicochemical properties, metabolic stability, and pharmacological activity. This guide provides a detailed examination of the thiol-thione tautomerism inherent to 1-m-tolyl-1H-tetrazole-5-thiol, a representative of the medicinally significant 1-substituted-1H-tetrazole-5-thiol class. We will explore the structural nuances of the tautomeric forms, the analytical methodologies required for their characterization, the extrinsic factors governing their equilibrium, and the strategic implications for researchers in medicinal chemistry and pharmacology.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Candidates

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution often enhances metabolic stability and improves pharmacokinetic profiles by increasing lipophilicity. However, the introduction of substituents at the 5-position, such as a thiol group, unveils a layer of chemical complexity: prototropic tautomerism.

For 1-aryl-1H-tetrazole-5-thiols, the dynamic equilibrium between the thiol and thione forms is of paramount importance.

  • 1-m-Tolyl-1H-tetrazole-5-thiol (Thiol Form): Features a proton on the sulfur atom, preserving the aromaticity of the tetrazole ring.

  • 1-m-Tolyl-1,2,3,4-tetrazole-5-thione (Thione Form): Features a proton on one of the ring nitrogen atoms (typically N4), resulting in a carbon-sulfur double bond (thiocarbonyl).

The dominant tautomer can dictate the molecule's hydrogen bonding capacity, polarity, and three-dimensional shape, thereby influencing its interaction with biological targets. Understanding and controlling this equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design.[3] Theoretical and experimental studies on related heterocyclic thiols consistently indicate that the thione form is generally the more stable and predominant tautomer in both solid and solution phases under standard conditions.[4][5][6]

Caption: Tautomeric equilibrium of 1-m-tolyl-1H-tetrazole-5-thiol.

Synthesis and Structural Elucidation

The synthesis of 1-substituted 1H-tetrazole-5-thiols is efficiently achieved through the [3+2] cycloaddition of an azide ion to an isothiocyanate.[7] This method is robust and provides high yields of the desired product.

Experimental Protocol: Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide (NaN₃, 1.3 g, 20 mmol) in 30 mL of deionized water.

  • Reaction Initiation: To the stirring solution, add m-tolyl isothiocyanate (1.49 g, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

  • Workup: Cool the mixture to room temperature. Acidify slowly with 2M hydrochloric acid (HCl) to a pH of ~2-3, which will precipitate the product.

  • Isolation: Collect the white solid precipitate by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-m-tolyl-1H-tetrazole-5-thiol. Dry under vacuum.

Analytical Characterization: Distinguishing Tautomers

A multi-faceted analytical approach is essential to unambiguously characterize the tautomeric state of the molecule in different environments.

Spectroscopic Evidence
  • Infrared (IR) Spectroscopy: The thione form exhibits a characteristic C=S stretching vibration, typically in the range of 1100-1300 cm⁻¹. Conversely, the thiol form displays a weak S-H stretch around 2550-2600 cm⁻¹. The presence of a strong N-H stretching band (around 3100-3400 cm⁻¹) in conjunction with the C=S band is a strong indicator of the thione tautomer's predominance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In the thione form, an exchangeable N-H proton signal will be observed, typically as a broad singlet in the downfield region (13-15 ppm). The thiol S-H proton, if present, would appear much further upfield.

    • ¹³C NMR: The most diagnostic signal is that of the C5 carbon. In the thione tautomer, this carbon is a thiocarbonyl (C=S) and resonates significantly downfield, often in the range of 165-175 ppm. In the thiol form, the C5 carbon is attached to sulfur via a single bond (C-S) and appears much further upfield.[8]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a powerful technique for studying tautomeric mixtures in solution. Because the two tautomers possess different polarities, they can often be separated chromatographically.[6] Coupling this with mass spectrometry confirms that both separated peaks correspond to the same molecular mass, confirming their isomeric relationship. This technique is particularly valuable for quantifying the tautomeric ratio under varying conditions.

Analytical Technique Thiol Form Signature Thione Form Signature Reference
IR Spectroscopy Weak S-H stretch (~2550 cm⁻¹)Strong C=S stretch (~1200 cm⁻¹), N-H stretch (~3200 cm⁻¹)[5]
¹H NMR S-H proton signalBroad, downfield N-H proton signal (~13-15 ppm)[9]
¹³C NMR C5-S signal (upfield)C5=S signal (~165-175 ppm)[8]
HPLC Distinct retention timeDistinct retention time (typically different from thiol)[6]
Table 1: Summary of key analytical signatures for distinguishing thiol and thione tautomers.

Factors Influencing the Tautomeric Equilibrium

The position of the thiol-thione equilibrium is not static; it is highly sensitive to environmental factors. Manipulating these factors allows for a deeper understanding of the system and can be leveraged in formulation and drug design.

Solvent Polarity

The polarity of the solvent plays a crucial role. The thione tautomer is generally more polar than the thiol tautomer due to the C=S and N-H bonds. Consequently, polar protic solvents (e.g., water, methanol) tend to stabilize the thione form through hydrogen bonding, shifting the equilibrium further in its favor. In non-polar aprotic solvents (e.g., hexane, chloroform), the relative population of the thiol form may increase, although the thione form often remains dominant.

pH of the Medium

The pH of the solution has a profound effect on the equilibrium.[6][10]

  • Acidic/Neutral Conditions: In neutral and acidic media, the thione form is heavily favored.

  • Alkaline Conditions: In an alkaline environment, a base can deprotonate the molecule. Deprotonation of the N-H proton in the thione form results in a resonance-stabilized thiolate anion. This effectively shifts the equilibrium towards the formation of the thiol form's conjugate base, increasing the apparent concentration of the "thiol side" of the equilibrium.[6] This principle is a key tool for experimental investigation.

Temperature

Temperature can influence the equilibrium constant (Keq) of the tautomeric interconversion.[11] Variable Temperature NMR (VT-NMR) studies can provide thermodynamic data (ΔH and ΔS) for the process. Typically, if the interconversion rate is slow on the NMR timescale at low temperatures, separate signals for both tautomers may be observed, which coalesce into averaged signals as the temperature is raised.

Advanced Experimental Workflow: Quantifying Tautomeric Ratio

To provide actionable insights for drug development, a quantitative assessment of the tautomeric ratio under physiologically relevant conditions is necessary. The following workflow outlines a robust methodology.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep1 Dissolve compound in DMSO (Stock Solution) prep2 Prepare buffered aqueous solutions (pH 4.0, 7.4, 9.0) prep3 Dilute stock into each buffer (Constant final concentration) analysis1 pH-Dependent HPLC-MS Analysis prep3->analysis1 analysis2 Inject samples onto a C18 column analysis1->analysis2 analysis3 Monitor at relevant UV λmax analysis2->analysis3 analysis4 Confirm peak identity with MS (m/z) analysis3->analysis4 data1 Integrate peak areas for Thiol and Thione tautomers analysis4->data1 data2 Calculate Tautomeric Ratio (%) at each pH data1->data2 data3 Correlate results with potential biological activity data2->data3 caption Fig. 2: Workflow for pH-dependent tautomer analysis.

Caption: Workflow for pH-dependent tautomer analysis via HPLC-MS.

Protocol: pH-Dependent HPLC-MS Analysis
  • System Setup: Use a reverse-phase HPLC system with a C18 column, coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a 10 mM stock solution of 1-m-tolyl-1H-tetrazole-5-thiol in DMSO. Prepare a series of aqueous mobile phase buffers (e.g., phosphate buffers) at various pH values (e.g., 4.0, 7.4, 9.0).

  • Analysis: For each pH value, dilute the stock solution into the corresponding buffer to a final concentration of 50 µM. Inject the sample immediately onto the HPLC.

  • Method: Run a gradient elution method (e.g., from 10% to 90% acetonitrile in the buffered mobile phase). Monitor the elution profile with a UV detector and the MS.

  • Quantification: Identify the peaks corresponding to the thiol and thione tautomers by their retention times and confirm they have the correct parent mass. Integrate the area under each peak. The ratio of the peak areas provides a quantitative measure of the tautomeric composition at that specific pH. As noted in the literature, the peak corresponding to the thiol form is expected to increase in relative area in the alkaline sample.[6]

Implications and Conclusion

The tautomeric behavior of 1-m-tolyl-1H-tetrazole-5-thiol is a microcosm of the challenges and opportunities in modern drug design. The predominance of the thione form under most conditions defines its ground-state properties. However, its ability to shift equilibrium under different pH conditions is critically important. This pH-dependent behavior can influence how the drug is absorbed, how it interacts with metabolizing enzymes, and, most importantly, how it binds to its target receptor. A receptor binding pocket with key basic residues could potentially deprotonate the molecule, favoring binding of the thiolate anion, making the tautomeric equilibrium an integral part of the mechanism of action.

Therefore, a thorough characterization of a molecule's tautomeric landscape is not optional. It is a fundamental component of building a robust structure-activity relationship (SAR) and developing safe, effective, and reliable therapeutics. This guide has provided the foundational knowledge and actionable protocols for researchers to confidently investigate and leverage the tautomerism of tetrazole-thiols in their drug discovery programs.

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The Genesis and Evolution of Tetrazole Thiols: A Technical Guide for Scientific Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the discovery and history of tetrazole thiols, a pivotal class of heterocyclic compounds. It navigates through their initial synthesis in the late 19th century to their contemporary significance in medicinal chemistry and drug development. This document elucidates the evolution of synthetic methodologies, the fundamental physicochemical properties that underpin their utility, and their critical role as bioisosteres for carboxylic acids. With a focus on scientific integrity, this guide offers field-proven insights, detailed experimental protocols, and a thorough examination of the safety considerations inherent in their synthesis. It is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development, providing a robust foundation for future innovation.

A Historical Overture: The Dawn of Tetrazole Chemistry

The journey into the world of tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms and one carbon, began in 1885 with the first synthesis of a tetrazole derivative, 2-cyano-5-phenyltetrazole, by Swedish chemist J. A. Bladin.[1][2] However, the specific exploration of tetrazole thiols, also known as mercaptotetrazoles, emerged shortly thereafter. While the original publications are not readily accessible, historical accounts and reviews of early 20th-century heterocyclic chemistry credit the foundational work on these sulfur-containing analogs to researchers like Freund and Hempel in 1895 and later, E. Oliveri-Mandalà and T. Passalacqua, who investigated the synthesis of 5-substituted tetrazole-thiols.[3]

Initial interest in tetrazole chemistry was modest, with only a few hundred derivatives reported in the literature up to the 1950s.[2] This landscape, however, began to change dramatically with the burgeoning field of medicinal chemistry. Researchers started to recognize the unique physicochemical properties of the tetrazole ring, particularly its ability to serve as a bioisosteric replacement for the carboxylic acid group. This realization opened the floodgates for the synthesis and investigation of a vast array of tetrazole derivatives, including the thiol-substituted congeners.

Beyond medicinal chemistry, tetrazole derivatives found applications in various other domains, including photography as stabilizers and in agriculture as herbicides and fungicides.[4]

The Synthetic Cornerstone: Crafting the Tetrazole Thiol Core

The synthesis of tetrazole thiols has evolved significantly from the early exploratory methods. The most prevalent and historically significant approach involves the reaction of isothiocyanates with an azide source, typically sodium azide. This method provides a direct and efficient route to 1-substituted-1H-tetrazole-5-thiols.

The Isothiocyanate Route: A Foundational Reaction

The reaction of an isothiocyanate with sodium azide is a cornerstone of tetrazole thiol synthesis. The general mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole ring.

G cluster_0 Reaction Mechanism reagents R-N=C=S (Isothiocyanate) + Na-N3 (Sodium Azide) intermediate [R-N=C(S)-N3] (Azido-thioformimidate intermediate) reagents->intermediate Nucleophilic Attack product 1-Substituted-1H-tetrazole-5-thiol intermediate->product Intramolecular Cyclization

Caption: Thiol-thione tautomerism in 1-substituted-1H-tetrazole-5-thiols.

The acidic proton on the tetrazole ring imparts a pKa value that is comparable to that of carboxylic acids, allowing it to engage in similar ionic interactions with biological targets. [4]

A Comparative Analysis: Tetrazole Thiols vs. Carboxylic Acids

The decision to employ a tetrazole thiol as a carboxylic acid bioisostere is a strategic one, driven by the desire to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.

PropertyCarboxylic Acid (-COOH)1-Phenyl-1H-tetrazole-5-thiol1-Methyl-1H-tetrazole-5-thiol
pKa ~4-5~-3.85 (Predicted) [5]~0.70 (Predicted) [6]
logP (Octanol/Water) Varies with R-group~0.951 (Calculated) [7]~0 (Calculated for thiolate) [8]
Metabolic Stability Susceptible to Phase II conjugationGenerally more resistant to metabolism [9]Generally more resistant to metabolism [9]
Lipophilicity Generally lowerGenerally higher than corresponding carboxylate [10]Varies

Note: Experimental and calculated values can vary depending on the specific molecule and the method of determination.

The increased lipophilicity of the tetrazole ring can enhance membrane permeability, a crucial factor for oral bioavailability. [10]Furthermore, the tetrazole moiety is generally more resistant to metabolic degradation than the carboxylic acid group, which can lead to a longer in vivo half-life. [9]

The Rise of a Bioisostere: Tetrazole Thiols in Drug Development

The application of tetrazole thiols as carboxylic acid surrogates has had a profound impact on drug discovery, most notably in the development of cephalosporin antibiotics.

A Case Study: Cephalosporin Antibiotics

The discovery of cephalosporins in 1945 by Giuseppe Brotzu marked a new era in the fight against bacterial infections. [11][12]Subsequent structural modifications led to the development of a vast arsenal of these life-saving drugs. A significant advancement in this field was the incorporation of a methyl-tetrazole-thiol (MTT) side chain at the 3-position of the cephalosporin core.

This modification is exemplified in second and third-generation cephalosporins such as Cefamandole and Moxalactam . [13][14]The inclusion of the 1-methyl-1H-tetrazole-5-thiol moiety was found to enhance the antibacterial spectrum and potency of these antibiotics. [14]

G cluster_0 Impact of Tetrazole Thiol in Cephalosporins Cephalosporin_Core Cephalosporin Nucleus Enhanced_Cephalosporin e.g., Cefamandole, Moxalactam Cephalosporin_Core->Enhanced_Cephalosporin MTT_Side_Chain 1-Methyl-1H-tetrazole-5-thiol (MTT Side Chain) MTT_Side_Chain->Enhanced_Cephalosporin Incorporation at C-3 position Properties Enhanced Antibacterial Activity Improved Pharmacokinetics Enhanced_Cephalosporin->Properties Leads to

Caption: The role of the methyl-tetrazole-thiol side chain in enhancing the properties of cephalosporin antibiotics.

However, it is important to note that the MTT side chain was later associated with certain adverse effects, including hypoprothrombinemia and a disulfiram-like reaction with alcohol, due to the in vivo release of free N-methylthiotetrazole. [13]This underscores the critical need for thorough preclinical evaluation of any novel drug candidate.

Experimental Protocol: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

This section provides a detailed, self-validating protocol for the synthesis of 1-phenyl-1H-tetrazole-5-thiol, a common and representative member of this class of compounds.

Safety First: Acknowledging the Hazards

The synthesis of tetrazole thiols often involves the use of sodium azide, a highly toxic and potentially explosive substance. When acidified, sodium azide generates hydrazoic acid (HN₃), which is a volatile and dangerously explosive compound.

CRITICAL SAFETY WARNING: All manipulations involving sodium azide and the potential for hydrazoic acid formation must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Explosion shields should be used where appropriate. Avoid contact with acids and heavy metals, which can form explosive azides.

Step-by-Step Methodology

This protocol is adapted from established literature procedures for the reaction of phenylisothiocyanate with sodium azide. [15][16] Materials:

  • Phenylisothiocyanate

  • Sodium azide (NaN₃)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol or Chloroform (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide in water.

  • Addition of Phenylisothiocyanate: While stirring vigorously, slowly add phenylisothiocyanate to the sodium azide solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for the specified reaction time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This should be done in an ice bath to control the exothermic reaction. Caution: This step will generate hydrazoic acid. Ensure adequate ventilation.

  • Precipitation and Filtration: A precipitate of 1-phenyl-1H-tetrazole-5-thiol will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or chloroform, to obtain the final product as a crystalline solid. [5]8. Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Conclusion and Future Perspectives

From their initial discovery in the late 19th century to their indispensable role in modern drug development, tetrazole thiols have carved a significant niche in the landscape of heterocyclic chemistry. Their ability to serve as effective bioisosteres for carboxylic acids has provided medicinal chemists with a powerful tool to modulate the properties of drug candidates, leading to the development of important therapeutics.

The historical journey of tetrazole thiols is a testament to the enduring power of fundamental chemical research and its translation into practical applications that benefit human health. As our understanding of disease pathways deepens and the demand for novel therapeutics continues to grow, the versatile and tunable nature of the tetrazole thiol scaffold ensures its continued relevance and exploration in the quest for the next generation of innovative medicines.

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An In-depth Technical Guide on the Quantum Chemical Parameters of Tolyl Tetrazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the quantum chemical parameters of tolyl tetrazole thiols, molecules of significant interest in medicinal and pharmaceutical chemistry.[1][2][3] We will delve into the synthesis, characterization, and computational analysis of these compounds, offering insights for researchers, scientists, and professionals in drug development. The tetrazole ring, a nitrogen-rich heterocycle, imparts unique physicochemical and electronic properties, including acidity and resonance stabilization, which are crucial for its biological activity.[1][2][3]

The Significance of Tolyl Tetrazole Thiols in Medicinal Chemistry

Tetrazole derivatives are a cornerstone in the development of therapeutics, acting as bioisosteric analogues for carboxylic acid and cis-amide groups.[4][5] This mimicry, combined with their metabolic stability, makes them attractive scaffolds for designing novel drugs.[5] These compounds have shown a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[6][7] The addition of a tolyl group and a thiol moiety to the tetrazole core can significantly modulate the molecule's electronic properties, lipophilicity, and interaction with biological targets. Understanding the quantum chemical parameters of these specific derivatives is therefore paramount for rational drug design and for predicting their behavior in biological systems.

Synthesis and Spectroscopic Characterization

The synthesis of tolyl tetrazole thiols generally follows established routes for creating substituted tetrazole-5-thiols.[8] A common and effective method involves the reaction of a tolyl isothiocyanate with sodium azide.[8]

Experimental Protocol: Synthesis of 1-(p-tolyl)-1H-tetrazole-5-thiol

This protocol outlines a representative synthesis of a tolyl tetrazole thiol derivative.

Materials:

  • p-tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Water (distilled or deionized)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-tolyl isothiocyanate (0.1 mol) in 100 mL of water.

  • Addition of Sodium Azide: To the stirring solution, add sodium azide (0.11 mol) portion-wise. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl until a precipitate forms.

  • Isolation of Product: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified 1-(p-tolyl)-1H-tetrazole-5-thiol.

  • Characterization: The final product should be characterized by spectroscopic methods such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to confirm its structure.[8][9]

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of a tolyl tetrazole thiol is expected to show characteristic signals for the aromatic protons of the tolyl group and a downfield signal for the acidic proton of the tetrazole ring.[1]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a signal for the carbon atom of the tetrazole ring typically in the range of 155–160 ppm, in addition to the signals for the tolyl group carbons.[1]

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for C=N, N-N, and C-S vibrations within the molecule.[9]

Thione-Thiol Tautomerism

A critical aspect of tetrazole-5-thiols is the existence of thione-thiol tautomerism, where the proton can reside on a nitrogen atom of the tetrazole ring (thiol form) or on the sulfur atom (thione form).[6][9] The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of the substituent on the tetrazole ring.[6] Computational studies have shown that the thione form is often the more stable tautomer.[6][10] The predominant tautomeric form has significant implications for the molecule's reactivity and its ability to form hydrogen bonds, which is crucial for drug-receptor interactions.

Tautomerism Thiol Thiol Form (1H-tetrazole-5-thiol) Thione Thione Form (tetrazole-5-thione) Thiol->Thione Proton Transfer

Caption: Thione-Thiol Tautomerism in Tolyl Tetrazole Thiols.

Computational Analysis of Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules like tolyl tetrazole thiols.[6][11][12] By performing DFT calculations, we can obtain a range of quantum chemical parameters that provide deep insights into the molecule's reactivity, stability, and potential biological activity.

Computational Workflow

The following workflow outlines the steps for calculating the quantum chemical parameters of a tolyl tetrazole thiol using DFT.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Parameter Extraction & Analysis Build Build 3D Structure PreOptimize Pre-optimize Geometry (Molecular Mechanics) Build->PreOptimize GeometryOptimization Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) PreOptimize->GeometryOptimization FrequencyCalculation Frequency Calculation (Confirm Minimum Energy) GeometryOptimization->FrequencyCalculation SinglePointEnergy Single Point Energy (Higher Level of Theory) FrequencyCalculation->SinglePointEnergy HOMO_LUMO HOMO/LUMO Energies SinglePointEnergy->HOMO_LUMO MEP Molecular Electrostatic Potential SinglePointEnergy->MEP GlobalReactivity Global Reactivity Descriptors SinglePointEnergy->GlobalReactivity NBO Natural Bond Orbital Analysis SinglePointEnergy->NBO

Caption: Workflow for DFT-based calculation of quantum chemical parameters.

Key Quantum Chemical Parameters

The following table summarizes some of the most important quantum chemical parameters and their significance, which can be calculated using DFT methods like B3LYP with a 6-31+G(d,p) basis set.[11]

ParameterSymbolSignificance in Drug Development
Highest Occupied Molecular Orbital (HOMO) Energy EHOMOIndicates the molecule's ability to donate electrons. Higher EHOMO suggests greater reactivity as a nucleophile.
Lowest Unoccupied Molecular Orbital (LUMO) Energy ELUMOIndicates the molecule's ability to accept electrons. Lower ELUMO suggests greater reactivity as an electrophile.
HOMO-LUMO Energy Gap ΔEA smaller energy gap suggests higher reactivity and lower kinetic stability.
Dipole Moment µRelates to the molecule's polarity and influences its solubility and ability to cross cell membranes.
Molecular Electrostatic Potential (MEP) Maps the charge distribution and helps identify sites for electrophilic and nucleophilic attack, crucial for understanding intermolecular interactions.
Global Hardness ηMeasures the resistance to change in electron distribution. Harder molecules are less reactive.
Global Softness SThe reciprocal of hardness. Softer molecules are more reactive.
Electronegativity χThe power of an atom in a molecule to attract electrons to itself.
Chemical Potential μRelated to the "escaping tendency" of an electron from a stable system.
Electrophilicity Index ωA measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

Conclusion and Future Perspectives

The study of quantum chemical parameters provides a powerful theoretical framework for understanding the structure-activity relationships of tolyl tetrazole thiols. This in-depth technical guide has outlined the key aspects of their synthesis, characterization, and computational analysis. By leveraging the insights gained from these parameters, researchers can more effectively design and optimize novel tetrazole-based drug candidates with enhanced efficacy and desired pharmacokinetic profiles. Future work in this area will likely involve the use of more advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the interactions of these compounds with their biological targets in greater detail.

References

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Chermahini, A. N., Teimouri, A., & Beni, A. S. (2011). Theoretical studies on tautomerism of tetrazole 5-thion. Structural Chemistry, 22(1), 175–181. Retrieved January 23, 2026, from [Link]

  • Calculated quantum chemical parameters of Tolyl and Inon molecules.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of tetrathiol-substituted double-decker or ladder silsesquioxane nano-cores. (2014). Dalton Transactions. Retrieved January 23, 2026, from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Thiol redox biochemistry: insights from computer simulations. (2015). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • Quantum-chemical predictions of pKa's of thiols in DMSO. (2014). PubMed. Retrieved January 23, 2026, from [Link]

  • Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. (2006). Indian Academy of Sciences. Retrieved January 23, 2026, from [Link]

  • Tetrazole acetic acid: tautomers, conformers, and isomerization. (2014). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and characterization of new tetrazole ligands with | 5786. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

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  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). MDPI. Retrieved January 23, 2026, from [Link]

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An In-Depth Technical Guide to the Thermal Stability of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in pharmaceutical and materials science. In the absence of direct experimental data for this specific molecule, this guide establishes a robust predictive framework based on the known thermal behavior of analogous 1-aryl-1H-tetrazole-5-thiols. We delve into the fundamental principles governing the thermal decomposition of tetrazole and thiol moieties, outlining the anticipated decomposition pathways. Detailed, field-proven protocols for synthesis and thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, emphasizing the causality behind experimental choices. The guide further explores the expected electronic and steric influences of the meta-tolyl substituent on the thermal profile of the molecule, offering a comparative analysis with related structures. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study and application of substituted tetrazole compounds.

Introduction: The Significance of Thermal Stability in Aryl-Tetrazole Thiols

1-Aryl-1H-tetrazole-5-thiol derivatives are a class of compounds that have garnered significant interest due to their diverse applications, including their use as corrosion inhibitors and as precursors in the synthesis of various pharmaceuticals.[1] The thermal stability of these compounds is a critical parameter that dictates their suitability for various applications, influencing storage conditions, processing parameters, and ultimately, the safety and efficacy of the final product. Understanding the thermal decomposition profile of 1-m-Tolyl-1H-tetrazole-5-thiol is therefore paramount for its potential development and utilization.

The tetrazole ring is an energetic functional group, and its decomposition can be exothermic, releasing a significant amount of energy in the form of heat and nitrogen gas.[2] The nature and position of substituents on the aryl ring can profoundly influence the thermal stability of the tetrazole moiety through electronic and steric effects.[3][4] This guide will systematically explore these factors to build a comprehensive understanding of the thermal behavior of 1-m-Tolyl-1H-tetrazole-5-thiol.

Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

A reliable synthesis of the title compound is crucial for any subsequent analysis. Based on established methods for analogous compounds, a one-pot synthesis from m-tolyl isothiocyanate is a highly viable route.[5]

Synthetic Protocol

This protocol is adapted from the synthesis of 1-phenyl-1H-tetrazole-5-thiol.[5]

Materials:

  • m-tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Pyridine

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve m-tolyl isothiocyanate (1 equivalent) and sodium azide (1.2 equivalents) in a mixture of water and pyridine (3 equivalents).

  • Stir the reaction mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted isothiocyanate.

  • Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. This will protonate the tetrazole-thiolate salt, causing the product to precipitate.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 1-m-Tolyl-1H-tetrazole-5-thiol.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or chloroform.[6]

Causality of Experimental Choices:

  • Sodium Azide: Serves as the source of nitrogen atoms for the formation of the tetrazole ring. An excess is used to ensure complete reaction of the isothiocyanate.

  • Pyridine: Acts as a base to facilitate the reaction and helps to solubilize the reactants.

  • Acidification: Protonation of the initially formed sodium salt of the tetrazole-thiol is necessary to isolate the neutral compound.

  • Extraction and Drying: Standard workup procedures to isolate and purify the organic product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants m-tolyl isothiocyanate + Sodium Azide + Pyridine in Water Stirring Stir at Room Temperature (2-4 hours) Reactants->Stirring Reaction Initiation Wash_EtOAc Wash with Ethyl Acetate Stirring->Wash_EtOAc Reaction Quenching Acidify Acidify with HCl (pH 1) Wash_EtOAc->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Product Product Recrystallize->Product Pure Product

Caption: Workflow for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Theoretical Framework for Thermal Decomposition

The thermal stability of 1-m-Tolyl-1H-tetrazole-5-thiol is primarily governed by the inherent properties of the tetrazole ring and the thiol group, as well as the electronic and steric influence of the m-tolyl substituent.

Decomposition of the Tetrazole Ring

The thermal decomposition of tetrazoles can proceed through several pathways, with the most common being the extrusion of molecular nitrogen (N₂).[2] For 1-substituted tetrazoles, this decomposition typically leads to the formation of a nitrile imine intermediate, which can then rearrange to other products.[1] Another potential pathway involves the fragmentation of the ring to form an azide.[7] The decomposition is generally an exothermic process.

Role of the Thiol Group

The thiol group can influence the thermal stability and decomposition pathway. It may undergo tautomerization to the thione form. The C-S bond is generally weaker than a C-O bond and can be a site of initial bond cleavage. Furthermore, the thiol group can participate in intermolecular reactions, such as the formation of disulfides, especially in the presence of oxidizing agents.

Influence of the m-Tolyl Substituent

The methyl group at the meta position of the phenyl ring is an electron-donating group through induction. This can influence the electron density of the tetrazole ring, potentially affecting its stability. The effect of substituents on the thermal stability of heterocyclic compounds can be complex; while electron-donating groups can sometimes stabilize a ring system through resonance, their inductive effect might also influence bond polarities and reactivity.[3] Studies on related heterocyclic systems have shown that the nature and position of substituents on an attached phenyl ring can significantly alter the decomposition temperature.[4][8] Compared to the unsubstituted phenyl derivative, the m-tolyl group is expected to have a modest electronic effect on the thermal stability.

Experimental Evaluation of Thermal Stability

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive assessment of the thermal stability of a compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition, the temperature of maximum mass loss, and the number of decomposition steps.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-m-Tolyl-1H-tetrazole-5-thiol into an appropriate TGA pan (e.g., alumina).

  • Instrument Parameters:

    • Temperature Range: Ambient to 500 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Plot the mass loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

    • Determine the onset temperature of decomposition (T_onset) and the percentage of mass loss at each stage.

Rationale for Protocol Choices:

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to more accurate temperature measurements.

  • Inert Atmosphere: Prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.

  • Heating Rate: A rate of 10 °C/min is a standard condition that provides a good balance between resolution and experiment time.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and the enthalpy of decomposition (exothermic or endothermic nature).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 1-m-Tolyl-1H-tetrazole-5-thiol into a hermetically sealed aluminum pan.

  • Instrument Parameters:

    • Temperature Range: Ambient to a temperature beyond the decomposition temperature observed in TGA.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

    • Determine the onset temperature, peak temperature, and enthalpy of each thermal event.

Rationale for Protocol Choices:

  • Hermetically Sealed Pan: Contains any volatile decomposition products, ensuring accurate measurement of the total heat of reaction.

  • Inert Atmosphere: As with TGA, this prevents oxidative side reactions.

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Interpretation TGA_Sample Weigh 2-5 mg of sample TGA_Run Heat from ambient to 500°C at 10°C/min in N2 TGA_Sample->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data T_onset Determine T_onset TGA_Data->T_onset Mass_Loss Quantify Mass Loss TGA_Data->Mass_Loss DSC_Sample Weigh 1-3 mg of sample DSC_Run Heat from ambient to decomposition at 10°C/min in N2 DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Data->T_onset Decomp_Enthalpy Calculate Decomposition Enthalpy DSC_Data->Decomp_Enthalpy

Caption: Experimental workflow for the thermal analysis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Predicted Thermal Profile and Data Interpretation

Based on data from analogous compounds, the following thermal profile for 1-m-Tolyl-1H-tetrazole-5-thiol can be anticipated.

ParameterPredicted Value/ObservationRationale/Comparison
Melting Point (T_m) Likely to be in the range of 140-160 °C, possibly with decomposition.1-Phenyl-1H-tetrazole-5-thiol has a reported melting point of 145 °C with decomposition. The m-tolyl group is not expected to drastically alter the crystal lattice energy.
Onset of Decomposition (T_onset) Expected to be in the range of 190-250 °C.Studies on substituted 1-phenyl-1H-tetrazoles show decomposition in this range. The electron-donating methyl group may slightly alter this compared to the unsubstituted phenyl derivative.[1]
Decomposition Enthalpy (ΔH_decomp) Highly exothermic.The decomposition of the tetrazole ring with the release of N₂ is a highly energetically favorable process.[2]
Mass Loss A significant, sharp mass loss corresponding to the loss of N₂ and potentially other small fragments.The primary decomposition pathway is expected to be the extrusion of a nitrogen molecule.[2]

Interpretation of Results:

  • TGA Curve: A single, sharp weight loss step would indicate a primary decomposition event. Multiple steps might suggest a more complex decomposition pathway or the presence of impurities.

  • DSC Thermogram: An endothermic peak corresponding to the melting point, followed by a sharp exothermic peak indicating the decomposition of the tetrazole ring. The area under the exotherm provides the heat of decomposition.

Proposed Decomposition Pathway and Product Analysis

The thermal decomposition of 1-m-Tolyl-1H-tetrazole-5-thiol is likely initiated by the cleavage of the tetrazole ring.

Decomposition_Pathway Reactant 1-m-Tolyl-1H-tetrazole-5-thiol C₈H₈N₄S Intermediate Intermediate Reactant->Intermediate Heat (Δ) - N₂ Product m-Tolyl Isothiocyanate C₈H₇NS Intermediate->Product Rearrangement

Caption: Proposed thermal decomposition pathway of 1-m-Tolyl-1H-tetrazole-5-thiol.

Analysis of Decomposition Products:

To confirm the proposed pathway, analysis of the evolved gases and solid residues is essential. Techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) can be employed.

  • TGA-MS: Would allow for the direct detection of evolved gases. The detection of a major signal at m/z = 28 would confirm the evolution of nitrogen gas (N₂). Other fragments corresponding to the degradation of the aryl-thiol portion could also be identified. Mass spectrometry studies on similar tetrazoles have shown characteristic fragmentation patterns involving the loss of N₂ or HN₃.[9][10]

  • TGA-FTIR: Can identify functional groups in the evolved gases. The presence of isothiocyanate (-N=C=S) stretching vibrations in the IR spectrum of the evolved gas would support the proposed rearrangement.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of 1-m-Tolyl-1H-tetrazole-5-thiol. While direct experimental data is not yet available, a robust prediction of its thermal behavior can be made based on the well-established chemistry of analogous compounds. The provided synthesis and analytical protocols offer a clear and scientifically sound approach for researchers to experimentally determine the thermal profile of this compound. The key takeaways are:

  • 1-m-Tolyl-1H-tetrazole-5-thiol can be synthesized from m-tolyl isothiocyanate and sodium azide.

  • The thermal decomposition is expected to be an exothermic process occurring in the range of 190-250 °C.

  • The primary decomposition products are likely to be nitrogen gas and m-tolyl isothiocyanate.

  • The m-tolyl substituent is predicted to have a modest influence on the thermal stability compared to the unsubstituted phenyl analog.

The methodologies and theoretical considerations outlined in this guide provide a solid foundation for the safe handling, processing, and application of 1-m-Tolyl-1H-tetrazole-5-thiol and related compounds in various scientific and industrial fields.

References

  • Athraa, H. S., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • Fujisawa Pharmaceutical Co., Ltd. (1978). Product and preparation of 1H-tetrazole-5-thiol derivatives. U.S.
  • Khaled, K. F., & Al-Qahtani, M. M. (2009). The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution: Chemical, electrochemical and theoretical studies. Materials Chemistry and Physics, 113(1), 150-158.
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  • Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles. Russian Chemical Reviews, 90(11), 1368–1405. [Link]

  • Pereira, M. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3298. [Link]

  • Popiołek, Ł., & Sławiński, J. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(21), 7288. [Link]

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  • Sun, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

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An In-depth Technical Guide to the Solubility of 1-m-Tolyl-1H-tetrazole-5-thiol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of direct quantitative solubility data for this specific molecule, this document synthesizes information from analogous compounds, fundamental principles of solubility, and detailed experimental protocols to empower researchers in their formulation and development endeavors.

Introduction: The Significance of 1-m-Tolyl-1H-tetrazole-5-thiol in Drug Discovery

The tetrazole moiety is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group.[1] This substitution can enhance a drug candidate's metabolic stability and oral bioavailability.[1] 1-m-Tolyl-1H-tetrazole-5-thiol, a member of this important class of compounds, holds promise in the development of novel therapeutics. Its efficacy in biological systems is intrinsically linked to its solubility, which governs its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of its solubility in various organic solvents is therefore paramount for successful drug formulation and delivery.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. 1-m-Tolyl-1H-tetrazole-5-thiol possesses a unique combination of functional groups that contribute to its solubility profile.

  • The Tetrazole Ring: This highly nitrogenous ring is polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the nitrogen lone pairs). This contributes to its potential solubility in polar solvents. The tetrazole ring is acidic, with a pKa comparable to carboxylic acids, which also influences its solubility in protic and basic media.[2][3]

  • The Thiol Group (-SH): The thiol group is weakly polar and can act as a weak hydrogen bond donor. Its presence can contribute to solubility in moderately polar solvents.

  • The m-Tolyl Group: This aromatic, nonpolar moiety consists of a benzene ring substituted with a methyl group. This part of the molecule is hydrophobic and will favor solubility in nonpolar organic solvents.

The overall solubility of 1-m-Tolyl-1H-tetrazole-5-thiol in a given solvent will be a balance between the polar, hydrophilic character of the tetrazole-thiol portion and the nonpolar, hydrophobic nature of the tolyl group.

Figure 1: Molecular structure of 1-m-Tolyl-1H-tetrazole-5-thiol highlighting the polar and nonpolar regions.

Predictive Solubility Based on Analogous Compounds

While direct quantitative data for 1-m-Tolyl-1H-tetrazole-5-thiol is scarce, examining the solubility of structurally similar compounds can provide valuable insights.

CompoundStructureReported SolubilityReference
1-Phenyl-1H-tetrazole-5-thiol Phenyl group instead of tolylSoluble in alcohol, acetone, and chloroform.
1-Methyl-1H-tetrazole-5-thiol Methyl group instead of tolylSlightly soluble in chloroform, methanol, and water.[4]
Tetrazole Parent compound without substituentsSoluble in water, ethyl acetate, DMSO, and DMF.[2]

Based on this data, it can be inferred that 1-m-Tolyl-1H-tetrazole-5-thiol is likely to exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, and in alcohols like methanol and ethanol. Its solubility in less polar solvents like chloroform is also probable. The presence of the tolyl group, which is slightly more nonpolar than a phenyl group, may slightly decrease its solubility in highly polar solvents compared to the phenyl analogue, while potentially increasing its solubility in nonpolar solvents.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative methods.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Materials:

  • 1-m-Tolyl-1H-tetrazole-5-thiol

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of 1-m-Tolyl-1H-tetrazole-5-thiol to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • 1-m-Tolyl-1H-tetrazole-5-thiol

  • Selected organic solvents

  • Scintillation vials with screw caps

  • Analytical balance

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Prepare a series of saturated solutions by adding an excess of 1-m-Tolyl-1H-tetrazole-5-thiol to a known volume of each solvent in separate vials.

  • Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 1-m-Tolyl-1H-tetrazole-5-thiol in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in mg/mL or mol/L.

Figure 2: Experimental workflow for determining the solubility of 1-m-Tolyl-1H-tetrazole-5-thiol.

Applications in Drug Development

A comprehensive understanding of the solubility of 1-m-Tolyl-1H-tetrazole-5-thiol is critical for several aspects of drug development:

  • Formulation Development: Solubility data guides the selection of appropriate excipients and delivery systems (e.g., solutions, suspensions, solid dispersions) to ensure optimal drug exposure.

  • Preclinical Studies: In vitro and in vivo experiments require the compound to be in a soluble form to assess its biological activity accurately.

  • Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization and purification processes.

Conclusion

References

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). Molecules. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). Molbank. [Link]

  • Qualitative Analysis of Organic Compounds. (2024). Chemistry LibreTexts. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2023). Al-Nahrain Journal of Science. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (2003). CORE. [Link]

  • 5-p-Tolyl-1H-tetrazole. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Solubility test for Organic Compounds. (n.d.). S.N. College. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • 1-Methyl-1H-tetrazole-5-thiol. (n.d.). J-GLOBAL. [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. (2024). ResearchGate. [Link]

  • Tetrazoles via Multicomponent Reactions. (2013). Molecules. [Link]

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). ResearchGate. [Link]

  • Qualitative Analysis of Organic Compounds. (n.d.). Unknown Source. [Link]

  • 1-methyl-1h-tetrazole-5-thiol. (n.d.). ChemBK. [Link]

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A Senior Application Scientist's Technical Guide to the Safe Handling of Tolyl- and Phenyl-Tetrazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Structural Analogs: This guide addresses the material safety protocols for 1-m-Tolyl-1H-tetrazole-5-thiol. It is critical for the user to note that detailed, publicly available Safety Data Sheets (SDS) for this specific compound are scarce. However, extensive data exists for its close structural analog, 1-Phenyl-1H-tetrazole-5-thiol (CAS No. 86-93-1). The core functional group, a tetrazole-5-thiol, dictates the primary chemical reactivity and toxicological profile. The addition of a methyl group on the phenyl ring (creating the tolyl variant) is expected to have a minor impact on the fundamental nature of the hazards.

Therefore, this guide is built upon the robust safety data for 1-Phenyl-1H-tetrazole-5-thiol, a prudent and scientifically sound approach for ensuring a high margin of safety when handling the m-tolyl variant. All protocols and precautions described herein should be considered directly applicable.

Section 1: Chemical Identity and Structural Comparison

At its core, the molecule is a heterocyclic compound featuring a tetrazole ring substituted with a thiol group and an aryl group. This structure is known for its utility in organic synthesis and its potential for biological activity.

  • Target Compound: 1-m-Tolyl-1H-tetrazole-5-thiol

  • Primary Analog: 1-Phenyl-1H-tetrazole-5-thiol

  • CAS Number (Analog): 86-93-1[1][2]

  • Molecular Formula (Analog): C₇H₆N₄S[2][3]

  • Molecular Weight (Analog): 178.22 g/mol [2][3]

  • Synonyms (Analog): 1-Phenyl-5-Mercaptotetrazole, 5-Mercapto-1-Phenyltetrazole, PMT[2][4]

The structural similarity, which forms the basis of the safety extrapolations in this guide, is illustrated below.

G spill Spill Detected personnel Ensure Personnel Safety (Alert others, move upwind) spill->personnel assess Assess Spill Size & Location (Is it contained? Is there an ignition source?) ignition Remove All Ignition Sources (Flames, sparks, hot surfaces) assess->ignition personnel->assess ppe Don Appropriate PPE (Gloves, goggles, respirator) ignition->ppe spill_type Minor or Major Spill? ppe->spill_type minor_spill Minor Spill Protocol spill_type->minor_spill Minor major_spill Major Spill Protocol spill_type->major_spill Major minor_steps Clean up immediately with spark-proof tools Place into a sealed, labeled container for disposal Decontaminate area minor_spill->minor_steps disposal Dispose of Waste (Follow institutional & local regulations) minor_steps->disposal major_steps Evacuate the immediate area Alert Emergency Response / Fire Brigade Prevent material from entering drains Approach from upwind major_spill->major_steps major_steps->disposal

Caption: Workflow for responding to an accidental spill.

Section 5: Safe Handling, Storage, and Exposure Control

Proactive measures are the cornerstone of laboratory safety. Adherence to proper handling, storage, and personal protective equipment (PPE) protocols is mandatory.

Handling Procedures
  • Engineering Controls: Always use this material in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low. [5]Eyewash stations and safety showers must be readily accessible. [5]* Personal Handling: Avoid all personal contact, including inhalation of dust. [4]Do not touch, eat, or drink in the work area. Wash hands thoroughly after handling. [6]Avoid dust formation and accumulation. [5]* Container Handling: Empty containers may contain residual dust that can be explosive. [4]Do not cut, grind, weld, or drill on or near empty containers. [4]Keep containers tightly closed when not in use. [5]

Storage Requirements
  • Conditions: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources. [2][6]Recommended storage is in an approved flame-proof area or a fireproof cabinet. [4]* Incompatibilities: Keep away from strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) as this may result in ignition or explosion. [2][4]

Exposure Controls and Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [5]* Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). [5]Glove suitability depends on the duration and nature of the work; always inspect gloves before use and use proper removal technique to avoid skin contact. [6]Wear a lab coat or other protective clothing to prevent skin exposure. [5]* Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) or follow European Standard EN 149. [5]

Section 6: Physical, Chemical, and Reactivity Profile

PropertyValueSource
Appearance White to off-white powder/solid[5]
Melting Point 145 °C (decomposes)
Solubility Soluble in ethanol
Octanol/Water Partition Coefficient (logP) 0.951[7]
Reactivity Stable under recommended storage conditions.[6]
Conditions to Avoid Heat, flames, sparks, ignition sources, dust generation. [6][5]May explode when heated. [6]
Incompatible Materials Strong oxidizing agents.[2][5]

Expert Analysis: The decomposition at its melting point is a critical safety parameter. It underscores the thermal instability of the compound and reinforces the warning that it may explode on heating. The positive logP value suggests it has some lipophilicity, which can facilitate absorption through the skin.

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Procedure: Waste disposal should be handled by a licensed professional waste disposal service. This material should not be allowed to enter drains or waterways.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. [2]Given its flammability and irritant properties, this compound will likely be classified as hazardous.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Retrieved from [Link]

  • Fisher Scientific. (2024). 1-Phenyl-1H-tetrazole-5-thiol SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-1H-tetrazole-5-thiolate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 1-m-Tolyl-1H-tetrazole-5-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Corrosion Inhibition

The integrity of metallic infrastructure is under constant threat from corrosion, an electrochemical process that leads to significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a cornerstone of asset protection, and among these, nitrogen- and sulfur-containing heterocyclic compounds have shown exceptional promise. This document provides detailed application notes and protocols for the use of 1-m-Tolyl-1H-tetrazole-5-thiol (TMT) as a high-efficacy corrosion inhibitor, particularly for steel in acidic environments.

While extensive research is available for analogous compounds such as 1-phenyl-1H-tetrazole-5-thiol (PTZ), specific literature on the m-tolyl variant is less prevalent. This guide synthesizes the established principles and methodologies from closely related tetrazole derivatives to provide a robust framework for researchers, scientists, and drug development professionals investigating TMT. The protocols herein are designed to be self-validating systems, enabling users to rigorously assess the performance and mechanism of TMT.

Mechanism of Action: The Science of Surface Protection

The efficacy of 1-m-Tolyl-1H-tetrazole-5-thiol as a corrosion inhibitor stems from its molecular structure, which facilitates strong adsorption onto the metal surface, forming a protective barrier. This process is a combination of physisorption and chemisorption. The molecule contains a tetrazole ring with four nitrogen atoms, a thiol group (-SH), and a tolyl (methylphenyl) group. These features provide multiple active centers for interaction with the metal surface.

The proposed mechanism involves the following key steps:

  • Adsorption: The TMT molecule adsorbs onto the steel surface. The presence of heteroatoms (N and S) with lone pairs of electrons, along with the π-electrons of the tetrazole and tolyl rings, allows for donation to the vacant d-orbitals of iron atoms on the steel surface.

  • Film Formation: This adsorption leads to the formation of a protective film that isolates the metal from the corrosive medium. This film acts as a barrier to both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

  • Mixed Inhibition: TMT is expected to act as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. This is a characteristic feature of many tetrazole-based inhibitors.[1][2]

The tolyl group, with its electron-donating methyl substituent at the meta position, is anticipated to enhance the electron density of the molecule, thereby strengthening its adsorption and improving its inhibition efficiency compared to the unsubstituted phenyl derivative.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Medium (e.g., HCl) cluster_surface Steel Surface TMT 1-m-Tolyl-1H-tetrazole-5-thiol (TMT) Metal Fe (Steel) TMT->Metal Adsorption (Physisorption & Chemisorption) Anodic Anodic Reaction: Fe -> Fe++ + 2e- TMT->Anodic Inhibits Cathodic Cathodic Reaction: 2H+ + 2e- -> H2 TMT->Cathodic Inhibits Hplus H+ Hplus->Cathodic Reduction Clminus Cl- Metal->Anodic Oxidation Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_conclusion Conclusion Coupon_Prep Steel Coupon Preparation Weight_Loss Weight Loss Measurements Coupon_Prep->Weight_Loss Electrochemical Electrochemical Studies Coupon_Prep->Electrochemical Solution_Prep Inhibitor Solution Preparation Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis (CR, IE%, Rct, icorr) Weight_Loss->Data_Analysis Surface_Analysis Surface Characterization (SEM/EDX) Weight_Loss->Surface_Analysis Electrochemical->Data_Analysis Electrochemical->Surface_Analysis Mechanism Mechanism Elucidation Data_Analysis->Mechanism Surface_Analysis->Mechanism Quantum_Chem Theoretical Studies (DFT, MD) Quantum_Chem->Mechanism

Caption: Workflow for evaluating TMT as a corrosion inhibitor.

Protocol 3: Surface Analysis

Surface analysis techniques provide visual and compositional evidence of the protective film formation.

1. Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • Energy-Dispersive X-ray Spectroscopy (EDX) detector

  • Mild steel coupons

2. Procedure:

  • Immerse mild steel coupons in the corrosive medium with and without the optimal concentration of TMT for a specified period (e.g., 24 hours).

  • Carefully remove the coupons, rinse gently with distilled water, and dry.

  • Mount the coupons on stubs for SEM analysis.

  • Acquire SEM images of the coupon surfaces to observe the surface morphology. Compare the surface of the uninhibited coupon (showing significant corrosion damage) with the inhibited coupon (showing a smoother, protected surface).

  • Perform EDX analysis on the inhibited coupon surface to detect the presence of elements from the TMT molecule (e.g., C, N, S), confirming its adsorption.

Theoretical Causality: Quantum Chemical Insights

To understand the relationship between the molecular structure of TMT and its inhibition efficiency, quantum chemical calculations using Density Functional Theory (DFT) are invaluable. [3][4]These calculations can elucidate key parameters that correlate with inhibitor performance.

Key Parameters to Calculate:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values indicate a greater tendency to donate electrons to the metal surface.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values suggest a greater ability to accept electrons from the metal surface.

  • ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it facilitates easier electron transfer.

  • Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.

  • Mulliken Charges: Calculation of atomic charges can identify the specific atoms (e.g., N and S) that are the primary sites of interaction with the metal surface.

These theoretical studies provide a predictive framework for understanding the inhibitory action of TMT and can guide the design of new, even more effective corrosion inhibitors.

Conclusion

1-m-Tolyl-1H-tetrazole-5-thiol holds significant potential as a corrosion inhibitor for steel in acidic media. Its molecular structure is well-suited for forming a robust protective film on the metal surface. The protocols detailed in this guide provide a comprehensive methodology for researchers and scientists to rigorously evaluate its performance, elucidate its mechanism of action, and contribute to the development of advanced corrosion protection strategies. While drawing heavily on the established knowledge of similar tetrazole derivatives, this document paves the way for a thorough investigation into the specific advantages offered by the m-tolyl substitution in TMT.

References

  • Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2685-2701. [Link]

  • El-Haddad, M. N. (2021). Experimental and theoretical studies of 5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol quinoline derivative as effective corrosion inhibitor for mild steel in 1.0 M HCl. Journal of Molecular Liquids, 335, 116244. [Link]

  • Xu, Y., Xiao, W., Ge, P., Zeng, W., Liu, Q., Gao, Z., & Yan, Y. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218. [Link]

  • Gao, Z., Xu, Y., Yan, Y., & Liu, Q. (2021). 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. International Journal of Electrochemical Science, 16, 210829. [Link]

  • Chaitra, T. K., Mohana, K. N., & Tandon, S. (2017). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. International Journal of Industrial Chemistry, 8(3), 303-312. [Link]

  • Hsissou, R., Abbout, S., Seghiri, R., Rehioui, M., Berisha, A., Safi, Z., ... & El-Haddad, M. N. (2020). DFT Theoretical Study of 5-(4-R-Phenyl)-1H-tetrazole (R = H; OCH3; CH3; Cl) as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Journal of Chemical Technology & Metallurgy, 55(5), 1015-1024. [Link]

  • El-Haddad, M. N., & Chahboun, N. (2021). Adsorption and performance assessment of 5-Mercapto-1-Methyl Tetrazole as A9M steel corrosion inhibitor in HCl medium: A detailed experimental, and computational methods. Journal of Molecular Liquids, 339, 116805. [Link]

  • Elusta, M. I. A., Saracoglu, M., Yilmazer, M. I., & Kandemirli, F. (2023). Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. In Corrosion Science. Apple Academic Press. [Link]

  • Öztaş, F., & Al-Baghdadi, S. B. (2019). Theoretical Studies on Mild Steel Corrosion Inhibition by 5-Substituted 1H-Tetrazoles in Acidic Media. International Journal of Corrosion, 2019, 8561732. [Link]

Sources

Application Notes & Protocols: 1-m-Tolyl-1H-tetrazole-5-thiol as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT)

The field of coordination chemistry continually seeks novel ligands that can impart unique electronic, structural, and functional properties to metal centers. Within the vast family of heterocyclic compounds, 1-substituted-1H-tetrazole-5-thiols represent a class of exceptionally versatile ligands. These molecules feature a confluence of desirable traits: the tetrazole ring offers multiple nitrogen atoms for coordination, while the exocyclic thiol group provides a soft donor site with a strong affinity for a wide range of metal ions. This dual functionality allows for diverse coordination modes, including monodentate, bidentate, and bridging, leading to the formation of discrete mononuclear complexes, multinuclear clusters, and coordination polymers.[1][2]

This guide focuses specifically on 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT) . The introduction of the m-tolyl group is not merely an arbitrary substitution; it strategically modulates the ligand's steric and electronic properties. This influences the solubility of the resulting metal complexes, their crystal packing, and potentially their catalytic or biological activity. A critical feature of this ligand class is the existence of thione-thiol tautomerism, which plays a definitive role in its reactivity and coordination behavior.[3]

These notes are designed for researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights into the synthesis of the TMTT ligand, its coordination with metal ions, the characterization of the resulting complexes, and their potential applications in catalysis, materials science, and medicinal chemistry.

Part I: The Ligand - Synthesis and Characterization of TMTT

A high-purity ligand is the cornerstone of reproducible coordination chemistry. The synthesis of TMTT is a multi-step process that demands careful control of reaction conditions. The following protocol is based on established methods for analogous 1-aryl-1H-tetrazole-5-thiols.

Protocol 1: Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT)

This protocol involves two primary stages: the formation of the isothiocyanate from m-toluidine, followed by a cyclization reaction with sodium azide to form the tetrazole ring.

Causality Behind Experimental Choices:

  • Carbon Disulfide (CS₂): Serves as the sulfur source for the formation of the dithiocarbamate intermediate. An excess is used to drive the reaction to completion.

  • Ammonia/Triethylamine: Acts as a base to deprotonate the amine, facilitating the nucleophilic attack on CS₂.

  • Lead Nitrate/Ethyl Chloroformate: These are examples of activating agents used to convert the dithiocarbamate salt into the more reactive isothiocyanate. The choice of reagent can influence yield and purity.

  • Sodium Azide (NaN₃): Provides the three nitrogen atoms required for the [3+2] cycloaddition with the isothiocyanate group to form the tetrazole ring. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care under appropriate safety protocols.

  • Acidification (HCl): The reaction initially forms the sodium salt of the tetrazole-thiol. Acidification protonates the molecule, causing the free thiol/thione to precipitate from the aqueous solution.

Step-by-Step Methodology:

  • Stage 1: Synthesis of m-Tolyl Isothiocyanate a. In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve m-toluidine (1 equivalent) in a suitable solvent like ethanol or aqueous ammonia. b. Cool the solution in an ice bath to 0-5 °C. c. Slowly add carbon disulfide (1.2 equivalents) dropwise while maintaining the temperature below 10 °C. d. After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours to form the dithiocarbamate salt intermediate. e. To this mixture, slowly add a solution of ethyl chloroformate (1.1 equivalents). An exothermic reaction will occur. f. Stir for an additional 2-3 hours. The product, m-tolyl isothiocyanate, can be extracted with a solvent like diethyl ether and purified by vacuum distillation.

  • Stage 2: Cyclization to form TMTT a. In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in water. b. Add the previously synthesized m-tolyl isothiocyanate (1 equivalent). c. Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture to room temperature. e. Filter the solution to remove any unreacted starting material. f. Slowly acidify the filtrate with concentrated HCl under vigorous stirring in an ice bath. A white or off-white precipitate of TMTT will form. g. Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Workflow for Ligand Synthesis and Purification

Diagram 1: Synthesis Workflow for TMTT Ligand Start Start: m-Toluidine + CS₂ Step1 Formation of Dithiocarbamate Salt Start->Step1 Base (e.g., NH₃) Step2 Conversion to m-Tolyl Isothiocyanate Step1->Step2 Activating Agent Step3 Cycloaddition with Sodium Azide (NaN₃) Step2->Step3 Reflux in H₂O/DMF Step4 Acidification (HCl) & Precipitation Step3->Step4 Cooling Step5 Filtration & Washing Step4->Step5 End Purified TMTT Ligand Step5->End Drying/Recrystallization

Caption: A generalized workflow for the two-stage synthesis of the TMTT ligand.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized TMTT ligand before its use in coordination reactions.

PropertyExpected Value / TechniqueRationale & Key Observables
Appearance White to off-white crystalline powderVisual inspection for purity.
Molecular Formula C₈H₈N₄SConfirmed by Mass Spectrometry and Elemental Analysis.
Molecular Weight 192.24 g/mol ---
Melting Point ~140-150 °C (with decomposition)A sharp melting point indicates high purity. Data is estimated based on the phenyl analog (145 °C dec.)[4].
Solubility Soluble in ethanol, DMF, DMSOImportant for selecting solvents for complexation reactions.
¹H NMR (DMSO-d₆)Expect aromatic protons (tolyl group) at ~7.2-7.8 ppm, a methyl singlet at ~2.4 ppm, and a broad SH/NH proton >13 ppm due to tautomerism.
¹³C NMR (DMSO-d₆)Aromatic carbons, a methyl carbon (~21 ppm), and a key C=S carbon signal at ~165-175 ppm.
FT-IR (ATR) (cm⁻¹)Absence of isothiocyanate peak (~2100 cm⁻¹). Presence of C=S (thione) band ~1100-1300 cm⁻¹ and N-H/S-H bands.
Mass Spectrometry ESI-MS or HRMSMolecular ion peak [M+H]⁺ or [M-H]⁻ should be observed to confirm the molecular weight.

Part II: Coordination Chemistry of TMTT

The TMTT ligand's ability to coordinate through either the sulfur atom, a ring nitrogen, or both simultaneously makes it a powerful tool for constructing diverse coordination architectures.

Principles of Coordination and Tautomerism

The TMTT ligand exists in a dynamic equilibrium between its thiol and thione forms. In solution and the solid state, the thione form often predominates. However, upon deprotonation with a base or during coordination to a metal center, the resulting thiolate anion can coordinate in several ways.

Diagram 2: Key Coordination Modes of the TMTT Anion cluster_0 cluster_1 cluster_2 Mode1 Monodentate (S-coordination) Mode2 Bridging (S-coordination) Mode3 Bridging (N,S-coordination) M1 M Ligand1 S-TMTT M1->Ligand1 M2 M Ligand2 S-TMTT M2->Ligand2 M3 M M4 M Ligand3 N,S-TMTT M4->Ligand3 N, S chelation/bridging Ligand2->M3

Caption: Common coordination modes exhibited by deprotonated tetrazole-thiol ligands.

  • Monodentate S-Coordination: The most common mode, where the ligand binds to a single metal center through the soft sulfur atom. This is typical for metals like Pt(II) and Hg(II).[1][3]

  • Bridging μ₂-S Coordination: The sulfur atom bridges two metal centers.

  • Bridging μ₂-κN, κS Coordination: The ligand bridges two metal centers using a nitrogen atom from the tetrazole ring (commonly N4) and the exocyclic sulfur atom, forming stable dimeric or polymeric structures.[1]

Protocol 2: General Synthesis of a TMTT-Metal(II) Complex

This protocol provides a general method for synthesizing a neutral M(TMTT)₂ complex, adaptable for various transition metals like Co(II), Cd(II), and Zn(II). It is based on procedures reported for the analogous 1-phenyl-1H-tetrazole-5-thiol.[1]

Causality Behind Experimental Choices:

  • Solvent System (Methanol/Ethanol): TMTT and many metal salts (e.g., acetates, chlorides) are soluble in alcohols, providing a suitable medium for the reaction.

  • Base (e.g., Triethylamine or NaOH): The TMTT ligand must be deprotonated to its anionic form to readily coordinate with the metal cation. The choice of base can be critical; a volatile base like triethylamine is easily removed, while an inorganic base might require more rigorous purification of the product.

  • Stoichiometry (2:1 Ligand to Metal): For a divalent metal ion (M²⁺), a 2:1 ratio is used to form a neutral, charge-balanced [M(TMTT)₂] complex.

  • Stirring at Room Temperature: Many of these coordination reactions are thermodynamically favorable and proceed readily without heating, which can sometimes lead to decomposition.

Step-by-Step Methodology:

  • Ligand Solution Preparation: a. Dissolve 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT) (2 mmol) in 20 mL of methanol in a 100 mL flask. b. Add a stoichiometric amount of a base, such as triethylamine (2 mmol) or an aqueous solution of NaOH (2 mmol), to the ligand solution. Stir for 15 minutes to ensure complete deprotonation. The solution should become clear.

  • Metal Salt Solution Preparation: a. In a separate beaker, dissolve the metal salt, for example, Cobalt(II) acetate tetrahydrate (1 mmol), in 10 mL of methanol.

  • Complexation Reaction: a. Add the metal salt solution dropwise to the stirring ligand solution at room temperature. b. A colored precipitate should form almost immediately. c. Continue stirring the reaction mixture for 4-6 hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the precipitate sequentially with methanol (to remove unreacted starting materials) and then with diethyl ether (to aid in drying). c. Dry the final complex in a vacuum desiccator overnight.

Workflow: Characterization of TMTT-Metal Complexes

Confirming the structure and composition of the newly synthesized complex is a critical step. A multi-technique approach is required.

Diagram 3: Workflow for Characterization of TMTT-Metal Complexes Start Synthesized M(TMTT)n Complex FTIR FT-IR Spectroscopy Start->FTIR TGA Thermal Analysis (TGA/DTA) Start->TGA XRD Single-Crystal X-ray Diffraction Start->XRD If suitable crystals form EA Elemental Analysis (CHN) Start->EA Mag Magnetic Susceptibility (for paramagnetic metals) Start->Mag UVVis UV-Vis Spectroscopy Start->UVVis Result Structural & Property Elucidation FTIR->Result TGA->Result XRD->Result EA->Result Mag->Result UVVis->Result

Caption: A multi-technique workflow for the comprehensive characterization of metal-TMTT complexes.

Key Characterization Insights:

  • FT-IR Spectroscopy: The most telling sign of coordination is the change in the C=S stretching frequency. Upon coordination through sulfur, this band typically shifts, and the broad S-H/N-H bands from the free ligand disappear. This confirms deprotonation and S-coordination.[1]

  • Thermal Analysis (TGA/DTA): TGA can determine the thermal stability of the complex and reveal the presence of coordinated solvent molecules. The final decomposition product is often the metal oxide, which can be used to confirm the metal content.[1][5]

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, coordination geometry of the metal, and intermolecular interactions. It is the only way to unambiguously determine the coordination mode of the TMTT ligand.[2][6]

  • Elemental Analysis: Provides the experimental percentage of C, H, and N in the complex. A close match between experimental and calculated values is crucial for confirming the proposed formula (e.g., [Co(C₈H₇N₄S)₂]).[7]

Part III: Applications & Field Insights

The unique properties of TMTT-metal complexes make them promising candidates for a range of applications.

Application in Materials Science: Corrosion Inhibition

Scientific Rationale: Tetrazole-thiol derivatives are excellent corrosion inhibitors for steel in acidic media.[8] The molecule adsorbs onto the metal surface, forming a protective barrier. The multiple nitrogen atoms and the sulfur atom in TMTT can chelate with surface metal atoms, while the aromatic tolyl group provides a hydrophobic layer that repels corrosive aqueous species. This is a classic example of physicochemical adsorption.[9][10]

Protocol 3: Screening TMTT as a Corrosion Inhibitor (Conceptual)

  • Preparation: Prepare a corrosive medium (e.g., 1 M HCl). Prepare several batches of this medium containing varying concentrations of TMTT (e.g., 1 mM to 10 mM).

  • Weight Loss Method: a. Pre-weigh polished steel coupons. b. Immerse one coupon in each of the prepared solutions (including a blank with no TMTT). c. After a set time (e.g., 24 hours), remove, clean, dry, and re-weigh the coupons. d. Calculate the inhibition efficiency (IE%) based on the reduction in weight loss compared to the blank. An IE of over 90% is considered excellent.[9]

  • Electrochemical Methods: Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to study the mechanism of inhibition (anodic, cathodic, or mixed-type) and the nature of the adsorbed film.

Application in Catalysis

Scientific Rationale: Transition metal complexes are fundamental to catalysis.[11][12] The TMTT ligand can stabilize various oxidation states of a metal center. The steric bulk of the m-tolyl group and the electronic properties of the tetrazole-thiolate can be tuned to influence the activity and selectivity of a catalytic reaction. For example, TMTT complexes of palladium or copper could be investigated for cross-coupling or oxidation reactions.

Experimental Approach:

  • Reaction Screening: A synthesized TMTT complex (e.g., [Pd(TMTT)₂(PPh₃)₂]) would be screened in a model catalytic reaction, such as a Suzuki or Heck coupling.

  • Parameter Optimization: Key parameters like catalyst loading, temperature, solvent, and base would be varied to optimize the reaction yield and turnover number (TON).

  • Mechanistic Studies: Techniques like in-situ NMR or IR spectroscopy could be employed to identify catalytic intermediates and elucidate the reaction mechanism.

Application in Drug Development: Anticancer Agents

Scientific Rationale: The discovery of cisplatin established metal complexes as a vital class of anticancer drugs.[13] Tetrazole derivatives themselves possess a wide range of biological activities.[3][14] Platinum(II) complexes containing tetrazole-thiol ligands have shown promising cytotoxicity against cancer cell lines like HepG2 (liver cancer).[3] The mechanism often involves the metal complex binding to DNA or inhibiting key enzymes. The TMTT ligand could be used to create novel metal-based therapeutic agents with potentially improved efficacy or reduced side effects.[15][16]

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7, HepG2) in appropriate media until it reaches the logarithmic growth phase.

  • Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the synthesized TMTT-metal complex (e.g., a Pt(II) or Ru(II) complex) for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product. b. After incubation, dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

  • Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) to quantify its cytotoxic potency.[3]

Conclusion

1-m-Tolyl-1H-tetrazole-5-thiol is a ligand of considerable promise, offering a rich playground for synthetic and applied coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the tunable nature of the aryl substituent make it an attractive building block for creating novel metal complexes. The protocols and insights provided herein serve as a robust starting point for researchers to explore the potential of TMTT and its derivatives in developing next-generation catalysts, advanced protective materials, and innovative metallodrugs.

References

  • da Silva, J., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. Available at: [Link]

  • Eberhardt, L.J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Proceedings, 27th Seminar New Trends in Research of Energetic Materials. Available at: [Link]

  • Anonymous. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Available at: [Link]

  • He, D., et al. (2014). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 16(34), 7957-7968. Available at: [Link]

  • Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15(3), 2499-2510. Available at: [Link]

  • Li, Y. & Xu, J. (2009). 5-p-Tolyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2463. Available at: [Link]

  • Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. Available at: [Link]

  • Al-Janabi, U. S. M., et al. (2022). Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Samarra Journal of Pure and Applied Science. Available at: [Link]

  • Nakajima, Y., & Sakaki, S. (2020). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 49(36), 12514-12533. Available at: [Link]

  • Singh, A., et al. (2017). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. International Journal of Industrial Chemistry, 8(3), 327-335. Available at: [Link]

  • Singh, K. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3), 135-146. Available at: [Link]

  • Clavel, C., et al. (2021). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Society Reviews, 50(23), 12939-12950. Available at: [Link]

  • da Silva, J., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 25(18), 4281. Available at: [Link]

  • Yin, C., et al. (2021). Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts. ResearchGate. Available at: [Link]

  • Singh, K. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science, 29(3). Available at: [Link]

  • Antonijević, M., & Simijonović, D. (2024). Emerging Topics in Metal Complexes: Pharmacological Activity. International Journal of Molecular Sciences, 25(9), 4982. Available at: [Link]

  • Al-Janabi, U. S. M., et al. (2024). Synthesis, Characterization and Spectral Studies of Some Metal Ions Complexes with New Schiff Base Ligand Derived From 6. Research Square. Available at: [Link]

  • Professor Dave Explains. (2020). Introduction to Transition Metal Catalysis. YouTube. Available at: [Link]

  • Omar, M. M., et al. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(2), 358-369. Available at: [Link]

  • Pratesi, D., et al. (2022). Metallodrugs: Mechanisms of Action, Molecular Targets and Biological Activity. International Journal of Molecular Sciences, 23(6), 3295. Available at: [Link]

  • Gao, L., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218. Available at: [Link]

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Application Note & Protocols: Leveraging 1-m-Tolyl-1H-tetrazole-5-thiol for Advanced Metal Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Capping Agent for Nanoparticle Engineering

The field of nanotechnology continues to burgeon, with metal nanoparticles (MNPs) at the forefront of innovations in diagnostics, therapeutics, and catalysis. The remarkable properties of these materials are intrinsically linked to their size, shape, and surface chemistry. A critical component in the synthesis of stable and functional MNPs is the capping agent, which controls nanoparticle growth and prevents aggregation.[1] Tetrazole derivatives have emerged as a promising class of capping ligands for the stabilization of both semiconductor and metal nanoparticles.[2] This application note details the use of 1-m-tolyl-1H-tetrazole-5-thiol (TMTT) as a highly effective capping agent for the synthesis of gold (Au) and silver (Ag) nanoparticles.

The unique molecular architecture of TMTT, featuring a thiol group for strong anchoring to the metal surface and a tolyl-substituted tetrazole ring, offers excellent control over nanoparticle nucleation and growth. The interaction between the sulfur atoms of the thiol group and the surface atoms of the nanoparticles leads to charge transfer, which contributes to the stability of the nanoparticles.[3] This guide provides detailed protocols for the synthesis of TMTT-capped Au and Ag nanoparticles, discusses the underlying mechanisms, and outlines methods for their characterization.

Chemical Structure of 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT)

Caption: Chemical structure of 1-m-Tolyl-1H-tetrazole-5-thiol.

Principles of TMTT-Mediated Nanoparticle Synthesis

The synthesis of metal nanoparticles generally involves the reduction of a metal salt precursor in the presence of a stabilizing agent. TMTT serves as a capping agent that adsorbs onto the surface of the newly formed nanoparticles, preventing their uncontrolled growth and aggregation. The thiol group (-SH) of TMTT has a strong affinity for noble metals like gold and silver, forming a robust metal-sulfur bond. This interaction is crucial for the stabilization of the nanoparticles.[4]

The tolyl-substituted tetrazole moiety provides steric hindrance, further preventing the nanoparticles from coming into close contact and fusing. The electronic properties of the tetrazole ring can also contribute to the overall stability of the nanoparticle colloid.

Protocols for Nanoparticle Synthesis

The following protocols provide a starting point for the synthesis of TMTT-capped gold and silver nanoparticles. Researchers should note that optimization of parameters such as precursor and capping agent concentrations, temperature, and reaction time may be necessary to achieve desired nanoparticle characteristics.

Protocol 1: Synthesis of TMTT-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from the well-established Turkevich method, which utilizes citrate as a reducing agent.[5] Here, TMTT is introduced as a co-stabilizer to enhance nanoparticle stability and functionality.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT)

  • Ethanol

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Glassware (beakers, graduated cylinders)

  • Pipettes

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in deionized water.

  • In a clean round-bottom flask, add 50 mL of the 1 mM HAuCl₄ solution.

  • Heat the solution to boiling under reflux with vigorous stirring.

  • Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution. The color of the solution should change from pale yellow to deep red, indicating the formation of AuNPs.[4]

  • Continue boiling and stirring for 15 minutes.

  • Prepare a 10 mM solution of TMTT in ethanol.

  • After the 15-minute boiling period, add 1 mL of the TMTT solution dropwise to the AuNP solution.

  • Allow the solution to cool to room temperature with continuous stirring.

  • Store the TMTT-capped AuNP solution at 4°C for future use.

Rationale:

  • Boiling: Provides the necessary energy for the reduction of Au³⁺ ions.

  • Trisodium Citrate: Acts as both a reducing agent and a preliminary stabilizing agent.

  • TMTT Addition: The thiol group of TMTT displaces the weakly bound citrate ions on the AuNP surface, forming a more stable capping layer.

Protocol 2: Synthesis of TMTT-Capped Silver Nanoparticles (AgNPs)

This protocol employs sodium borohydride as a strong reducing agent for the rapid synthesis of AgNPs, with TMTT providing immediate stabilization.

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT)

  • Ethanol

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Pipettes

  • Glassware

Procedure:

  • Prepare a 1 mM solution of AgNO₃ in deionized water.

  • Prepare a 10 mM solution of TMTT in ethanol.

  • In an Erlenmeyer flask, mix 50 mL of the 1 mM AgNO₃ solution with 1 mL of the 10 mM TMTT solution under vigorous stirring.

  • Cool the mixture in an ice bath for 10 minutes.

  • Prepare a fresh, ice-cold 2 mM solution of NaBH₄ in deionized water.

  • Add the NaBH₄ solution dropwise to the AgNO₃/TMTT mixture under vigorous stirring. A color change to yellow or brown indicates the formation of AgNPs.[6]

  • Continue stirring for 30 minutes in the ice bath.

  • Allow the solution to warm to room temperature.

  • Store the TMTT-capped AgNP solution in the dark at 4°C.

Rationale:

  • Ice Bath: Slows down the reaction kinetics, allowing for better control over nanoparticle size.

  • Sodium Borohydride: A strong reducing agent that ensures the rapid conversion of Ag⁺ ions to Ag⁰.

  • TMTT Presence during Reduction: Ensures that the capping agent is immediately available to stabilize the newly formed AgNPs, preventing aggregation.

Characterization of TMTT-Capped Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is essential to validate their properties.

Technique Parameter Measured Expected Outcome for TMTT-Capped Nanoparticles
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR)AuNPs: SPR peak around 520-540 nm.[7] AgNPs: SPR peak around 400-450 nm.[6] The peak position and width provide information on size and dispersity.
Transmission Electron Microscopy (TEM) Size, shape, and morphologyProvides direct visualization of the nanoparticles, allowing for the determination of their size distribution and shape.[8]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distributionMeasures the effective size of the nanoparticles in solution, including the capping layer.
Fourier-Transform Infrared (FTIR) Spectroscopy Surface functionalizationConfirms the presence of TMTT on the nanoparticle surface by identifying characteristic vibrational bands of the tolyl and tetrazole groups.
Zeta Potential Measurement Surface chargeIndicates the colloidal stability of the nanoparticle suspension. A highly negative or positive zeta potential suggests good stability.

Workflow for Synthesis and Characterization

Nanoparticle_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Prepare Precursor and TMTT Solutions mix Mix Precursor and TMTT start->mix reduce Add Reducing Agent mix->reduce stabilize Allow for Stabilization reduce->stabilize uv_vis UV-Vis Spectroscopy stabilize->uv_vis Primary Analysis tem TEM stabilize->tem Morphological Analysis dls DLS stabilize->dls Size Distribution ftir FTIR stabilize->ftir Surface Chemistry zeta Zeta Potential stabilize->zeta Stability Analysis

Caption: General workflow for the synthesis and characterization of TMTT-capped metal nanoparticles.

Potential Applications

The unique properties of TMTT-capped nanoparticles open up a wide range of potential applications:

  • Drug Delivery: The tetrazole moiety can be further functionalized for targeted drug delivery applications.

  • Antimicrobial Agents: Silver nanoparticles are well-known for their antimicrobial properties, which can be enhanced by the TMTT capping layer.[9]

  • Catalysis: Gold and silver nanoparticles are effective catalysts for various chemical reactions. The TMTT capping agent can influence the catalytic activity and selectivity.

  • Sensors: The optical properties of metal nanoparticles are sensitive to their local environment, making them suitable for the development of chemical and biological sensors.

Conclusion

1-m-Tolyl-1H-tetrazole-5-thiol is a versatile and effective capping agent for the synthesis of stable gold and silver nanoparticles. The protocols provided in this application note offer a reliable starting point for researchers to produce high-quality, TMTT-capped nanoparticles. The strong metal-thiol interaction, combined with the steric and electronic contributions of the tolyl-tetrazole moiety, results in robust and well-dispersed nanoparticle colloids with significant potential in various scientific and technological fields. Further exploration and optimization of these synthesis methods will undoubtedly lead to the development of novel nanomaterials with tailored properties for advanced applications.

References

  • This citation is not available in the provided search results.
  • Magnetic and structural characterization of thiol capped ferromagnetic Ag nanoparticles. Journal of Applied Physics. [Link]

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  • Tetrazole as a New Anchoring Group for the Functionalization of TiO2 Nanoparticles: A Joint Experimental and Theoretical Study. ResearchGate. [Link]

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  • Gold nanoparticles: synthesis, characterization, and bioconjugation. CORA. [Link]

  • Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. National Institutes of Health. [Link]

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  • Synthesis and Characterization of Thiol‐Capped FePt Nanomagnetic Porous Particles. ResearchGate. [Link]

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  • Silver Nanoparticles: A Comprehensive Review of Synthesis Methods and Chemical and Physical Properties. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF THIOL - CAPPED SILVER NANOPARTICLES AND THEIR EFFECT ON LIQUID CRYSTALS. Rasayan Journal of Chemistry. [Link]

  • Synthesis and characterization of thiol-stabilized gold nanoparticles appended to bis(pyrazole) pyridine for fabrication of rectangular nano/microstripes and their spin crossover and SERS studies. RSC Publishing. [Link]

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  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [Link]

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Application Note: A Comprehensive Guide to the Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-m-Tolyl-1H-tetrazole-5-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The thiol moiety provides a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of diverse molecular entities. This application note provides a detailed experimental protocol for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol, grounded in established chemical principles and supported by practical insights for researchers in organic synthesis and drug discovery.

Chemical and Safety Overview

The synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol involves the reaction of m-tolyl isothiocyanate with sodium azide. This reaction is a [3+2] cycloaddition, a class of pericyclic reactions that are highly efficient for the construction of five-membered rings.

Reagents:

ReagentFormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
m-Tolyl isothiocyanateC₈H₇NS149.21621-30-7Harmful if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation.[1]
Sodium azideNaN₃65.0126628-22-8Highly toxic, may form explosive heavy metal azides, reacts with acids to form toxic hydrazoic acid.
PyridineC₅H₅N79.10110-86-1Flammable, harmful if swallowed, in contact with skin, or if inhaled.
Hydrochloric acidHCl36.467647-01-0Corrosive, causes severe skin burns and eye damage.
Ethyl acetateC₄H₈O₂88.11141-78-6Highly flammable liquid and vapor.
WaterH₂O18.027732-18-5N/A

Safety Precautions:

  • Sodium Azide Handling: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to produce highly toxic and explosive hydrazoic acid gas. It also forms shock-sensitive explosive compounds with heavy metals (e.g., lead, copper, silver). All manipulations involving sodium azide should be performed in a well-ventilated fume hood. Use non-metallic spatulas and avoid contact with metal surfaces.

  • m-Tolyl Isothiocyanate Handling: This reagent is a lachrymator and is harmful. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed, including the use of PPE. An emergency eyewash and safety shower should be readily accessible.

Reaction Mechanism and Scientific Rationale

The synthesis of 1-m-tolyl-1H-tetrazole-5-thiol proceeds via a 1,3-dipolar cycloaddition reaction. The azide anion acts as the 1,3-dipole, and the carbon-sulfur double bond of the isothiocyanate serves as the dipolarophile. The reaction is thought to proceed through a concerted mechanism, leading to the formation of the tetrazole ring in a single step.

The use of pyridine in the reaction mixture is crucial. It acts as a base to facilitate the reaction, likely by enhancing the nucleophilicity of the azide. Water has been shown to be an effective solvent for this transformation, offering a greener alternative to traditional organic solvents and facilitating the dissolution of the sodium azide.

The product, 1-m-tolyl-1H-tetrazole-5-thiol, can exist in tautomeric forms: the thiol and the thione form. The equilibrium between these two forms can be influenced by the solvent and the solid-state packing.

Experimental Protocol

This protocol is adapted from the established synthesis of 1-phenyl-1H-tetrazole-5-thiol and is expected to provide a good yield of the desired product.

Materials and Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Separatory funnel

  • Rotary evaporator

  • pH paper

  • Filtration apparatus (Büchner funnel and flask)

Reagent Quantities:

ReagentAmountMolar Equivalent
m-Tolyl isothiocyanate1.49 g (10 mmol)1.0
Sodium azide0.78 g (12 mmol)1.2
Pyridine2.37 g (30 mmol)3.0
Water30 mL-
Concentrated Hydrochloric AcidAs needed-
Ethyl Acetate~100 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (0.78 g, 12 mmol) and pyridine (2.37 g, 30 mmol) in water (30 mL).

  • Addition of Isothiocyanate: To the stirring solution at room temperature, add m-tolyl isothiocyanate (1.49 g, 10 mmol) dropwise over 5-10 minutes.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Initial Wash: After 2 hours, transfer the reaction mixture to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove any unreacted isothiocyanate and other organic impurities. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2. A white precipitate should form.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator under vacuum to a constant weight.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of 1-m-Tolyl-1H-tetrazole-5-thiol

Expected Spectroscopic Data:

  • ¹H NMR (in DMSO-d₆):

    • A broad singlet in the downfield region (δ 13-15 ppm) corresponding to the thiol/thione proton.

    • A singlet for the methyl group protons around δ 2.4 ppm.

    • A series of multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the four protons on the tolyl ring.

  • ¹³C NMR (in DMSO-d₆):

    • A peak for the tetrazole carbon (C=S or C-S) in the range of δ 160-165 ppm.

    • Aromatic carbon signals between δ 120-140 ppm.

    • A methyl carbon signal around δ 21 ppm.

  • IR (KBr pellet, cm⁻¹):

    • A broad absorption in the region of 3100-2500 cm⁻¹ (S-H stretch, often weak).

    • Absorptions around 1500-1600 cm⁻¹ corresponding to the aromatic C=C stretching.

    • A peak around 1300-1400 cm⁻¹ which can be attributed to the C=S (thione) stretching vibration.

    • Characteristic peaks for the tetrazole ring vibrations.

  • Mass Spectrometry (EI or ESI):

    • Expected [M]+ or [M+H]+ peak at m/z = 193.

Workflow and Mechanistic Diagrams

Experimental Workflow:

experimental_workflow reagents m-Tolyl isothiocyanate, Sodium azide, Pyridine, Water reaction_mixture Stir at Room Temperature (2 hours) reagents->reaction_mixture wash Wash with Ethyl Acetate reaction_mixture->wash acidify Acidify with HCl (pH 1-2) wash->acidify precipitate Precipitate Formation acidify->precipitate filter_dry Filter and Dry (Crude Product) precipitate->filter_dry recrystallize Recrystallize filter_dry->recrystallize final_product 1-m-Tolyl-1H-tetrazole-5-thiol recrystallize->final_product

Caption: A streamlined workflow for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_transition_state 1,3-Dipolar Cycloaddition cluster_product Product m-Tolyl-NCS m-Tolyl-N=C=S TS [Transition State] m-Tolyl-NCS->TS Dipolarophile N3- N≡N⁺-N⁻ N3-->TS 1,3-Dipole product 1-m-Tolyl-1H-tetrazole-5-thiol TS->product

Caption: The 1,3-dipolar cycloaddition mechanism for tetrazole formation.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The provided characterization guidelines will assist in verifying the successful synthesis of the target compound.

References

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 934-942.
  • PubChem. (n.d.). m-Tolyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Azide. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Sodium azide. Retrieved from [Link]

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Application Notes and Protocols for 1-m-Tolyl-1H-tetrazole-5-thiol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide on the application of 1-m-Tolyl-1H-tetrazole-5-thiol and its derivatives in antimicrobial research. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively investigate this class of compounds as potential antimicrobial agents. The structure of this guide is tailored to logically progress from the underlying scientific principles to detailed experimental workflows, ensuring both clarity and depth.

Introduction: The Emergence of Tetrazole Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Tetrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere of the carboxylic acid group, offering improved metabolic stability and bioavailability.[3][4] The 1-substituted-1H-tetrazole-5-thiol moiety, in particular, has been a focal point of research, with numerous derivatives demonstrating potent antimicrobial effects.[5] This guide will specifically focus on the 1-m-Tolyl substituted variant, exploring its potential and providing a framework for its investigation.

Scientific Rationale and Mechanism of Action

The antimicrobial activity of tetrazole derivatives is often attributed to their ability to interfere with essential bacterial processes. While the precise mechanism of 1-m-Tolyl-1H-tetrazole-5-thiol is a subject of ongoing research, studies on analogous compounds suggest several potential targets.

2.1. Inhibition of Bacterial DNA Gyrase and Topoisomerase IV:

A primary mechanism of action for many antimicrobial tetrazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, repair, and recombination in bacteria, and their inhibition leads to cell death. The tetrazole scaffold can interact with the active sites of these enzymes, preventing their normal function. Molecular docking studies have supported the affinity of tetrazole derivatives for these targets.[6]

2.2. Disruption of Cellular Respiration and Metabolism:

Some heterocyclic compounds containing thiol groups have been shown to interfere with cellular respiration by inhibiting key enzymes in the electron transport chain. The thiol group in 1-m-Tolyl-1H-tetrazole-5-thiol could potentially chelate with metal ions essential for the function of these enzymes, thereby disrupting energy production in the bacterial cell.

2.3. Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of 1-substituted-1H-tetrazole-5-thiol derivatives is significantly influenced by the nature of the substituent at the 1-position. The 'm-Tolyl' group, with its specific electronic and steric properties, likely plays a crucial role in the compound's interaction with its biological target. SAR studies on related compounds have shown that the nature and position of substituents on the phenyl ring can modulate the antimicrobial spectrum and potency.[3]

Experimental Protocols for Antimicrobial Evaluation

The following protocols provide a standardized framework for the in vitro evaluation of 1-m-Tolyl-1H-tetrazole-5-thiol.

3.1. Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol and its Derivatives:

The synthesis of 1-substituted-1H-tetrazole-5-thiols is typically achieved through the reaction of the corresponding isothiocyanate with sodium azide.[5] For 1-m-Tolyl-1H-tetrazole-5-thiol, the starting material would be m-tolyl isothiocyanate. Further derivatization at the thiol group can be achieved through alkylation or other coupling reactions to explore SAR.[5]

Workflow for Synthesis and Derivatization

cluster_synthesis Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol cluster_derivatization Derivatization m-tolyl isothiocyanate m-tolyl isothiocyanate Reaction Reaction m-tolyl isothiocyanate->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction 1-m-Tolyl-1H-tetrazole-5-thiol 1-m-Tolyl-1H-tetrazole-5-thiol Reaction->1-m-Tolyl-1H-tetrazole-5-thiol Alkylation/Coupling Alkylation/Coupling 1-m-Tolyl-1H-tetrazole-5-thiol->Alkylation/Coupling Novel Derivatives Novel Derivatives Alkylation/Coupling->Novel Derivatives

Caption: Synthesis and Derivatization Workflow.

3.2. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve 1-m-Tolyl-1H-tetrazole-5-thiol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3.3. Determination of Minimum Bactericidal Concentration (MBC):

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Subculturing from MIC plates: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plating: Spread the aliquot onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

3.4. Time-Kill Assay:

This assay provides information on the rate at which an antimicrobial agent kills a bacterium.

Step-by-Step Protocol:

  • Preparation: Prepare tubes containing CAMHB with the test compound at concentrations corresponding to 1x, 2x, and 4x the MIC.

  • Inoculation: Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them on nutrient agar. Incubate the plates for 18-24 hours.

  • Data Analysis: Count the number of colonies on each plate to determine the number of viable bacteria at each time point. Plot the log₁₀ CFU/mL versus time.

Workflow for In Vitro Antimicrobial Testing

Compound Compound MIC_Assay MIC Assay (Broth Microdilution) Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity_Assay MBC_Assay MBC Assay (Subculturing) MIC_Assay->MBC_Assay Time_Kill_Assay Time-Kill Assay MIC_Assay->Time_Kill_Assay Results Results MBC_Assay->Results Time_Kill_Assay->Results Cytotoxicity_Assay->Results

Caption: In Vitro Antimicrobial and Cytotoxicity Testing Workflow.

3.5. Cytotoxicity Assay:

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a common method for this purpose.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HaCaT or A549) in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of 1-m-Tolyl-1H-tetrazole-5-thiol for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The CC₅₀ (50% cytotoxic concentration) can then be determined.

Data Interpretation and Potential Applications

4.1. Summarized Antimicrobial Activity Data:

The following table provides a template for summarizing the antimicrobial activity data for 1-m-Tolyl-1H-tetrazole-5-thiol and its derivatives.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
1-m-Tolyl-1H-tetrazole-5-thiol Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Derivative A Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Control (e.g., Ciprofloxacin) Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa

4.2. Potential Applications and Future Directions:

The data generated from these protocols will provide a comprehensive profile of the antimicrobial potential of 1-m-Tolyl-1H-tetrazole-5-thiol. Promising candidates with high potency against target pathogens and a favorable selectivity index can be further investigated in preclinical models. Future research could focus on:

  • Lead Optimization: Synthesizing and screening a library of derivatives to improve potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the efficacy of lead compounds in animal models of infection.

  • Mechanism of Action Elucidation: Conducting further studies to definitively identify the molecular targets of the compound.

  • Combination Therapy: Investigating the synergistic effects of the compound with existing antibiotics to combat resistant strains.

Conclusion

1-m-Tolyl-1H-tetrazole-5-thiol represents a promising scaffold for the development of novel antimicrobial agents. The protocols and guidelines presented in this document provide a robust framework for its systematic evaluation. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will contribute to the advancement of antimicrobial drug discovery.

References

  • Szulczyk, D., Dobrowolski, M., Roszkowski, P., Bielenica, A., Stefańska, J., Koliński, M., ... & Koziol, A. E. (2018). Design and synthesis of novel 1H-tetrazol-5-amine based potent antimicrobial agents: DNA topoisomerase IV and gyrase affinity evaluation supported by molecular docking studies. European Journal of Medicinal Chemistry, 156, 631-640. [Link]

  • Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: technologies, 1(4), 337-341. [Link]

  • Fernandes, C., Pereira, D. M., de Freitas, V., & Mateus, N. (2017). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2017(4), M967. [Link]

  • Rahi, V., Kaur, N., Kumar, S., & Arora, P. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53. [Link]

  • El-Sayed, W. A., Abdel Megeid, R. E., & Abbas, H. S. (2011). Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. Archives of pharmacal research, 34(7), 1085-1096. [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Juboori, A. A. H. (2020). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents. Journal of Pharmaceutical Negative Results, 11(2), 56-61. [Link]

  • Al-Juboori, A. A. H., Al-Masoudi, N. A., & Al-Salihi, N. J. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]

  • Bielenica, A., Stefańska, J., Koliński, M., Szulczyk, D., Dobrowolski, M., Roszkowski, P., ... & Koziol, A. E. (2020). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Molecules, 25(11), 2548. [Link]

  • Lu, J., Wang, Y., & Wang, Y. (2009). 5-p-Tolyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2463. [Link]

  • Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(1), 246. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review. IJPRA, 9(1), 1-15. [Link]

  • Al-Adilee, K. J., & Abdul-Razaq, W. S. (2020). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. [Link]

  • Singh, S., Kaur, M., & Verma, A. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics, 1-25. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., & Li, Y. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

  • Al-Juboori, A. A. H., Al-Masoudi, N. A., & Al-Salihi, N. J. (2021). Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives. Journal of Chemistry, 2021. [Link]

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Application Notes & Protocols: Investigating the Anticancer Potential of Tolyl Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Tolyl Tetrazole Derivatives in Oncology

The tetrazole nucleus is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. This unique structure serves as a stable, non-metabolized bioisostere for the carboxylic acid group, a feature that has made it a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have been successfully incorporated into a number of approved drugs. In oncology, the tetrazole moiety is of particular interest due to its ability to participate in hydrogen bonding and its rigid structure, which can facilitate strong and specific interactions with biological targets.[3][4]

Tolyl tetrazoles, which incorporate a tolyl (methylphenyl) group, add another layer of complexity and potential for targeted activity. The methyl group's position (ortho, meta, or para) can significantly influence the molecule's steric and electronic properties, allowing for fine-tuning of its biological effects. Research has indicated that various tetrazole derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.[5][6][7]

This guide provides a structured framework and detailed protocols for researchers to systematically evaluate the anticancer properties of novel tolyl tetrazole derivatives. The experimental workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies, ensuring a logical and resource-efficient investigation.

Proposed Mechanisms of Action: A Multi-Targeted Approach

Tetrazole derivatives, including tolyl-substituted variants, are not limited to a single mode of action. Their anticancer efficacy often stems from their ability to interfere with multiple cellular processes simultaneously. Understanding these potential targets is crucial for designing a comprehensive evaluation strategy.

  • Induction of Apoptosis: A primary goal of many cancer therapies is to trigger programmed cell death, or apoptosis, in malignant cells. Tetrazole derivatives have been shown to initiate apoptosis by modulating the expression of key regulatory proteins such as the Bcl-2 family and activating caspase cascades.[5][8]

  • Cell Cycle Arrest: By disrupting the normal progression of the cell cycle, these compounds can halt the proliferation of cancer cells. Many tetrazole-based agents have been observed to cause cell cycle arrest at the G2/M or G1 phases, often by interfering with microtubule dynamics or modulating the activity of cyclin-dependent kinases (CDKs).[5][9][10][11]

  • Tubulin Polymerization Inhibition: The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is essential for cell division, motility, and intracellular transport. Several tetrazole compounds have been identified as potent inhibitors of tubulin polymerization, binding at or near the colchicine site, which leads to mitotic arrest and subsequent apoptosis.[6][10]

  • Signaling Pathway Modulation: Cancer cells often exhibit dysregulated signaling pathways that promote uncontrolled growth and survival. Tetrazole derivatives have been developed to target key nodes in these pathways, such as the PI3K/AKT/mTOR and MEK/ERK pathways, effectively cutting off the signals that cancer cells rely on to proliferate.[7][12]

Experimental Workflow for Efficacy Assessment

A logical, phased approach is recommended to efficiently screen and characterize novel tolyl tetrazole derivatives. This workflow ensures that promising compounds are identified early and that mechanistic studies are built upon a solid foundation of cytotoxicity data.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT / SRB) A->B Test on multiple cancer cell lines C Apoptosis Assay (Annexin V / PI) B->C If cytotoxic (low IC50) D Cell Cycle Analysis (Propidium Iodide Staining) B->D If cytotoxic E Selectivity Assessment (Test on non-tumor cell line) B->E Determine Therapeutic Index F Target-Specific Assays (e.g., Tubulin Polymerization) C->F If apoptosis is induced G Pathway Analysis (Western Blot for PI3K/AKT, etc.) D->G If cell cycle is arrested

Caption: High-level experimental workflow for evaluating tolyl tetrazole derivatives.

Detailed Application Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: This colorimetric assay is a standard for assessing cell viability. It measures the metabolic activity of cells, which in most viable cells correlates with cell number. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Causality: The MTT assay is the foundational first step. It provides a quantitative measure of a compound's ability to reduce the viability of a cancer cell population, yielding an IC50 (half-maximal inhibitory concentration) value. This value is critical for comparing the potency of different derivatives and for selecting concentrations for subsequent mechanistic assays.[13]

Materials:

  • Tolyl tetrazole derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver)[13][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tolyl tetrazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells (medium with the same concentration of DMSO as the treated wells) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100.

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
TTD-01MCF-7 (Breast)4812.5
TTD-01A549 (Lung)4825.1
TTD-02MCF-7 (Breast)485.8
TTD-02A549 (Lung)489.3
DoxorubicinMCF-7 (Breast)480.9
Caption: Example table for summarizing IC50 values of tolyl tetrazole derivatives (TTD).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Causality: If a compound shows potent cytotoxicity (a low IC50 value), it is crucial to determine the mode of cell death. Inducing apoptosis is a desirable outcome for an anticancer agent.[8][15] This assay provides clear, quantitative data on the apoptotic response to the compound.

Materials:

  • Cancer cells treated with the tolyl tetrazole derivative (at its IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).

  • Flow cytometer.

  • FACS tubes.

Step-by-Step Procedure:

  • Cell Treatment & Harvesting: Seed and treat cells in a 6-well plate as described previously. After the treatment period, collect both the floating and attached cells. To collect attached cells, wash with PBS and gently trypsinize.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1.

Causality: Observing a halt in cell proliferation without immediate signs of widespread apoptosis may indicate that the compound's primary mechanism is cell cycle arrest.[9][11] This assay identifies at which checkpoint the cell cycle is being blocked, providing critical insight into the compound's mechanism of action, such as potential interference with microtubule formation (G2/M arrest) or DNA replication (S-phase arrest).[7]

Materials:

  • Cancer cells treated with the tolyl tetrazole derivative (at its IC50 concentration) for 24 hours.

  • Cold 70% ethanol.

  • PBS.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Step-by-Step Procedure:

  • Cell Treatment & Harvesting: Treat cells in a 6-well plate. Harvest the cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This fixes the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The data can be displayed as a histogram of fluorescence intensity, showing peaks corresponding to the G0/G1, S, and G2/M phases.

Potential Signaling Pathway Involvement

Based on existing literature for tetrazole derivatives, a plausible mechanism of action for a potent tolyl tetrazole derivative could involve the inhibition of a pro-survival signaling pathway coupled with the disruption of mitotic machinery.

G TTD Tolyl Tetrazole Derivative Tubulin Tubulin TTD->Tubulin Inhibits Polymerization PI3K PI3K TTD->PI3K Inhibits MT Microtubule Disruption Tubulin->MT Polymerizes to form G2M G2/M Phase Arrest MT->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Triggers AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes AKT->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for a tolyl tetrazole derivative.

This diagram illustrates a dual mechanism where the compound (1) inhibits tubulin polymerization, leading to G2/M arrest and subsequent apoptosis, and (2) inhibits the PI3K/AKT pathway, further reducing cell survival signals and promoting apoptosis. This hypothesis can be tested using Western blotting to probe the phosphorylation status of key proteins like AKT.

Conclusion and Future Perspectives

The tolyl tetrazole scaffold represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the initial characterization of these compounds, from broad-spectrum cytotoxicity screening to detailed mechanistic analysis of apoptosis and cell cycle effects. Positive results from this workflow—specifically, compounds with low micromolar IC50 values, a high degree of selectivity for cancer cells over non-tumor cells, and a clear mechanism of inducing apoptosis or cell cycle arrest—would strongly justify advancing these leads into more complex preclinical models, including 3D cell cultures and in vivo xenograft studies.

References

  • Bentham Science Publisher. (n.d.). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science.
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  • (n.d.). Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549,. National Institutes of Health.
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  • (n.d.). Cell cycle analysis and the effect of the target 10 on the percentage.... ResearchGate.
  • Li, P., et al. (2018). Effects of 3-Tetrazolyl Methyl-3-Hydroxy-Oxindole Hybrid (THOH) on Cell Proliferation, Apoptosis, and G2/M Cell Cycle Arrest Occurs by Targeting Platelet-Derived Growth Factor D (PDGF-D) and the MEK/ERK Signaling Pathway in Human Lung Cell Lines SK-LU-1, A549, and A-427. PubMed.
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  • (n.d.). Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. MDPI.
  • (n.d.). Synthesis, evaluation of the cytotoxicity, apoptosis induction in AGS cell line and gene expression and molecular modeling studies of novel tetrahydropyrimidine derivatives. Arabian Journal of Chemistry.
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  • (n.d.). Newly Synthesized Arylazo Derivatives Induce Apoptosis and G2/M Cell Cycle Arrest With Molecular Docking Validation in Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.

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The Versatile Reagent: 1-m-Tolyl-1H-tetrazole-5-thiol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide delves into the practical applications and detailed protocols for utilizing 1-m-tolyl-1H-tetrazole-5-thiol as a valuable reagent in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides in-depth technical insights, field-proven methodologies, and the causal reasoning behind experimental choices, ensuring both scientific integrity and practical reproducibility.

Introduction: The Unique Attributes of 1-m-Tolyl-1H-tetrazole-5-thiol

1-m-Tolyl-1H-tetrazole-5-thiol, a sulfur-containing heterocyclic compound, has emerged as a significant building block in synthetic chemistry. Its utility stems from the unique electronic properties of the tetrazole ring and the reactivity of the thiol group. The tetrazole moiety is a well-established bioisostere for carboxylic acids in medicinal chemistry, offering improved metabolic stability and pharmacokinetic profiles. The thiol group, in turn, serves as a versatile nucleophile and a precursor for a variety of functional group transformations. The presence of the m-tolyl substituent can subtly influence the reagent's solubility, electronic properties, and steric hindrance, offering potential advantages in specific synthetic contexts.

This guide will explore key applications of 1-m-tolyl-1H-tetrazole-5-thiol, including its role in nucleophilic substitution reactions, the formation of disulfide bridges, and its crucial function as a leaving group in the synthesis of β-lactam antibiotics.

I. Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

The synthesis of 1-aryl-1H-tetrazole-5-thiols is typically achieved through the reaction of the corresponding aryl isothiocyanate with sodium azide. This straightforward and efficient method provides a reliable route to the target compound.

Protocol 1: Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

This protocol is adapted from the general synthesis of 1-phenyl-1H-tetrazole-5-thiol.[1]

Materials:

  • m-Tolyl isothiocyanate

  • Sodium azide (NaN₃)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolyl isothiocyanate (1 equivalent) in water.

  • Carefully add sodium azide (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture with concentrated HCl to a pH of approximately 2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-m-tolyl-1H-tetrazole-5-thiol.

Data Presentation:

Reactant Molar Mass ( g/mol ) Equivalents
m-Tolyl isothiocyanate149.211.0
Sodium azide65.011.1

Expected Yield: Typically high, often exceeding 90%.

II. Application in Nucleophilic Substitution Reactions

The thiol group of 1-m-tolyl-1H-tetrazole-5-thiol is a potent nucleophile, readily participating in S-alkylation and ring-opening reactions of strained heterocycles like aziridines and epoxides. These reactions are fundamental in constructing complex molecular architectures.

A. Ring-Opening of Aziridines: Synthesis of Thiol-Incorporated Aminocyclopentitols

A notable application of analogous tetrazole thiols is the nucleophilic ring-opening of bicyclic vinyl aziridines.[2][3] This reaction proceeds via an SN2 pathway, providing a regio- and stereospecific method for introducing a tetrazole-thioether moiety and an amino group in a single step.[2] The resulting aminocyclopentitol scaffolds are of significant interest in medicinal chemistry.[2][3]

Nucleophilic_Ring_Opening cluster_workflow Reaction Workflow Aziridine Bicyclic Vinyl Aziridine Reaction SN2 Reaction (Water, 37°C) Aziridine->Reaction Substrate TetrazoleThiol 1-m-Tolyl-1H-tetrazole-5-thiol (Nucleophile) TetrazoleThiol->Reaction Reagent Product Thiol-incorporated Aminocyclopentitol Reaction->Product Yields

Protocol 2: Synthesis of a Thiol-Incorporated Aminocyclopentitol Derivative

This protocol is adapted from the reaction of 1-methyl-1H-tetrazole-5-thiol with a bicyclic vinyl aziridine.[2]

Materials:

  • Bicyclic vinyl aziridine substrate (e.g., (1R,2R,5R)-6-(3-hydroxypropyl)-6-azabicyclo[3.1.0]hex-3-en-2-ol)

  • 1-m-Tolyl-1H-tetrazole-5-thiol

  • Distilled water

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the bicyclic vinyl aziridine (1 equivalent) in distilled water in a round-bottom flask.

  • Add 1-m-tolyl-1H-tetrazole-5-thiol (3 equivalents) to the solution.[2] The use of an excess of the nucleophile drives the reaction to completion.[2]

  • Stir the reaction mixture at 37°C. Monitor the reaction progress by TLC (e.g., eluent: DCM/MeOH, 9:1) until the starting material is consumed. This may take several days.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/MeOH/TEA, 9:1:0.1) to afford the desired aminocyclopentitol derivative.[2]

Data Presentation:

Parameter Value Reference
Reaction TypeSN2 Nucleophilic Ring-Opening[2]
SolventWater[2]
Temperature37°C[2]
Nucleophile Equivalents3[2]
Reported Yield (for methyl analog)95%[2]

III. Oxidative Dimerization: Formation of Disulfides

Like other thiols, 1-m-tolyl-1H-tetrazole-5-thiol can undergo oxidative coupling to form the corresponding disulfide, 1,2-bis(1-m-tolyl-1H-tetrazol-5-yl)disulfane. This transformation can be achieved using various oxidizing agents or through catalytic aerobic oxidation. Such disulfides are of interest in materials science and as potential bioactive molecules.

A. Catalytic Dimerization using Metalloporphyrins

The dimerization of the analogous 1-phenyl-1H-tetrazole-5-thiol has been successfully carried out using metalloporphyrin catalysts in an alkaline methanol solution under mild conditions.[4][5] The proposed mechanism involves the formation of an active RS-Mn(III)THPP intermediate which then generates a stable radical that couples to form the disulfide.[4]

Dimerization_Mechanism Thiol 1-m-Tolyl-1H-tetrazole-5-thiol (R-SH) Intermediate [R-S-Mn(III)Porphyrin] Thiol->Intermediate + Catalyst Catalyst Mn(III)Porphyrin Radical Thiyl Radical (R-S•) Intermediate->Radical Catalyst_regen Mn(II)Porphyrin Intermediate->Catalyst_regen Disulfide Disulfide (R-S-S-R) Radical->Disulfide Dimerization Catalyst_regen->Catalyst + O₂ O2 O₂ (air)

Protocol 3: Catalytic Dimerization of 1-m-Tolyl-1H-tetrazole-5-thiol

This protocol is based on the dimerization of 1-phenyl-1H-tetrazole-5-thiol.[4]

Materials:

  • 1-m-Tolyl-1H-tetrazole-5-thiol

  • Metalloporphyrin catalyst (e.g., THPPMnCl)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Prepare an alkaline methanol solution by dissolving NaOH in methanol.

  • In a round-bottom flask, dissolve 1-m-tolyl-1H-tetrazole-5-thiol and a catalytic amount of the metalloporphyrin in the alkaline methanol solution.

  • Stir the mixture at room temperature for several hours. The reaction progress can be monitored by the formation of a precipitate.[4]

  • Collect the solid product by filtration.

  • Wash the product with water and dry to obtain the disulfide.

  • The product can be further purified by recrystallization if necessary.

Data Presentation:

Parameter Condition Reference
CatalystMetalloporphyrin (e.g., THPPMnCl)[4]
SolventAlkaline Methanol[4]
Temperature25°C[4]
Reaction Time~2 hours[4]

IV. Application in the Synthesis of β-Lactam Antibiotics

The synthesis involves the nucleophilic substitution of a suitable leaving group on the cephalosporin core (often an acetoxy group) with 1-m-tolyl-1H-tetrazole-5-thiol. The resulting intermediate can then be reacted with a variety of nucleophiles to introduce the desired side chain.

Cephalosporin_Synthesis Ceph_Core Cephalosporin Core (with leaving group at C-3') Intermediate C-3'-Tetrazolylthiomethyl Cephalosporin Ceph_Core->Intermediate + TetrazoleThiol TetrazoleThiol 1-m-Tolyl-1H-tetrazole-5-thiol Final_Product Modified Cephalosporin Intermediate->Final_Product + Nucleophile Nucleophile Nucleophile (Nu⁻)

V. Conclusion

1-m-Tolyl-1H-tetrazole-5-thiol is a versatile and valuable reagent in organic synthesis. Its applications, though not as extensively documented as some of its analogs, can be logically extended from the well-established chemistry of related tetrazole thiols. This guide provides a foundation for its use in nucleophilic substitution reactions, oxidative couplings, and as a key component in the synthesis of complex, biologically active molecules. The protocols and mechanistic insights presented herein are intended to empower researchers to explore the full potential of this promising synthetic building block.

References

  • Fortunato, M.; Siopa, F.; Gonçalves, J.; Afonso, C. A. M. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank2021 , 2021, M1199. [Link]

  • Hu, X., et al. (2009). 5-p-Tolyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2463. [Link]

  • Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Journal of Pharmaceutical Sciences and Research, 11(5), 1836-1841. [Link]

  • Tong, S., et al. (2011). Catalytic Oxidative Coupling of 1-Phenyl-1H-tetrazole-5-thiol(HL) and Complex [Cu(I) 6 L 6 ] with a Chair Configuration. Chinese Journal of Chemistry, 29(10), 2119-2124. [Link]

  • Request PDF. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

  • Google Patents. A process for synthesizing cephalosporin compounds.
  • Beyki, K., et al. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Research on Chemical Intermediates, 41(10), 7345-7352. [Link]

  • Google Patents.
  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 157, 125-138. [Link]

  • El-Gowelli, H. M., & Al-Amoudi, O. A. (2025). Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation. Journal of Chromatographic Science. [Link]

  • ResearchGate. Reaction of pentafluoropyridine with 1-methyl-tetrazole-5-thiol. [Link]

  • Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. [Link]

  • ResearchGate. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. [Link]

  • Nano-Catalytic Synthesis of 5-Substituted 1H Tetrazole Derivatives and Biological Applications. Dergipark. [Link]

  • PubChem. 1-Phenyl-5-mercaptotetrazole. [Link]

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Application Notes and Protocols for Electrochemical Studies of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 1-m-Tolyl-1H-tetrazole-5-thiol

1-m-Tolyl-1H-tetrazole-5-thiol (m-TMT) is a heterocyclic organic compound characterized by a tetrazole ring, a thiol group, and a tolyl substituent. This molecular architecture imparts a range of valuable chemical properties, making it a subject of significant interest in both industrial and pharmaceutical research. The tetrazole ring, with its high nitrogen content and aromaticity, contributes to the molecule's stability and its ability to coordinate with metal ions.[1] The thiol (-SH) group is a key functional moiety, enabling strong interactions with metal surfaces and participation in various chemical reactions.

In the realm of materials science, m-TMT and its analogs, such as 1-Phenyl-1H-tetrazole-5-thiol, are primarily investigated for their exceptional performance as corrosion inhibitors, particularly for steel and copper alloys in acidic environments.[2][3] The molecule's efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions.[4] This adsorption is facilitated by the presence of heteroatoms (N and S) and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal.

From a pharmaceutical perspective, the tetrazole ring is a well-established bioisostere of the carboxylic acid group.[5][6] This means it can mimic the acidic properties and steric profile of a carboxylic acid while often improving the molecule's metabolic stability, lipophilicity, and bioavailability.[6] Consequently, tetrazole-containing compounds are prevalent in a variety of marketed drugs.[7] The thiol group further adds to its potential in drug design, allowing for covalent interactions with biological targets or serving as a precursor for more complex molecular scaffolds.

This guide provides a comprehensive overview of the electrochemical techniques used to characterize 1-m-Tolyl-1H-tetrazole-5-thiol, with a primary focus on its application as a corrosion inhibitor. The principles and protocols detailed herein are also foundational for broader electrochemical investigations relevant to its potential applications in medicinal chemistry and materials science.

Part 1: Corrosion Inhibition Studies

The primary application of electrochemical techniques for m-TMT is to quantify its effectiveness as a corrosion inhibitor. The following protocols for Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are designed to provide a robust evaluation of its performance.

Core Principle: The Electrochemical Interface

Corrosion is an electrochemical process involving oxidation (anodic reaction) and reduction (cathodic reaction) at the interface between a metal and its environment. A corrosion inhibitor functions by adsorbing onto this interface and suppressing the rate of these reactions. Our electrochemical studies aim to probe the kinetics of this inhibition.

Experimental Workflow for Corrosion Studies

The following diagram illustrates the typical workflow for evaluating the corrosion inhibition properties of 1-m-Tolyl-1H-tetrazole-5-thiol.

G cluster_prep Preparation cluster_exp Electrochemical Measurements cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Synthesize/Procure 1-m-Tolyl-1H-tetrazole-5-thiol sol_prep Prepare Corrosive Medium (e.g., 1 M HCl) with varying Inhibitor Concentrations start->sol_prep elec_prep Prepare Working Electrode (e.g., Mild Steel Coupon) start->elec_prep ocp Stabilize at Open Circuit Potential (OCP) sol_prep->ocp elec_prep->ocp pdp Potentiodynamic Polarization (PDP) ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis tafel Tafel Extrapolation from PDP Data to determine Icorr, Ecorr, and Inhibition Efficiency pdp->tafel nyquist Nyquist/Bode Plot Analysis from EIS Data eis->nyquist circuit Equivalent Circuit Modeling of EIS Data to find Rct and Cdl mechanism Elucidate Inhibition Mechanism (Physisorption/ Chemisorption, Mixed-type) tafel->mechanism nyquist->circuit circuit->mechanism efficiency Determine Optimal Inhibitor Concentration mechanism->efficiency

Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.

Protocol: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and the nature of inhibition (anodic, cathodic, or mixed-type).

Causality: By polarizing the working electrode away from its corrosion potential, we can accelerate the anodic and cathodic reactions. The presence of an effective inhibitor will suppress the current response at any given potential, providing a direct measure of its efficacy.

Materials & Setup:

  • Potentiostat/Galvanostat: With corresponding software.

  • Three-Electrode Cell:

    • Working Electrode (WE): A sample of the metal to be protected (e.g., mild steel coupon with a defined surface area of 1 cm²). The surface should be polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod/mesh with a surface area significantly larger than the WE.

  • Corrosive Medium: e.g., 1 M HCl or 0.5 M H2SO4.

  • Inhibitor Stock Solution: A concentrated solution of 1-m-Tolyl-1H-tetrazole-5-thiol in a suitable solvent (e.g., ethanol or DMSO) that is miscible with the corrosive medium.

Step-by-Step Protocol:

  • Prepare Test Solutions: Prepare a series of test solutions by adding different concentrations of the m-TMT stock solution to the corrosive medium. A typical concentration range to investigate is 0.1 mM to 5 mM. Include a blank solution (corrosive medium only) for comparison.

  • Assemble the Cell: Place the prepared working electrode, reference electrode, and counter electrode in the electrochemical cell containing the test solution. Ensure the reference electrode tip is close to the working electrode surface.

  • Stabilization: Allow the system to stabilize by immersing the working electrode in the test solution for a period of 30-60 minutes, or until a stable Open Circuit Potential (OCP) is achieved.

  • Polarization Scan: Perform the potentiodynamic polarization scan. A typical scan range is from -250 mV to +250 mV relative to the OCP, at a slow scan rate of 1 mV/s.[2]

  • Data Analysis:

    • Plot the resulting data as potential (E) vs. log(current density, I). This is the Tafel plot.

    • Perform Tafel extrapolation of the linear portions of the anodic and cathodic curves back to their intersection point. The potential at this intersection is the corrosion potential (Ecorr), and the current density is the corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank is the corrosion current density in the absence of the inhibitor, and Icorr_inh is the corrosion current density in the presence of the inhibitor.

Data Interpretation:

  • A significant decrease in Icorr in the presence of m-TMT indicates effective corrosion inhibition.

  • If the Ecorr value shifts significantly (>85 mV) towards more positive potentials, the inhibitor is primarily anodic. A significant negative shift indicates a cathodic inhibitor. A small shift or no significant shift suggests a mixed-type inhibitor, which is common for compounds like m-TMT.[2]

Representative Data (based on 1-Phenyl-1H-tetrazole-5-thiol analogs):

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (IE%)
Blank (0)-4801050-
0.1-47521080.0
0.5-47010590.0
1.0-46573.593.0
2.0-46051.595.1
5.0-45530.497.1

Note: The above data is illustrative and based on the performance of similar tetrazole thiols.[2][3]

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film at the metal-solution interface and to determine the charge transfer resistance (Rct).

Causality: EIS applies a small amplitude AC potential signal at various frequencies and measures the current response. This allows for the modeling of the electrochemical interface as an equivalent electrical circuit. A high charge transfer resistance (Rct) indicates a more effective barrier to the corrosion process.

Materials & Setup: Same as for Potentiodynamic Polarization.

Step-by-Step Protocol:

  • Prepare and Assemble the Cell: Follow steps 1 and 2 from the PDP protocol.

  • Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.

  • EIS Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[8]

  • Data Analysis:

    • Plot the impedance data in a Nyquist plot (Z'' vs. Z'). For a simple corrosion system, this will often appear as a single depressed semicircle.

    • The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain precise values for Rct and the double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Data Interpretation:

  • An increase in the diameter of the Nyquist semicircle (and thus an increase in Rct) with increasing inhibitor concentration signifies enhanced corrosion protection.

  • A decrease in the Cdl value upon addition of the inhibitor suggests the displacement of water molecules at the interface by the inhibitor molecules, which have a lower dielectric constant, and/or an increase in the thickness of the electrical double layer.

Representative Data (based on 1-Phenyl-1H-tetrazole-5-thiol analogs):

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank (0)50120-
0.12808582.1
0.55506090.9
1.07805293.6
2.011004595.5
5.016503897.0

Note: The above data is illustrative and based on the performance of similar tetrazole thiols.[2]

Part 2: Mechanistic and Redox Behavior Studies

Beyond corrosion inhibition, cyclic voltammetry (CV) can be employed to understand the fundamental redox behavior of 1-m-Tolyl-1H-tetrazole-5-thiol. This is crucial for understanding its electrochemical synthesis, degradation pathways, and potential interactions in biological systems.

Protocol: Cyclic Voltammetry (CV)

Objective: To investigate the oxidation and reduction potentials of m-TMT and to understand the nature of its electron transfer processes.

Causality: CV is a powerful technique for probing the redox activity of a molecule. By cycling the potential of a working electrode and measuring the resulting current, we can identify the potentials at which the molecule is oxidized or reduced. The shape of the voltammogram provides insights into the reversibility and kinetics of these processes. For thiols, an irreversible oxidation to form a disulfide is often observed.

G cluster_prep Preparation cluster_exp CV Measurement cluster_analysis Data Analysis start Prepare Analyte Solution: 1-m-Tolyl-1H-tetrazole-5-thiol in a suitable solvent with supporting electrolyte elec_prep Polish and Clean Working Electrode (e.g., Glassy Carbon) degas Degas Solution with Inert Gas (N2 or Ar) start->degas elec_prep->degas scan Perform Cyclic Voltammetry Scan (e.g., -1.0 V to +1.5 V vs. Ag/AgCl) degas->scan scan_rates Repeat Scan at Varying Scan Rates scan->scan_rates voltammogram Analyze Voltammogram: Identify Oxidation/Reduction Peaks (Ep,a, Ep,c) scan_rates->voltammogram reversibility Assess Reversibility (Peak Separation, Ipa/Ipc ratio) voltammogram->reversibility scan_rate_dep Plot Peak Current (Ip) vs. Square Root of Scan Rate (ν^1/2) to confirm diffusion control voltammogram->scan_rate_dep

Caption: General Workflow for Cyclic Voltammetry Studies.

Materials & Setup:

  • Potentiostat/Galvanostat.

  • Three-Electrode Cell:

    • Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum Electrode.

    • Reference Electrode (RE): Ag/AgCl or SCE.

    • Counter Electrode (CE): Platinum wire.

  • Analyte Solution: A solution of 1-m-Tolyl-1H-tetrazole-5-thiol (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile, DMF, or a buffered aqueous solution).

  • Supporting Electrolyte: A non-reactive salt (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) for organic solvents, or a phosphate buffer for aqueous solutions) to ensure sufficient conductivity.

Step-by-Step Protocol:

  • Prepare Analyte Solution: Dissolve the m-TMT and the supporting electrolyte in the chosen solvent.

  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry, sonicate in water and then the solvent, and dry thoroughly.

  • Deoxygenation: Assemble the cell and purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which is electroactive. Maintain an inert atmosphere over the solution during the experiment.

  • CV Scan: Scan the potential from an initial value where no reaction occurs to a potential where oxidation or reduction is expected, and then reverse the scan. A wide initial scan range (e.g., -1.0 V to +1.5 V vs. Ag/AgCl) can be used to identify the redox events.

  • Vary Scan Rate: Record cyclic voltammograms at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s).

Data Interpretation:

  • The potential at which a current peak appears indicates an oxidation (anodic peak) or reduction (cathodic peak) event.

  • For thiols, a common observation is an irreversible anodic peak corresponding to the oxidation of the thiol to a disulfide. The absence of a corresponding reduction peak on the reverse scan indicates the irreversibility of this process.

  • The relationship between the peak current (Ip) and the square root of the scan rate (ν¹/²) can be plotted. A linear relationship passing through the origin is indicative of a diffusion-controlled process, which is typical for soluble species.

Part 3: Relevance to Drug Development

While direct electrochemical studies on m-TMT for drug development are less common, the data obtained can provide valuable insights:

  • Metabolic Stability: The oxidation potential of m-TMT can offer a first approximation of its susceptibility to metabolic oxidation. A higher oxidation potential may suggest greater stability against certain metabolic pathways.

  • Redox Cycling: If the compound exhibits reversible or quasi-reversible redox behavior, it could potentially undergo redox cycling in a biological environment, which can be a source of oxidative stress. CV is an excellent tool to screen for such behavior.

  • Bioisosterism and pKa: The tetrazole moiety in m-TMT is a bioisostere for a carboxylic acid. Potentiometric titrations, an electrochemical technique, can be used to accurately determine the pKa of the tetrazole proton, which is a critical parameter for predicting its ionization state at physiological pH and its ability to engage in hydrogen bonding with biological targets.

Conclusion

The electrochemical characterization of 1-m-Tolyl-1H-tetrazole-5-thiol is a powerful approach to understanding its functional properties. For its primary application as a corrosion inhibitor, potentiodynamic polarization and electrochemical impedance spectroscopy provide quantitative measures of its efficiency and mechanistic insights into its protective action. For broader applications, including those in medicinal chemistry, cyclic voltammetry offers a window into the molecule's fundamental redox chemistry. The protocols and interpretive frameworks presented in this guide provide researchers with a robust methodology to explore the multifaceted electrochemical nature of this versatile compound.

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  • Ju, H., et al. (2007). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Materials Science, 13(2), 113-119. Available at: [Link]

  • Neves, A. P., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199. Available at: [Link]

  • Popiel, S., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Biomolecules, 10(9), 1287. Available at: [Link]

  • Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(23), 2200371. Available at: [Link]

  • Niazi, A. (2018). Potentiodynamic polarization parameters obtained by Tafel polarization technique for mild steel in various concentrations of the synthesized inhibitors of 1.0 mol L-1 HCl at 30 °C. ResearchGate. Available at: [Link]

  • Al-Jibouri, M. N. (2023). Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7. [Link not available]
  • JoVE. (2022). Potentiodynamic Corrosion testing | Protocol Preview. YouTube. Available at: [Link]

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Probing the Protective Shield: Elucidating the Adsorption Mechanism of 1-m-Tolyl-1H-tetrazole-5-thiol on Steel Surfaces

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel corrosion inhibitors.

Introduction: The Imperative for Advanced Corrosion Inhibition

The relentless degradation of steel infrastructure due to corrosion represents a significant global economic and safety challenge. In response, the development of effective corrosion inhibitors is of paramount importance. Organic inhibitors, in particular, have garnered substantial interest due to their ability to form protective adsorbed layers on metal surfaces, mitigating the aggressive effects of corrosive environments. Among these, tetrazole derivatives have emerged as a promising class of compounds, demonstrating remarkable inhibition efficiency for various metals and alloys.[1][2] This application note provides a detailed technical guide on the adsorption mechanism of a specific, highly effective tetrazole derivative, 1-m-Tolyl-1H-tetrazole-5-thiol (T-MT-5-T), on steel surfaces. We will delve into the fundamental principles governing its protective action, outline comprehensive experimental protocols for its evaluation, and present a theoretical framework for its interaction with steel.

Molecular Architecture and Inhibitive Potential of 1-m-Tolyl-1H-tetrazole-5-thiol

The efficacy of T-MT-5-T as a corrosion inhibitor is intrinsically linked to its molecular structure. The molecule comprises a tetrazole ring, a tolyl group, and a thiol group. This unique combination of functional moieties provides multiple active centers for adsorption onto the steel surface. The tetrazole ring, with its four nitrogen atoms, and the thiol group, with its sulfur atom, are rich in electron density, making them potent sites for coordination with the vacant d-orbitals of iron atoms on the steel surface.[3] The tolyl group, an aromatic ring, can further contribute to the adsorption process through π-electron interactions with the surface. The overall planarity of the molecule can also facilitate a high degree of surface coverage.[3]

The Dual Nature of Adsorption: Physisorption and Chemisorption

The adsorption of T-MT-5-T on a steel surface is not a simple, single-step process. It is a complex interplay of physical and chemical interactions, leading to the formation of a robust and persistent protective film.

  • Physisorption: In the initial stages, the inhibitor molecules may be weakly adsorbed onto the steel surface through electrostatic interactions. In acidic environments, the steel surface is typically positively charged, and the T-MT-5-T molecule, with its heteroatoms, can be attracted to this charged surface. This physical adsorption is a reversible process and is often the precursor to a more stable chemical bond.

  • Chemisorption: This is the dominant and more critical mode of interaction for effective corrosion inhibition. It involves the formation of coordinate covalent bonds between the inhibitor molecule and the iron atoms on the steel surface. The lone pair electrons of the nitrogen and sulfur atoms in T-MT-5-T are donated to the vacant d-orbitals of iron, leading to the formation of a stable, chemisorbed layer.[4] This process is generally irreversible and results in a much stronger and more durable protective film.

The adsorption of similar tetrazole derivatives on steel has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[5][6][7]

Investigative Methodologies: A Multi-faceted Approach to Understanding Adsorption

A comprehensive understanding of the adsorption mechanism of T-MT-5-T requires a combination of electrochemical, surface analytical, and computational techniques.

Electrochemical Evaluation of Inhibition Performance

Electrochemical methods are indispensable for quantifying the effectiveness of a corrosion inhibitor and for gaining insights into the kinetics of the corrosion process.[8][9]

1. Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the steel electrode and measuring the resulting current. The data obtained can be used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A significant decrease in icorr in the presence of T-MT-5-T indicates its inhibitive action. The shift in Ecorr can provide information on whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many organic inhibitors, a mixed-type behavior is observed, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[6][10]

2. Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the electrode-electrolyte interface.[11][12] By applying a small amplitude AC signal over a range of frequencies, the impedance of the system can be measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of T-MT-5-T are indicative of the formation of a protective adsorbed layer on the steel surface.[7]

Table 1: Hypothetical Electrochemical Data for T-MT-5-T on Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Rct (Ω·cm²)Cdl (µF/cm²)
0 (Blank)-450500-50200
0.1-44010080.0250100
0.5-4355090.050050
1.0-4302595.0100025
5.0-4251098.0250015
Surface Analysis Techniques: Visualizing and Characterizing the Protective Film

Surface-sensitive techniques are crucial for confirming the adsorption of the inhibitor and for characterizing the morphology and composition of the protective film.[13]

1. Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the steel surface. A comparison of the surface morphology of steel samples immersed in a corrosive solution with and without T-MT-5-T can visually demonstrate the protective effect of the inhibitor. A smoother surface with less evidence of pitting or general corrosion is expected in the presence of the inhibitor.

2. X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical state of the elements on the steel surface.[14][15][16] By analyzing the XPS spectra of the steel surface after exposure to the inhibitor solution, the presence of nitrogen and sulfur from the T-MT-5-T molecule can be confirmed, providing direct evidence of its adsorption.[17][18] High-resolution scans of the N 1s and S 2p regions can provide insights into the nature of the chemical bonding between the inhibitor and the iron atoms.

Computational Chemistry: Theoretical Insights into the Adsorption Process

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable theoretical insights into the adsorption mechanism at the molecular level.[19][20][21] These calculations can determine various molecular parameters of the T-MT-5-T molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the metal surface, while a lower ELUMO value indicates a greater ability to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency.[22] These computational studies can help to predict the most likely adsorption sites on the molecule and the geometry of the adsorbed inhibitor on the steel surface.[23]

Experimental Protocols

Protocol 1: Electrochemical Measurements (PDP and EIS)
  • Electrode Preparation: Prepare mild steel specimens by grinding with successively finer grades of emery paper, followed by rinsing with distilled water and acetone, and finally drying.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: Prepare the corrosive medium (e.g., 1 M HCl) and different concentrations of the T-MT-5-T inhibitor solution.

  • Open Circuit Potential (OCP): Immerse the working electrode in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).

  • EIS Measurement: Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude sinusoidal perturbation (e.g., 10 mV).

  • PDP Measurement: After EIS, perform the potentiodynamic polarization scan at a slow scan rate (e.g., 1 mV/s) in a potential range of -250 mV to +250 mV relative to the OCP.

  • Data Analysis: Analyze the EIS data using equivalent circuit fitting to obtain Rct and Cdl values. Analyze the PDP data using Tafel extrapolation to determine icorr and calculate the inhibition efficiency.

Protocol 2: Surface Analysis (SEM and XPS)
  • Sample Preparation: Immerse mild steel specimens in the corrosive solution with and without the optimal concentration of T-MT-5-T for a specified period (e.g., 24 hours).

  • Sample Cleaning: After immersion, gently rinse the specimens with distilled water and dry them carefully.

  • SEM Analysis: Mount the dried specimens on stubs and coat them with a thin layer of gold or carbon to make them conductive. Observe the surface morphology under the SEM.

  • XPS Analysis: Place the prepared specimens in the ultra-high vacuum chamber of the XPS instrument. Acquire survey scans to identify the elements present on the surface, followed by high-resolution scans of the Fe 2p, O 1s, N 1s, and S 2p regions.

Diagrams

Proposed Adsorption Mechanism of T-MT-5-T on Steel Surface

AdsorptionMechanism cluster_solution Corrosive Solution cluster_surface Steel Surface (Fe) cluster_interaction Adsorption Process TMT5T T-MT-5-T Molecule Physisorption Physisorption (Electrostatic) TMT5T->Physisorption Initial Attraction Hplus H+ Clminus Cl- Fe_surface Fe Atoms Fe_surface->Physisorption Chemisorption Chemisorption (Coordinate Bonds) Physisorption->Chemisorption Bond Formation Protective_Film Stable Protective Film Chemisorption->Protective_Film Leads to Protective_Film->Fe_surface Shields

Caption: A schematic representation of the proposed adsorption mechanism of T-MT-5-T on a steel surface, involving initial physisorption followed by the formation of a stable chemisorbed protective film.

Experimental Workflow for Inhibitor Evaluation

ExperimentalWorkflow start Start electrochemical Electrochemical Studies (PDP & EIS) start->electrochemical surface_analysis Surface Analysis (SEM & XPS) start->surface_analysis computational Computational Modeling (DFT) start->computational data_analysis Data Analysis & Interpretation electrochemical->data_analysis surface_analysis->data_analysis computational->data_analysis mechanism Elucidation of Adsorption Mechanism data_analysis->mechanism end End mechanism->end

Caption: A flowchart illustrating the integrated experimental and computational workflow for a comprehensive evaluation of the corrosion inhibition and adsorption mechanism of T-MT-5-T.

Conclusion

The adsorption of 1-m-Tolyl-1H-tetrazole-5-thiol on steel surfaces is a multifaceted process governed by both physisorption and chemisorption. The presence of multiple active centers in its molecular structure facilitates the formation of a stable, protective film that effectively inhibits corrosion. A synergistic approach, combining electrochemical techniques, surface analysis, and computational modeling, is essential for a thorough understanding of its adsorption mechanism. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists working on the development of next-generation corrosion inhibitors.

References

  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015). RSC Publishing.
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021).
  • 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. (2025).
  • An XPS study of the adsorption of organic inhibitors on mild steel surfaces. (2025).
  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023).
  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021).
  • Faraday Discussions. (2022). RSC Publishing.
  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
  • 5-(4-chlorophenyl)
  • A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-Cu(CUS). (2015).
  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023).
  • Computational studies of the interaction of pollutants with iron oxide surfaces. CORE.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2023). MDPI.
  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. (2023).
  • Investigation of the Adsorption Characteristics of Theobroma Cacao Peels Biomass Inhibitors on Mild Steel Surfaces by EIS. (2023).
  • Effect of steel surface roughness on the performance of organic inhibitors in hydrochloric acid solution. (2023).
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
  • The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. (2021).
  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. (2021).
  • Structural Investigations of Tetrazole Complexes of Iron(II). (2025).
  • An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. (2025).
  • Organic Pyridinium Salts as Corrosion Inhibitors for Mild Steel in Acidic Wastewater: Experimental and DFT Study. (2023). MDPI.
  • An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. (2025).
  • The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H 2 SO 4 medium.
  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2024).
  • Retracted Article: Experimental and surface morphological studies of corrosion inhibition on carbon steel in HCl solution using some new hydrazide deriv
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Publishing.
  • X-ray Photoelectron Spectroscopy and Its Applic
  • Experimental and theoretical study on corrosion inhibition and adsorption performance of Ipomoea batatas L. leaf extract for mild steel. (2023). Arabian Journal of Chemistry.

Sources

Application Note: A Validated HPLC-UV Method for the Quantitative Determination of Tetrazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of tetrazole thiols. Focusing on 1-Methyl-1H-tetrazole-5-thiol (MMTT), a compound relevant as a potential impurity in pharmaceutical manufacturing, this guide details the complete methodology from method development strategy to full validation according to ICH Q2(R1) guidelines. The described isocratic method utilizes a C18 stationary phase with a phosphate-buffered mobile phase, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing applications in the pharmaceutical industry.

Introduction to Tetrazole Thiol Analysis

Tetrazole thiols are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and a thiol (-SH) functional group. These moieties are integral to various active pharmaceutical ingredients (APIs), particularly in the structure of some cephalosporin antibiotics where they can influence efficacy and metabolic profile.[1][2] However, they can also arise as process-related impurities or degradation products.[1][3] The accurate quantification of these compounds is therefore critical for ensuring the safety, quality, and efficacy of pharmaceutical products.

The primary analytical challenge in the determination of thiols is their susceptibility to oxidation. The thiol group can readily oxidize to form disulfide bonds, altering the chemical nature of the analyte and leading to inaccurate quantification.[4][5] Furthermore, tetrazole thiols are often polar in nature, which can make achieving adequate retention on traditional reversed-phase columns challenging.[6] This application note addresses these challenges by providing a detailed, field-proven protocol that ensures both the stability of the analyte during analysis and the reliability of the quantitative results.

Method Development Strategy: Causality and Choices

The development of a robust HPLC method requires a systematic approach where each parameter is chosen to address the specific chemical properties of the analyte.

Stationary Phase Selection

A C18 (octadecylsilane) column is the quintessential starting point for reversed-phase HPLC method development due to its wide applicability and hydrophobicity. For polar analytes like MMTT, a modern, high-purity silica C18 column with high surface area and end-capping is selected. This choice provides the necessary hydrophobic interaction to retain the analyte while minimizing undesirable secondary interactions with surface silanols, which can cause peak tailing.[7]

Mobile Phase and pH Control

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[8][9]

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase & pH: The pKa of the thiol group is typically in the range of 8-10. At a pH near or above the pKa, the thiol exists in its anionic thiolate form, which is highly susceptible to oxidation.[4] To maintain the analyte in its more stable, neutral (protonated) form, the mobile phase pH must be controlled in the acidic range.[4][10] A phosphate buffer at a pH of approximately 3.0 is ideal. This pH is well below the thiol pKa, suppressing ionization and minimizing oxidation.[4] It also ensures that any acidic silanols on the stationary phase are protonated, preventing ionic secondary interactions that can degrade peak shape.[7]

Detector Wavelength Selection

For UV detection, the wavelength should be set at the analyte's absorbance maximum (λmax) to ensure maximum sensitivity. A UV scan of MMTT in the mobile phase is performed. While many simple thiols lack a strong chromophore, the tetrazole ring provides sufficient UV absorbance for sensitive detection. For related compounds like cefazolin, detection is often performed between 254 nm and 275 nm.[11][12] Based on preliminary scans, a wavelength of 254 nm was selected for this method.

Experimental Protocol

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column thermostat, and variable wavelength detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals: 1-Methyl-1H-tetrazole-5-thiol (MMTT) reference standard, Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH2PO4, analytical grade), Phosphoric Acid (analytical grade), Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase (Phosphate Buffer pH 3.0:Acetonitrile / 85:15 v/v):

    • Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • Prepare the final mobile phase by mixing 850 mL of the pH 3.0 buffer with 150 mL of acetonitrile. Degas before use.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of MMTT reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Calibration Standards (5 – 150 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

HPLC Operating Conditions

The finalized chromatographic conditions are summarized in the table below.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH2PO4 (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm
Run Time 10 minutes
Workflow Diagram

The overall analytical workflow is depicted below, from sample preparation through to data analysis and validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Validation prep_mobile Mobile Phase Preparation prep_std Standard & Sample Solution Preparation hplc_setup HPLC System Setup & Equilibration prep_std->hplc_setup Load into Autosampler injection Inject Standards & Samples hplc_setup->injection integration Chromatogram Integration injection->integration Acquire Data calibration Build Calibration Curve integration->calibration quant Quantify Sample calibration->quant validation Perform Method Validation quant->validation

Sources

Application Notes & Protocols for the Pharmaceutical Development of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential pharmaceutical applications of 1-m-tolyl-1H-tetrazole-5-thiol. The tetrazole moiety is a significant pharmacophore in modern medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids and demonstrating a wide array of biological activities.[1] This guide outlines a robust synthetic protocol for the title compound, drawing from established methodologies for analogous structures. Furthermore, it details potential therapeutic applications, with a primary focus on oncology, and provides step-by-step protocols for the preliminary evaluation of its anticancer properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Introduction and Rationale

Tetrazole-containing compounds have garnered considerable attention in pharmaceutical research due to their unique physicochemical properties and broad spectrum of biological activities.[2] The tetrazole ring is metabolically stable and can participate in various non-covalent interactions with biological targets. The inclusion of a thiol group at the 5-position introduces a versatile functional handle for further chemical modification and a potential key interacting group with target proteins, akin to the thiol functionality in mannostatin A, which is crucial for its enzyme-binding affinity.[3]

The specific compound, 1-m-tolyl-1H-tetrazole-5-thiol, combines the established tetrazole-5-thiol scaffold with a meta-tolyl substituent. This substitution pattern is of interest for several reasons:

  • Modulation of Lipophilicity: The tolyl group increases the lipophilicity of the molecule compared to its phenyl analogue, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Steric and Electronic Effects: The meta-position of the methyl group can influence the electronic properties and conformation of the entire molecule, potentially leading to altered binding affinities for biological targets compared to ortho- or para-substituted analogues.

  • Precedent in Oncology: Derivatives of structurally related 1-aryl-tetrazoles have shown promise as anticancer agents, including as microtubule destabilizers and inhibitors of cancer cell proliferation.[4][5]

This guide, therefore, serves as a foundational resource for initiating research into the therapeutic potential of 1-m-tolyl-1H-tetrazole-5-thiol.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 1-m-tolyl-1H-tetrazole-5-thiol can be efficiently achieved via a cyclization reaction between m-tolyl isothiocyanate and sodium azide. This method is adapted from established procedures for similar 1-aryl-1H-tetrazole-5-thiols.[6]

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product m_tolyl_isothiocyanate m-Tolyl isothiocyanate conditions Reflux in Aqueous Ethanol m_tolyl_isothiocyanate->conditions + NaN3 sodium_azide Sodium Azide (NaN3) sodium_azide->conditions product 1-m-Tolyl-1H-tetrazole-5-thiol conditions->product Cyclization

Caption: Proposed synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Detailed Synthesis Protocol

Objective: To synthesize 1-m-tolyl-1H-tetrazole-5-thiol.

Materials:

  • m-Tolyl isothiocyanate (1.0 eq)

  • Sodium azide (NaN₃) (1.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve m-tolyl isothiocyanate (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Addition of Azide: To this stirring solution, carefully add sodium azide (1.2 eq) in portions. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add concentrated HCl dropwise with stirring in an ice bath until the pH is approximately 2-3. A precipitate should form.

  • Extraction: Extract the product from the acidic aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford 1-m-tolyl-1H-tetrazole-5-thiol as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the tolyl group (approx. 7.0-7.5 ppm), a singlet for the methyl group (approx. 2.3-2.4 ppm), and a broad singlet for the thiol proton (concentration-dependent, may exchange with D₂O).
¹³C NMR Aromatic carbons, the methyl carbon, and a characteristic downfield signal for the tetrazole carbon (C5) at approximately 155-165 ppm.[2]
FT-IR C=N stretching of the tetrazole ring, C-H stretching of the aromatic and methyl groups, and a weak S-H stretching band.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₈H₈N₄S.
Melting Point A sharp melting point range, indicating purity.

Potential Application in Oncology: Protocols for In Vitro Evaluation

The structural similarity of 1-m-tolyl-1H-tetrazole-5-thiol to other bioactive tetrazoles suggests its potential as an anticancer agent.[1][7] The following protocols provide a workflow for the initial in vitro screening of this compound.

Workflow for In Vitro Anticancer Evaluation

G A Synthesized 1-m-Tolyl-1H-tetrazole-5-thiol B MTT Cytotoxicity Assay (e.g., HeLa, A549, HCT-116 cells) A->B C Determine IC50 Value B->C D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) C->D If potent (low IC50) E Mechanism of Action Study (e.g., Tubulin Polymerization Assay) D->E If cell cycle arrest observed F Apoptosis Assay (e.g., Annexin V/PI Staining) D->F If sub-G1 peak observed

Caption: A logical workflow for the initial anticancer screening of the title compound.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration of 1-m-tolyl-1H-tetrazole-5-thiol that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical, A549 - lung, HCT-116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-m-tolyl-1H-tetrazole-5-thiol (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1-m-tolyl-1H-tetrazole-5-thiol in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if 1-m-tolyl-1H-tetrazole-5-thiol induces cell cycle arrest in cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line (e.g., HCT-116)

  • 6-well plates

  • 1-m-tolyl-1H-tetrazole-5-thiol

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 1-m-tolyl-1H-tetrazole-5-thiol at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle control (DMSO).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the treated samples to the vehicle control to identify any accumulation of cells in a specific phase.

Further Mechanistic Studies

Should the initial screening indicate significant anticancer activity, further studies would be warranted to elucidate the mechanism of action. Based on the activities of related compounds, plausible mechanisms to investigate include:

  • Enzyme Inhibition: Many tetrazole-containing drugs function as enzyme inhibitors. A relevant target could be aldehyde dehydrogenase, given the known activity of 1-methyltetrazole-5-thiol.[8]

  • Microtubule Dynamics: Some aryl-tetrazole derivatives are known to act as microtubule destabilizers.[4] A tubulin polymerization assay could be employed to investigate this possibility.

  • Induction of Apoptosis: Assays such as Annexin V/PI staining can determine if the compound induces programmed cell death.

Conclusion

1-m-tolyl-1H-tetrazole-5-thiol represents a novel chemical entity with a strong rationale for investigation in pharmaceutical development, particularly in the field of oncology. This document provides the necessary foundational protocols for its synthesis and initial biological evaluation. The methodologies described are robust and based on established scientific principles, offering a clear path for researchers to explore the therapeutic potential of this promising compound.

References

  • PrepChem. Synthesis of 1-hexyl-1H-tetrazole-5-thiol. Available from: [Link]

  • Google Patents. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142.
  • Tavares, L. C., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. Available from: [Link]

  • Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397. Available from: [Link]

  • ResearchGate. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Available from: [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1849-1860. Available from: [Link]

  • Lipsky, J. J., et al. (1985). Ability of 1-methyltetrazole-5-thiol with microsomal activation to inhibit aldehyde dehydrogenase. Journal of Pharmacology and Experimental Therapeutics, 235(3), 666-671. Available from: [Link]

  • ResearchGate. Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Available from: [Link]

  • Frontiers in Chemistry. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

  • ResearchGate. 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. Available from: [Link]

  • ResearchGate. (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. Available from: [Link]

  • PubMed. Synthesis and antiproliferative evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. Available from: [Link]

  • National Center for Biotechnology Information. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1281283. Available from: [Link]

  • PubMed. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Available from: [Link]

  • Bentham Science. Tetrazole Derivatives as Promising Anticancer Agents. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tetrazole Thiol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-substituted-1H-tetrazole-5-thiols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important chemical transformation. As your dedicated application scientist, my goal is to equip you with the expertise and practical insights needed to achieve optimal results in your experiments.

Introduction to Tetrazole Thiol Synthesis

The synthesis of 1-substituted-1H-tetrazole-5-thiols, primarily through the reaction of isothiocyanates with an azide source like sodium azide, is a cornerstone reaction in medicinal chemistry. The resulting tetrazole thiol moiety is a key pharmacophore, valued as a bioisostere for carboxylic acids, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] While the reaction appears straightforward, its success is highly dependent on carefully controlled reaction conditions. This guide will delve into the nuances of this synthesis, helping you to troubleshoot common issues and optimize your reaction outcomes.

Reaction Mechanism Overview

The fundamental reaction involves the [3+2] cycloaddition of an azide anion to the carbon-nitrogen double bond of the isothiocyanate. This process forms a thiatriazole intermediate, which then rearranges to the more stable tetrazole-thione tautomer. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), or even in water, and can be influenced by temperature, stoichiometry, and the electronic nature of the isothiocyanate substituent.

Below is a generalized workflow for the synthesis of 1-substituted-1H-tetrazole-5-thiols.

Tetrazole Thiol Synthesis Workflow reagents Isothiocyanate + Sodium Azide reaction Reaction in Solvent (e.g., Water, DMF) reagents->reaction Mixing workup Acidification (e.g., with HCl) reaction->workup Reaction Completion isolation Filtration or Extraction workup->isolation Precipitation purification Recrystallization isolation->purification product 1-Substituted-1H- tetrazole-5-thiol purification->product

Caption: General workflow for tetrazole thiol synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis of 1-substituted-1H-tetrazole-5-thiols.

Issue 1: Low or No Product Yield

Q: I have set up my reaction between the isothiocyanate and sodium azide, but upon workup, I am getting a very low yield of my desired tetrazole thiol. What could be the issue?

A: Low product yield is a common problem that can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction duration. For less reactive isothiocyanates, increasing the temperature may be necessary. For example, while some reactions proceed at room temperature, others may require heating to 90-95°C to ensure full conversion.[3]

  • Sub-optimal Solvent: The choice of solvent is critical.

    • Solution: While water is an environmentally friendly solvent and can be effective, some isothiocyanates may have poor solubility, leading to a slow or incomplete reaction.[4] In such cases, switching to a polar aprotic solvent like DMF can enhance solubility and improve the reaction rate.

  • Hydrolysis of Isothiocyanate: Isothiocyanates can be susceptible to hydrolysis, especially under prolonged heating in aqueous conditions, which leads to the formation of the corresponding amine.[5]

    • Solution: Ensure your reagents are dry and consider using an anhydrous solvent if hydrolysis is suspected. If the reaction is conducted in water, try to keep the reaction time to the minimum required for completion.

  • Steric Hindrance: Isothiocyanates with bulky substituents (e.g., tert-butyl) can be sterically hindered, slowing down the cycloaddition reaction.

    • Solution: For sterically hindered substrates, you may need to employ more forcing conditions, such as higher temperatures and longer reaction times.

  • Workup Issues: The product may be lost during the workup and isolation steps.

    • Solution: The tetrazole thiol product is typically precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently acidic (around pH 1-2) to fully protonate the tetrazole and induce precipitation.[1] After precipitation, ensure complete collection of the solid by filtration and thorough washing to remove inorganic salts.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?

A: The presence of impurities can complicate characterization and downstream applications. Here are some common impurities and purification strategies:

  • Unreacted Isothiocyanate: This is a common impurity if the reaction has not gone to completion.

    • Identification: Look for the characteristic sharp peak for the N=C=S group in the IR spectrum (around 2000-2200 cm⁻¹) and the corresponding signals in the NMR spectrum.

    • Removal: Most unreacted isothiocyanates are less polar than the tetrazole thiol product. Purification by recrystallization is often effective. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[1]

  • Disulfide Formation: The thiol group of the product can be oxidized to form a disulfide, especially if exposed to air for extended periods during workup.

    • Identification: Disulfide formation will lead to a more complex NMR spectrum and a different mass in mass spectrometry analysis.

    • Removal: Disulfides can sometimes be removed by recrystallization. To minimize their formation, it is advisable to perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Hydrolysis Byproducts: As mentioned earlier, hydrolysis of the isothiocyanate can lead to the corresponding amine as a byproduct.

    • Identification: The presence of amine signals in the NMR spectrum.

    • Removal: The amine byproduct will have different solubility properties. During the acidic workup, the amine will form a water-soluble salt and should be removed during the filtration and washing of the precipitated tetrazole thiol.

The following decision tree can help in troubleshooting common issues:

Troubleshooting Tetrazole Thiol Synthesis start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete No extend_time Extend Reaction Time incomplete->extend_time Yes increase_temp Increase Temperature incomplete->increase_temp Yes check_workup Review Workup Procedure complete->check_workup acidification Check pH of Acidification check_workup->acidification low_ph pH too high acidification->low_ph correct_ph pH is correct acidification->correct_ph adjust_ph Adjust to pH 1-2 low_ph->adjust_ph check_impurities Identify Impurities (NMR, MS) correct_ph->check_impurities unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm disulfide Disulfide Formation check_impurities->disulfide hydrolysis Hydrolysis Byproduct check_impurities->hydrolysis recrystallize Recrystallize unreacted_sm->recrystallize inert_atmosphere Workup under Inert Atmosphere disulfide->inert_atmosphere optimize_workup Optimize Washing Steps hydrolysis->optimize_workup

Sources

Technical Support Center: Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol is a multi-step process that, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and reproducibility. The most common synthetic route involves the reaction of m-tolyl isothiocyanate with an azide source, typically sodium azide, to form the tetrazole ring. This guide will focus on troubleshooting this primary pathway.

The overall reaction is a [3+2] cycloaddition, a powerful tool in heterocyclic chemistry for the formation of five-membered rings.[1] The reaction between an isothiocyanate and an azide leads to the formation of a thiatriazoline intermediate, which then rearranges to the more stable tetrazole-5-thiol.

Below is a visual representation of the general synthetic workflow:

Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis m-Tolyl_Isothiocyanate m-Tolyl Isothiocyanate Reaction_Vessel Reaction Setup (Solvent, Temperature Control) m-Tolyl_Isothiocyanate->Reaction_Vessel Sodium_Azide Sodium Azide Solution Sodium_Azide->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction Acidification->Extraction Recrystallization Recrystallization/Chromatography Extraction->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization Purified Product

Caption: General workflow for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: I've followed the procedure, but my yield of 1-m-Tolyl-1H-tetrazole-5-thiol is consistently low, or in some cases, I'm not isolating any product at all. What could be the issue?

A: Low or no yield is a common frustration in organic synthesis. Several factors, from reagent quality to reaction conditions, can be at play. Let's break down the most probable causes:

  • Cause 1: Purity of m-Tolyl Isothiocyanate.

    • Explanation: The starting m-tolyl isothiocyanate is susceptible to degradation, especially if it's old or has been improperly stored. Isothiocyanates can react with atmospheric moisture to form the corresponding amine and other byproducts. This reduces the concentration of the active starting material.

    • Solution:

      • Verify Purity: Before starting, check the purity of your m-tolyl isothiocyanate using techniques like GC-MS or NMR.

      • Fresh Reagent: If possible, use a freshly opened bottle of the reagent.

      • Purification: If you suspect contamination, consider distilling the m-tolyl isothiocyanate under reduced pressure.

  • Cause 2: Incomplete Reaction.

    • Explanation: The cycloaddition reaction requires sufficient time and temperature to proceed to completion. The reaction rate can be influenced by the solvent and the presence of catalysts.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting material to observe the disappearance of the isothiocyanate.

      • Extended Reaction Time: If the reaction appears sluggish, consider extending the reaction time.

      • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A moderate temperature, often in the range of 50-80 °C, is typically optimal.

      • Solvent Choice: The reaction is often performed in polar aprotic solvents like DMF or DMSO, which can help to solubilize the sodium azide. Water can also be used as a solvent.[2]

  • Cause 3: Issues with Sodium Azide.

    • Explanation: Sodium azide is the source of the three nitrogen atoms required for the tetrazole ring. Its effectiveness can be diminished by poor quality or improper handling.

    • Solution:

      • Fresh Sodium Azide: Use a fresh, dry batch of sodium azide.

      • Activation: In some cases, activating the sodium azide by heating it under vacuum to remove any adsorbed moisture can improve its reactivity.

      • Safety Precaution: Crucially, sodium azide is highly toxic and potentially explosive, especially when heated or in the presence of acids. Always handle it with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols. The use of hydrazoic acid, formed in situ, is a key component of the reaction mechanism but also a significant hazard.[1]

Problem 2: Difficulty in Product Isolation and Purification

Q: My reaction seems to have worked, but I'm struggling to isolate a pure product. The work-up is messy, and my final product is contaminated.

A: Isolation and purification are critical steps that can significantly impact your final yield and the quality of your compound.

  • Cause 1: Inefficient Acidification.

    • Explanation: After the reaction, the product exists as a sodium salt. Acidification is necessary to protonate the thiol and make the product extractable into an organic solvent. Incomplete acidification will result in the product remaining in the aqueous layer.

    • Solution:

      • pH Monitoring: Carefully monitor the pH of the aqueous layer during acidification with a pH meter or pH paper. Ensure the pH is sufficiently acidic (typically pH 1-2) to fully protonate the product.

      • Choice of Acid: Use a strong mineral acid like hydrochloric acid for acidification.

  • Cause 2: Emulsion Formation During Extraction.

    • Explanation: The presence of polar solvents like DMF or DMSO from the reaction mixture can lead to the formation of emulsions during the extraction process, making phase separation difficult.

    • Solution:

      • Solvent Removal: Before extraction, remove the high-boiling point solvent (DMF/DMSO) under reduced pressure.

      • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water.

  • Cause 3: Ineffective Purification Method.

    • Explanation: Recrystallization is a common method for purifying solid organic compounds. However, finding a suitable solvent system can be challenging.

    • Solution:

      • Solvent Screening: Perform small-scale solvent screening to identify a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the compound at high temperatures but not at room temperature.

      • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be a powerful alternative for separating the desired product from impurities.

Problem 3: Formation of Side Products

Q: I'm observing unexpected peaks in my NMR spectrum, suggesting the presence of side products. What are the likely side reactions, and how can I minimize them?

A: Side reactions are a common occurrence in many organic syntheses. Understanding the potential side pathways is key to mitigating them.

  • Cause 1: Dimerization of the Product.

    • Explanation: The thiol group of the product can be oxidized to form a disulfide dimer, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.

    • Solution:

      • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Cause 2: Formation of Thiourea Derivatives.

    • Explanation: If there is any residual amine from the degradation of the m-tolyl isothiocyanate, it can react with the starting isothiocyanate to form a thiourea derivative.

    • Solution:

      • High Purity Starting Material: As mentioned earlier, using high-purity m-tolyl isothiocyanate is the best way to prevent this side reaction.

The following diagram illustrates the main reaction pathway and a potential side reaction:

Reaction_Pathways m-Tolyl_Isothiocyanate m-Tolyl Isothiocyanate Product 1-m-Tolyl-1H-tetrazole-5-thiol m-Tolyl_Isothiocyanate->Product + NaN3 Sodium_Azide Sodium Azide Side_Product Disulfide Dimer Product->Side_Product Oxidation

Caption: Main reaction and a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis? A1: The yield can vary significantly depending on the specific conditions and the scale of the reaction. With optimized conditions and careful execution, yields in the range of 70-90% have been reported in the literature for similar syntheses.[2]

Q2: What are the key safety precautions I should take? A2: The primary safety concern is the use of sodium azide. It is highly toxic if ingested or inhaled and can form explosive heavy metal azides. Always handle it in a fume hood, wear appropriate personal protective equipment (PPE), and have a plan for quenching any residual azide. m-Tolyl isothiocyanate is also harmful and an irritant.[3]

Q3: How can I confirm the identity and purity of my final product? A3: A combination of spectroscopic techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the thiol (S-H) and the tetrazole ring vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Q4: Can I use a phase-transfer catalyst to improve the reaction? A4: Yes, the use of a phase-transfer catalyst (PTC) can be beneficial, especially in biphasic reaction systems.[4] A PTC can facilitate the transfer of the azide anion from the aqueous phase to the organic phase where the isothiocyanate is located, potentially increasing the reaction rate.

Experimental Protocol: Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • m-Tolyl isothiocyanate

  • Sodium azide

  • Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolyl isothiocyanate (1.0 eq) in DMF.

  • Addition of Sodium Azide: Carefully add sodium azide (1.2 eq) to the solution. Caution: Highly toxic!

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.

  • Acidification: While stirring, carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 1-m-Tolyl-1H-tetrazole-5-thiol.

Quantitative Data Summary
ParameterValue
Molecular Formula C₈H₈N₄S
Molecular Weight 192.24 g/mol
Typical Reagent Ratio 1.0 eq m-tolyl isothiocyanate : 1.2 eq sodium azide
Typical Reaction Temp. 60-70 °C
Typical Reaction Time 4-6 hours

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-p-Tolyl-1H-tetrazole. Retrieved from [Link]

  • ResearchGate. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

  • ResearchGate. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Retrieved from [Link]

  • YouTube. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). m-Tolylisothiocyanate. Retrieved from [Link]

  • ResearchGate. (2025). Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-m-Tolyl-1H-tetrazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. Here, we address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Overview of the Synthesis

The most common and reliable method for synthesizing 1-m-Tolyl-1H-tetrazole-5-thiol is through the [3+2] cycloaddition reaction between m-tolyl isothiocyanate and sodium azide. This reaction is typically carried out in a suitable solvent and often facilitated by a catalyst to improve reaction rates and yields. The resulting product exists in a tautomeric equilibrium between the thiol and thione forms, a crucial consideration for its subsequent reactions and characterization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions to get your experiment back on track.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix this?

A1: Several factors can contribute to a slow or incomplete reaction. Let's break them down:

  • Insufficient Reaction Temperature: The cycloaddition reaction, while often feasible at room temperature, can benefit from gentle heating. An increase in temperature enhances the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. However, excessive heat should be avoided as it can promote the decomposition of sodium azide and lead to side product formation. A modest temperature increase to 40-50 °C is a good starting point for optimization.

  • Poor Solubility of Reactants: If the m-tolyl isothiocyanate and sodium azide are not adequately dissolved in the chosen solvent, the reaction will be diffusion-limited. Ensure you are using a solvent in which both reactants have reasonable solubility. Dimethylformamide (DMF) is a common choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.

  • Catalyst Inactivity or Absence: While the reaction can proceed without a catalyst, the addition of a Lewis acid or a phase transfer catalyst can significantly improve the rate. For instance, the use of zinc salts can activate the isothiocyanate group, making it more susceptible to nucleophilic attack by the azide ion.[1][2][3] Heterogeneous catalysts like silica sulfuric acid have also been shown to be effective and offer the advantage of easy removal post-reaction.[4]

Q2: The yield of my product is consistently low. What are the key parameters I should investigate?

A2: Low yield is a common frustration. Here are the primary areas to focus on for improvement:

  • Purity of Starting Materials: The purity of m-tolyl isothiocyanate is critical. Impurities can interfere with the reaction or introduce competing side reactions. It is advisable to use freshly distilled or high-purity isothiocyanate. Similarly, ensure the sodium azide is dry and free-flowing.

  • Stoichiometry of Reactants: The molar ratio of sodium azide to m-tolyl isothiocyanate is a crucial parameter. A slight excess of sodium azide (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess should be avoided as it can complicate the work-up procedure.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stopping the reaction prematurely will result in a low yield, while extending it unnecessarily may lead to product degradation or the formation of byproducts.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification steps. The product, being a thiol, can be sensitive to oxidation. It is also acidic and its solubility is pH-dependent. During the aqueous work-up, careful acidification is necessary to precipitate the product. Ensure the pH is adjusted to be sufficiently acidic to fully protonate the tetrazole-thiolate anion. Subsequent washing and drying steps should be performed efficiently to minimize loss. Recrystallization from a suitable solvent system is often the best method for obtaining a pure product with a good recovery rate.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

A3: The primary side reaction of concern is the formation of a disulfide byproduct through the oxidation of the thiol product.

  • Minimizing Oxidation: To prevent the formation of the corresponding disulfide, it is beneficial to conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). The use of degassed solvents can also help. During the work-up, minimizing the exposure of the product to air, especially in a basic solution, is crucial.

  • Other Potential Side Reactions: Depending on the reaction conditions, other side reactions might occur. For example, at elevated temperatures, the thermal decomposition of sodium azide can lead to the formation of hydrazoic acid, which is highly toxic and explosive. Adhering to recommended temperature ranges is essential for safety and to avoid unwanted byproducts.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction?

A: Dimethylformamide (DMF) is a widely used and effective solvent for this synthesis due to its ability to dissolve both the organic isothiocyanate and the inorganic azide salt.[5] Water has also been reported as a solvent, offering a more environmentally friendly option, often in the presence of a base like pyridine.[6][7] The choice of solvent can influence reaction time and yield, so it may be a parameter worth optimizing for your specific setup.

Q: Is a catalyst necessary for this reaction?

A: While the reaction can proceed without a catalyst, the use of a catalyst is highly recommended to improve the reaction rate and yield. Lewis acids such as zinc chloride or copper sulfate can be effective.[1][8] Heterogeneous acid catalysts have also been successfully employed.[2][4]

Q: How can I confirm the structure of my final product?

A: The structure of 1-m-Tolyl-1H-tetrazole-5-thiol can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: You should observe signals corresponding to the aromatic protons of the m-tolyl group and a broad signal for the thiol proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and a signal for the C=S carbon of the thione tautomer.

  • FT-IR: Look for a characteristic C=S stretching vibration and the N-H stretch of the tetrazole ring.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Q: What are the safety precautions I should take when working with sodium azide?

A: Sodium azide is acutely toxic and can be explosive, especially when heated or in contact with heavy metals. Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, as this will generate highly toxic and explosive hydrazoic acid. Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and available reagents.

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantityMolar Equivalents
m-Tolyl isothiocyanate1.49 g (10 mmol)1.0
Sodium Azide0.78 g (12 mmol)1.2
Dimethylformamide (DMF)20 mL-
Reaction Temperature45 °C-
Reaction Time12-24 hours-

Step-by-Step Methodology:

  • To a stirred solution of m-tolyl isothiocyanate in DMF, add sodium azide portion-wise at room temperature.

  • Heat the reaction mixture to 45 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-m-Tolyl-1H-tetrazole-5-thiol.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification process.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting start Combine m-tolyl isothiocyanate, NaN3, and DMF heat Heat to 45°C start->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Pour into ice-water & Acidify cool->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry under vacuum filtrate->dry check_yield Low Yield? filtrate->check_yield recrystallize Recrystallize dry->recrystallize product Pure Product recrystallize->product check_purity Side Products? recrystallize->check_purity

Caption: Workflow for the synthesis and purification of 1-m-Tolyl-1H-tetrazole-5-thiol.

Reaction Mechanism

The formation of the tetrazole ring proceeds via a concerted [3+2] cycloaddition mechanism.

ReactionMechanism m-tolyl-N=C=S m-Tolyl Isothiocyanate Intermediate [Cycloaddition Intermediate] m-tolyl-N=C=S->Intermediate + N3- N3- Azide Ion Product 1-m-Tolyl-1H-tetrazole-5-thiolate Intermediate->Product

Caption: Simplified reaction mechanism for tetrazole formation.

References

  • Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics. Available at: [Link]

  • Das, B., Reddy, C. R., Kumar, D. N., Krishnaiah, M., & Narender, R. (2010). An Efficient Synthesis of 5-Substituted 1H-Tetrazoles Using Iodine or Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Synlett, 2010(03), 391-394. Available at: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]

  • Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International journal of molecular sciences, 13(4), 4696–4703. Available at: [Link]

  • Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Proceedings. Available at: [Link]

  • Han, S. Y., et al. (2012). A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society, 33(1), 56-60. Available at: [Link]

  • Hasaninejadas, A., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 169-174. Available at: [Link]

  • Sajadi, S. M. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. Available at: [Link]

  • Unknown Authors. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. Available at: [Link]

  • Unknown Authors. (2025). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Available at: [Link]

  • Unknown Authors. (n.d.). 5-p-Tolyl-1H-tetrazole. National Center for Biotechnology Information. Available at: [Link]

  • Val C, et al. (2011). Tetrazolium Compounds: Synthesis and Applications in Medicine. Mini reviews in medicinal chemistry, 11(14), 1155-1166. Available at: [Link]

Sources

Technical Support Center: Purification of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-m-Tolyl-1H-tetrazole-5-thiol. The focus is on delivering practical, field-proven purification strategies, troubleshooting common issues, and explaining the scientific principles behind these techniques. The inherent reactivity of the thiol group, particularly its propensity for oxidation, presents a unique purification challenge that this guide directly addresses.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of 1-m-Tolyl-1H-tetrazole-5-thiol in a direct question-and-answer format.

Question 1: My final product is a discolored (yellow to brown) oil or waxy solid, but I expect a white crystalline powder. What is the likely cause and solution?

Answer: Discoloration is a common issue resulting from several potential sources. The primary culprits are typically high-molecular-weight impurities from the synthesis, thermal degradation, or oxidation.

  • Causality: The starting materials for tetrazole synthesis, such as m-tolyl isothiocyanate, can generate colored byproducts.[1] Furthermore, tetrazole compounds can be susceptible to thermal degradation if heated excessively during solvent removal or recrystallization. The thiol group is also prone to air oxidation, which can lead to colored impurities.

  • Troubleshooting Protocol:

    • Charcoal Treatment During Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount (1-2% w/w) of activated charcoal to the hot solution.

    • Stir and Heat: Maintain the solution at a gentle reflux for 10-15 minutes. The charcoal will adsorb colored, non-polar impurities.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing Celite or filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization in the funnel.

    • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration.

Question 2: My mass spectrometry analysis shows a major impurity with a mass of approximately 382.4 g/mol , roughly double that of my product (192.2 g/mol ). What is this impurity and how can it be removed?

Answer: This impurity is almost certainly the disulfide dimer, bis(1-(m-tolyl)-1H-tetrazol-5-yl) disulfide, formed by the oxidation of two molecules of your thiol product. Thiols are notoriously sensitive to air oxidation, especially under neutral or basic conditions.[2]

  • Causality: The thiol (-SH) group can be oxidized to form a disulfide (-S-S-) bond in the presence of oxygen, trace metals, or other oxidizing agents. This is a common fate for many thiols and is a primary consideration for their handling and purification.[3]

  • Preventative Measures:

    • Inert Atmosphere: Whenever possible, conduct the reaction work-up and purification steps under an inert atmosphere (e.g., Nitrogen or Argon).

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles to minimize dissolved oxygen.

  • Removal Strategy:

    • Reductive Work-up: If the disulfide has already formed, it can often be cleaved back to the thiol. Before extraction, treat the crude mixture with a mild reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) in an appropriate solvent. This must be done carefully, as NaBH₄ can reduce other functional groups.

    • Chromatography: If the polarity difference is sufficient, flash column chromatography can separate the less polar disulfide dimer from the more polar thiol monomer. A gradient elution may be necessary.

Question 3: My NMR spectrum indicates the presence of unreacted starting materials. Is there a purification method more effective than direct recrystallization?

Answer: Yes, acid-base extraction is a highly effective and scalable technique for removing neutral or basic impurities from an acidic product like 1-m-Tolyl-1H-tetrazole-5-thiol.

  • Scientific Principle: The thiol proton on the tetrazole ring is acidic. By washing an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the thiol is deprotonated to form its conjugate base, a water-soluble salt.[4][5] Neutral impurities, such as residual m-tolyl isothiocyanate, will remain in the organic layer. The layers can then be separated.

  • Workflow:

    • Dissolve the crude product in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

    • Separate the layers, retaining the aqueous layer which now contains the deprotonated product.

    • Wash the aqueous layer again with the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and re-acidify slowly with a dilute acid (e.g., 1M HCl) until the product precipitates out of the solution.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Question 4: I am attempting flash column chromatography on silica gel, but the product is streaking or eluting with a very poor peak shape. How can I improve the separation?

Answer: This is a classic problem when purifying acidic compounds on standard silica gel. The acidic protons of the surface silanol groups (Si-OH) on the silica can interact strongly with your acidic thiol, leading to tailing and poor separation.

  • Causality: The strong hydrogen bonding and potential deprotonation-reprotonation events on the silica surface cause the compound to "stick" and elute slowly and unevenly.

  • Solutions:

    • Eluent Modification: Add a small amount of a competitive acid to your eluent system. Typically, 0.5-1% acetic acid is sufficient to saturate the acidic sites on the silica gel, allowing your compound to elute with a much-improved peak shape.

    • Use of a Basic Modifier: In some cases, a small amount of a base like triethylamine can be used, as demonstrated in the purification of a related tetrazole derivative.[7] This deprotonates the analyte and silanol groups, altering the interactions.

    • Alternative Stationary Phase: If modifying the eluent is ineffective, consider using a less acidic stationary phase, such as neutral alumina, or a bonded-phase silica like C18 for reversed-phase chromatography.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification strategy for a newly synthesized batch of 1-m-Tolyl-1H-tetrazole-5-thiol?

A1: For initial bulk purification, an acid-base extraction is highly recommended. It is a robust, inexpensive, and scalable method that efficiently removes the most common neutral byproducts from the synthesis. Following the extraction and precipitation, a final recrystallization step from a suitable solvent system will yield a product of high purity, suitable for most applications.

Q2: Which solvents are best for the recrystallization of 1-m-Tolyl-1H-tetrazole-5-thiol?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A systematic solvent screen is the best approach. Based on the properties of related structures like 1-phenyl-1H-tetrazole-5-thiol, which has low water solubility, organic solvents are preferred.[9]

  • Recommended Solvents for Screening:

    • Alcohols (Ethanol, Isopropanol)

    • Esters (Ethyl Acetate)

    • Ketones (Acetone)

    • Nitriles (Acetonitrile)

    • Binary mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane)

Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify and cool.
Ethyl Acetate/Hexanes Excellent for controlling polarity. Dissolve in minimal hot ethyl acetate, then add hexanes as an anti-solvent until turbidity appears.
Isopropanol A good single-solvent option that often provides well-formed crystals upon cooling.

Q3: How should I properly store the purified 1-m-Tolyl-1H-tetrazole-5-thiol to ensure its long-term stability?

A3: Due to the air-sensitive nature of the thiol group, proper storage is critical to prevent oxidative dimerization.[2]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Keep refrigerated at 2-8°C.

  • Light: Store in an amber vial or a container protected from light.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (1.0 eq) in ethyl acetate (10-20 mL per gram of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ to the organic layer and repeat the extraction to ensure complete recovery. Combine the aqueous extracts.

  • Back-wash: Wash the combined aqueous extracts with a small portion of ethyl acetate to remove any lingering neutral impurities. Discard the organic layer.

  • Precipitation: Place the aqueous extract in an ice bath and stir. Slowly add 1M HCl dropwise until the solution becomes acidic (pH ~2-3, check with pH paper) and a precipitate forms.

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake with cold deionized water (2-3 times) and then with a small amount of cold hexanes to aid drying.

  • Drying: Dry the purified product under high vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: Hexanes/Ethyl Acetate with 1% Acetic Acid.

  • Procedure:

    • Prepare the column by packing a slurry of silica gel in the initial eluent (e.g., 90:10 Hexanes/EtOAc + 1% AcOH).

    • Adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%), ensuring 1% acetic acid is present in all solvent mixtures.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm).[10]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification Strategy Workflow

The following diagram outlines the logical workflow for purifying crude 1-m-Tolyl-1H-tetrazole-5-thiol.

Purification_Workflow crude Crude Product analysis Initial Analysis (TLC, NMR, MS) crude->analysis acid_base Acid-Base Extraction analysis->acid_base Neutral Impurities Present chromatography Flash Chromatography analysis->chromatography Multiple Polar Impurities recrystallize1 Recrystallization acid_base->recrystallize1 Solid Precipitate recrystallize2 Recrystallization chromatography->recrystallize2 Purified Fractions pure_product Pure Product recrystallize1->pure_product recrystallize2->pure_product

Caption: Decision workflow for purification of 1-m-Tolyl-1H-tetrazole-5-thiol.

References

  • Molecules. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • Acta Crystallographica Section E. (2009). 5-p-Tolyl-1H-tetrazole. National Center for Biotechnology Information. Available at: [Link]

  • Eberhardt, L.J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and its Energetic Salts. MDPI.
  • Macromolecular Rapid Communications. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Wiley Online Library. Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. Available at: [Link]

  • ChemBK. (n.d.). 1-methyl-1h-tetrazole-5-thiol. ChemBK. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-hexyl-1H-tetrazole-5-thiol. PrepChem.com. Available at: [Link]

  • Reddit. (2020). Removal of Smelly Thiol via Extraction? r/OrganicChemistry. Available at: [Link]

  • Journal of Chromatography A. (2019). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-1H-tetrazole-5-thiolate. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Chromatography. Biomedical applications. (1985). Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Purification of thiols. Chemistry Stack Exchange. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2001). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Molecules. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. National Center for Biotechnology Information. Available at: [Link]

  • ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia. Available at: [Link]

  • FuseSchool - Global Education. (2013). Tutorial: Paper & Thin Layer Chromatography. YouTube. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo. Available at: [Link]

  • OC-TV. (2020). Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

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Technical Support Center: Degradation of Tetrazole Thiols in Acidic Medium

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with tetrazole thiols. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of these compounds in acidic environments. Our goal is to equip you with the scientific understanding and practical protocols necessary to anticipate and resolve challenges in your experiments.

I. General Stability and Handling of Tetrazole Thiols in Acidic Medium

Question 1: I'm planning a reaction involving a tetrazole thiol in an acidic solution. What are the primary stability concerns I should be aware of?

When working with tetrazole thiols (also known as 5-mercaptotetrazoles or in their tautomeric form, tetrazole-5-thiones) in acidic media, the primary stability concern is their susceptibility to oxidation.[1] The thiol group (-SH) is readily oxidized, and this process can be influenced by the acid concentration, the presence of dissolved oxygen or other oxidizing agents, and temperature. While the tetrazole ring itself is generally robust, the exocyclic thiol group is the more reactive site under these conditions.[2]

It is also important to consider that 1-aryl-tetrazole-5-thiols have been noted to be thermally unstable at their melting points, which could be a factor in reactions requiring heat.[3]

Question 2: What are the main degradation pathways for tetrazole thiols in an acidic environment?

Based on the known reactivity of thiols, two principal degradation pathways should be considered in an acidic medium:

  • Oxidative Dimerization to Disulfide: This is the most common degradation pathway. Two molecules of the tetrazole thiol are oxidized to form a disulfide bridge.[1] This can be initiated by dissolved oxygen or trace metal impurities that are more active in an acidic environment. Further oxidation of the disulfide can lead to the formation of thiosulfinates and ultimately sulfonic acids, although this typically requires stronger oxidizing conditions.[4]

  • Reaction with Nitrous Acid (S-Nitrosation): If your acidic medium contains a source of nitrite ions (e.g., from the use of nitric acid or as a contaminant), nitrous acid (HNO₂) will be formed in situ. Nitrous acid can react with the thiol group to form an S-nitrosothiol.[3] These S-nitroso compounds are often unstable and can undergo further reactions.

A less common but potential pathway, especially in the presence of certain metal ions, is desulfurization, where the thiol group is cleaved from the tetrazole ring. This has been observed to proceed via an initial oxidation to the disulfide.[5] There is currently limited evidence for the acid-catalyzed ring-opening of the tetrazole moiety itself under typical laboratory conditions.

Below is a diagram illustrating the primary degradation pathways.

DegradationPathways cluster_oxidation Oxidation Pathway cluster_nitrosation S-Nitrosation Pathway TetrazoleThiol Tetrazole Thiol (R-SH) Disulfide Disulfide (R-S-S-R) TetrazoleThiol->Disulfide [O] SNitrosothiol S-Nitrosothiol (R-SNO) TetrazoleThiol->SNitrosothiol + HNO2 (from NO2- + H+) SulfonicAcid Sulfonic Acid (R-SO3H) Disulfide->SulfonicAcid Stronger [O]

Caption: Primary degradation pathways of tetrazole thiols in acidic media.

II. Troubleshooting Unexpected Experimental Results

Question 3: My reaction is complete, but I've isolated a product with approximately double the mass of my starting tetrazole thiol. What could this be?

This is a classic indicator of oxidative dimerization. The formation of a disulfide from two molecules of your starting thiol results in a product with a molecular weight roughly double that of the starting material, minus two hydrogen atoms.

Troubleshooting Steps:

  • Characterization:

    • Mass Spectrometry (MS): The most direct method. The observed molecular ion should correspond to the expected mass of the disulfide.

    • ¹H NMR: The characteristic peak for the thiol proton (-SH) will be absent in the disulfide product.

    • ¹³C NMR: You may observe slight shifts in the carbon atom attached to the sulfur.

  • Prevention:

    • Degas Solvents: Before starting your reaction, sparge your acidic solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Inert Atmosphere: Run your reaction under a nitrogen or argon atmosphere.

    • Scavengers: If permissible for your reaction, consider adding a small amount of a reducing agent or antioxidant, though this may interfere with your desired chemistry.

Question 4: My starting material seems to be consumed, but I cannot isolate the expected product, and my reaction mixture has a yellowish or brownish tint. What might be happening?

This could indicate more complex degradation, possibly involving the formation of multiple products or unstable intermediates. If your acidic medium contains nitrites, the formation of S-nitrosothiols could be a possibility. These compounds are often colored and can be unstable.[3]

Troubleshooting Steps:

  • Analyze the Reaction Mixture:

    • LC-MS: This is the most powerful tool for this scenario. It can help you identify the masses of the various components in your crude reaction mixture, including potential S-nitrosothiols or further oxidation products like sulfonic acids.

    • UV-Vis Spectroscopy: A change in the UV-Vis spectrum compared to your starting material can indicate the formation of new chromophores.

  • Control Experiments:

    • Run the reaction in the absence of your primary reactant to see if the tetrazole thiol degrades on its own under the reaction conditions.

    • Ensure all glassware is scrupulously clean to avoid metal contaminants that can catalyze oxidation.

    • If you suspect nitrite contamination, you can test your reagents for its presence.

III. Analytical Protocols for Monitoring Degradation

Question 5: How can I set up an experiment to monitor the stability of my tetrazole thiol in a specific acidic medium?

A time-course study using High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the stability of your compound.

Protocol: HPLC Stability Study of a Tetrazole Thiol in Acidic Medium

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve your tetrazole thiol in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solution:

    • In a volumetric flask, add a known volume of the acidic medium you wish to test (e.g., 0.1 M HCl).

    • Spike a small, precise volume of your stock solution into the acidic medium to achieve your target concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock is low (e.g., <1%) to not significantly alter the properties of the acidic medium.

  • Time-Course Sampling:

    • Immediately after preparation (t=0), withdraw an aliquot of the test solution.

    • Store the remaining test solution under your desired experimental conditions (e.g., room temperature, 40°C).

    • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

    • If necessary, quench the degradation by neutralizing the aliquot with a base or diluting it in the mobile phase before injection.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point.

    • Detection: Use a UV detector set to a wavelength where your tetrazole thiol has strong absorbance. A photodiode array (PDA) detector is even better as it can help identify new peaks corresponding to degradation products by their UV spectra.

    • Quantification: Inject the samples and record the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound versus time to determine the degradation rate.

Below is a workflow diagram for this stability study.

StabilityWorkflow Start Start: Prepare Stock Solution of Tetrazole Thiol PrepTest Prepare Test Solution in Acidic Medium Start->PrepTest TimeZero t=0 Sample (Inject into HPLC) PrepTest->TimeZero Incubate Incubate Test Solution (Controlled Temperature) PrepTest->Incubate Analyze Analyze Samples by HPLC TimeZero->Analyze TimePoints Sample at Time Points (e.g., 1h, 2h, 4h...) Incubate->TimePoints TimePoints->Analyze Data Plot % Remaining vs. Time Analyze->Data End End: Determine Degradation Rate Data->End

Caption: Workflow for an HPLC-based stability study.

IV. Frequently Asked Questions (FAQs)

Question 6: Does the substituent on the tetrazole ring affect its stability in acid?

Yes, the nature of the substituent at other positions on the tetrazole ring can influence the electronic properties of the molecule and, consequently, the reactivity of the thiol group. Electron-withdrawing groups might slightly increase the acidity of the thiol proton but could also influence the susceptibility of the ring to other reactions. However, the primary determinant of degradation in acidic media is typically the inherent reactivity of the thiol group itself.[6]

Question 7: Are there any specific tetrazole thiols that are known to be more or less stable?

The stability will be compound-specific. However, general trends can be inferred. For example, bulky substituents near the thiol group might offer some steric hindrance against dimerization. Below is a table summarizing the properties of two common tetrazole thiols.

Compound NameStructureMolecular FormulaMolecular WeightStability Notes
1-Phenyl-1H-tetrazole-5-thiolC6H5-N1-(CN4)-SHC₇H₆N₄S178.21 g/mol Stable under normal conditions, but incompatible with strong oxidizing agents. Used as a corrosion inhibitor in 1M HCl, indicating some stability in strong acid.[7]
5-Mercapto-1-methyltetrazoleCH₃-N1-(CN4)-SHC₂H₄N₄S116.14 g/mol Stable under normal conditions; incompatible with strong oxidizing agents.[8] A 10% aqueous solution has a pH of 1.8.[8]
Question 8: Can I use a Lewis acid instead of a Brønsted acid? Will that affect the degradation?

Lewis acids coordinate to lone pairs of electrons. While they might not directly protonate the thiol, they can still promote degradation. For instance, some metal-based Lewis acids are known to catalyze the oxidation of thiols.[5] Therefore, if you are using a Lewis acid, you should still be vigilant about potential oxidative degradation and take the same preventative measures (e.g., using an inert atmosphere).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • MDPI. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 27(15), 4984. [Link]

  • Nichick, M. N., et al. (2013). 5-MERCAPTOTETRAZOLE-1-ACETIC ACID – STABILIZING AGENT FOR NOBLE METAL NANOPARTICLES IN WATER. Doklady of the National Academy of Sciences of Belarus, 57(3), 64-68.
  • MDPI. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(19), 6533. [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]

  • Lieber, E., et al. (1957). THE REACTION OF NITROUS ACID WITH 4-SUBSTITUTED-THIOSEMICARBAZIDES. Canadian Journal of Chemistry, 35(8), 832-844.
  • Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. 2, 45-54.
  • Arkivoc. (2008).
  • ResearchGate. (2021). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches.
  • Fisher Scientific. (2021).
  • ResearchGate. (2013).
  • Journal of the American Chemical Society. (1948). The Reaction of Nitrous Acid with Nitroaminoguanidine. 70(5), 1836–1838.
  • ResearchGate. (2025). Synergistic Interactions of 5-Mercapto-1-Methyltetrazole and Carboxylic Acid Polymers: Enhancing the Corrosion Resistance of Electrolytic Copper Foil.
  • ResearchGate. (n.d.).
  • YouTube. (2019). 03.03 Oxidation Reactions of Thiols. Retrieved from [Link]

  • Bentham Science. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 25(3), 388-409.
  • Google Patents. (2020). CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole.
  • PubChem. (n.d.). 5-Mercapto-1-methyltetrazole. Retrieved from [Link]

  • ACS Publications. (2008). Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C-Glycosyl α-Amino Acids. The Journal of Organic Chemistry, 73(21), 8377–8384.
  • PubMed. (2015). Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex.
  • YouTube. (2015). Ring Opening of Epoxides, Thiols, and Sulfides. Retrieved from [Link]

  • ResearchGate. (2018).
  • Scientific Research Publishing. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-396.

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solubility issues of 1-m-Tolyl-1H-tetrazole-5-thiol in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-m-Tolyl-1H-tetrazole-5-thiol. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubilization of this compound in aqueous media. Drawing from established physicochemical principles and formulation science, this guide provides both foundational knowledge and actionable troubleshooting protocols to ensure the success of your experiments.

Disclaimer: Specific experimental data for 1-m-Tolyl-1H-tetrazole-5-thiol is limited in publicly available literature. The guidance herein is substantially informed by data from its close structural analog, 1-Phenyl-1H-tetrazole-5-thiol, and established principles for formulating poorly soluble acidic compounds. The addition of a methyl group on the tolyl ring is expected to slightly increase lipophilicity compared to the phenyl analog, potentially leading to lower aqueous solubility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of 1-m-Tolyl-1H-tetrazole-5-thiol.

Q1: What is 1-m-Tolyl-1H-tetrazole-5-thiol and what are its common applications?

1-m-Tolyl-1H-tetrazole-5-thiol is an aromatic heterocyclic compound containing a tetrazole ring, a thiol group, and a tolyl substituent. While specific applications for this derivative are niche, its structural analog, 1-Phenyl-1H-tetrazole-5-thiol, is utilized as a corrosion inhibitor and as a reagent in organic synthesis.[1] Tetrazole moieties are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acid groups.[2]

Q2: Why is 1-m-Tolyl-1H-tetrazole-5-thiol expected to be poorly soluble in neutral aqueous solutions?

The poor aqueous solubility is a direct consequence of its molecular structure:

  • Aromatic Rings: The tolyl group is hydrophobic, which limits favorable interactions with polar water molecules.

  • Thiol-Thione Tautomerism: The compound exists in equilibrium between the thiol (-SH) and thione (=S) forms. The thione tautomer is generally more stable in the solid state and is less polar, contributing to low water solubility.

  • Acidity (pKa): The compound is acidic due to the protons on the thiol group and the tetrazole ring nitrogens. In its neutral (protonated) form at neutral pH, its solubility is minimal. The log of the water solubility (in mol/L) for the phenyl analog is reported to be -2.93, indicating very low solubility.[3]

Q3: What is the pKa of this compound, and why is it important?

Q4: What are the primary safety and handling considerations for this compound?

Based on data for the phenyl analog, researchers should observe the following precautions:

  • Flammability: It is classified as a flammable solid.[6]

  • Air Sensitivity: The compound may be sensitive to air.[7][8]

  • Personal Protective Equipment (PPE): Standard PPE, including gloves, eye protection, and a dust mask, should be used.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[7][8]

Troubleshooting Guide: Overcoming Solubility Challenges

This section provides a systematic approach to dissolving 1-m-Tolyl-1H-tetrazole-5-thiol for experimental use.

Problem: My compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue encountered and is expected due to the compound's chemical nature. Below are validated strategies to achieve solubilization.

Causality: As an acidic compound, its solubility dramatically increases when it is converted to its conjugate base (a salt) in an alkaline solution.[4][9] This method is often preferred for preparing aqueous stock solutions as it avoids the use of organic solvents that might interfere with downstream biological assays.

Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment

  • Weigh Compound: Accurately weigh the required amount of 1-m-Tolyl-1H-tetrazole-5-thiol. For 10 mL of a 10 mM solution (MW ≈ 192.24 g/mol ), this is approximately 19.2 mg.

  • Initial Suspension: Add the compound to approximately 80% of the final desired volume of purified water (e.g., 8 mL). The compound will not dissolve and will form a suspension.

  • Alkalinization: While stirring, add a suitable base, such as 1 M NaOH, dropwise. Use a calibrated pH meter to monitor the pH of the suspension.

  • Dissolution: As the pH increases, the compound will begin to dissolve as it deprotonates to form the soluble sodium salt. Continue adding the base until all solid material has dissolved completely. The target pH should typically be in the range of 9-10, but the lowest pH that achieves full dissolution should be used.

  • Final Volume Adjustment: Once the compound is fully dissolved, adjust the pH to the desired final value if necessary (be cautious not to lower it to a point where precipitation occurs). Add purified water to reach the final target volume (e.g., 10 mL).

  • Sterilization (Optional): If required for your experiment, filter the final solution through a 0.22 µm syringe filter compatible with alkaline solutions.

Protonated R-SH (Insoluble Solid) Deprotonated R-S⁻ Na⁺ (Soluble Ion) Protonated->Deprotonated + NaOH (Deprotonation) Deprotonated->Protonated + HCl (Protonation) Low_pH Low pH (e.g., < 7) Low_pH->Protonated Favored State High_pH High pH (e.g., > 9) High_pH->Deprotonated Favored State

Caption: pH-dependent equilibrium of 1-m-Tolyl-1H-tetrazole-5-thiol.

Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble drugs by reducing the polarity of the aqueous medium.[10][11] This method is useful when pH modification is not feasible for the experimental system. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12]

Data Presentation: Common Co-solvents for Poorly Soluble Compounds

Co-solventTypical Starting Concentration for StockNotes
DMSO100%Strong solubilizing power. Ensure final concentration in assay is low (<0.5%) to avoid cellular toxicity.
Ethanol100%Good solubilizing power. Volatile. Final concentration should be controlled.
PEG 40050-100%Lower toxicity than DMSO/Ethanol. More viscous.
Propylene Glycol50-100%Commonly used in pharmaceutical formulations.[13]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh the required amount of 1-m-Tolyl-1H-tetrazole-5-thiol (e.g., 19.2 mg for 10 mL).

  • Add Co-solvent: Add the compound to a suitable vial. Add a small volume of 100% DMSO (e.g., 5 mL) to the vial.

  • Facilitate Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, provided the compound is thermally stable.

  • Final Volume Adjustment: Once fully dissolved, add 100% DMSO to reach the final target volume (e.g., 10 mL).

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Start Weigh Compound Add_Solvent Add 100% Co-solvent (e.g., DMSO) Start->Add_Solvent Dissolve Vortex / Sonicate (Gentle Heat if Needed) Add_Solvent->Dissolve Check Fully Dissolved? Dissolve->Check Check->Dissolve No Adjust Adjust to Final Volume with Co-solvent Check->Adjust Yes Store Store Stock Solution (e.g., -20°C) Adjust->Store

Caption: Workflow for preparing a stock solution using a co-solvent.

Problem: My compound precipitates when I dilute my organic stock solution into my final aqueous medium.

Causality: This is a classic problem of supersaturation and crashing out. The high concentration of the organic co-solvent in the stock solution maintains solubility. When this stock is diluted into a predominantly aqueous buffer, the percentage of the co-solvent dramatically decreases, lowering the overall solvent capacity and causing the compound to precipitate.[14]

Troubleshooting Workflow

Start Precipitation Observed Upon Dilution Dilution_Method How was the dilution performed? Start->Dilution_Method Slow_Dilution Strategy 1: Improve Dilution Technique - Add stock to buffer (not vice versa) - Stir buffer vigorously - Add stock dropwise/slowly Dilution_Method->Slow_Dilution Quickly pipetted Final_Cosolvent Strategy 2: Increase Final Co-solvent % Is a higher % of co-solvent (e.g., 1-5% DMSO) acceptable in the final assay? Dilution_Method->Final_Cosolvent Slowly, with stirring Success Success: Homogeneous Solution Slow_Dilution->Success Increase_Cosolvent Reformulate with higher co-solvent in final buffer. Final_Cosolvent->Increase_Cosolvent Yes Advanced Strategy 3: Consider Advanced Formulation (e.g., Cyclodextrins) Final_Cosolvent->Advanced No Increase_Cosolvent->Success

Caption: Decision tree for troubleshooting precipitation upon dilution.

Best Practices to Avoid Precipitation:

  • Reverse Addition: Always add the small volume of the organic stock solution to the larger volume of the aqueous buffer, never the other way around.

  • Vigorous Stirring: Ensure the aqueous buffer is being stirred vigorously (e.g., with a magnetic stir bar) during the addition of the stock solution to promote rapid dispersion.

  • Slow Addition: Add the stock solution slowly or dropwise to prevent localized high concentrations that can initiate precipitation.

If precipitation still occurs, the most practical solution is to determine the maximum tolerable concentration of the co-solvent in your final experimental medium and incorporate it into your buffer before adding the drug stock.

References

  • Synthesis of (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). Molbank, 2021(2), M1199. [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol, 99%. Thermo Scientific Alfa Aesar. [Link]

  • 5-Mercapto-1-methyltetrazole. PubChem, National Institutes of Health. [Link]

  • Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo. [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2017). Molecules, 22(10), 1695. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2021). Pharmaceutics, 13(10), 1543. [Link]

  • pH Adjusting Database. CompoundingToday.com. [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(1), 14-100. [Link]

  • Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. (2012). Applied Catalysis A: General, 433-434, 1-7. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2018). Molecules, 23(7), 1772. [Link]

  • pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Journal of Pharmaceutical Innovation, 4(1), 1-8. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

  • pH Effects on Solubility. (2022). YouTube. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2020). International Journal of Pharmaceutical Sciences and Research, 11(10), 4763-4773. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics, 14(3), 649. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol. Pharmaffiliates. [Link]

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Technical Support Center: Stabilizing 1-m-Tolyl-1H-tetrazole-5-thiol in Experimental Setups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-m-Tolyl-1H-tetrazole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use and stabilization of this compound in your experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.

Introduction to 1-m-Tolyl-1H-tetrazole-5-thiol: Understanding its Chemical Personality

1-m-Tolyl-1H-tetrazole-5-thiol is a heterocyclic compound with a reactive thiol group, making it a valuable building block in medicinal chemistry and drug discovery. However, this reactivity also presents challenges in its handling and stability. The key to successfully working with this compound lies in understanding its inherent chemical characteristics, particularly the tautomeric equilibrium between the thiol and thione forms, and its susceptibility to oxidation.

The thione form is generally considered to be the more stable tautomer. The equilibrium between these two forms can be influenced by factors such as solvent polarity and pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 1-m-Tolyl-1H-tetrazole-5-thiol?

A1: The primary stability concerns are:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This process is often accelerated by exposure to air (oxygen), the presence of metal ions, and basic pH conditions.

  • Tautomerism: The compound exists as a mixture of thiol and thione tautomers. While the thione form is more stable, the equilibrium can be influenced by the experimental environment, potentially leading to inconsistent reactivity.

  • Desulfurization: Under certain conditions, particularly in the presence of specific metal ions, the compound can undergo desulfurization, leading to the loss of the sulfur atom and the formation of 1-m-tolyl-1H-tetrazole.

Q2: What are the recommended storage conditions for solid 1-m-Tolyl-1H-tetrazole-5-thiol?

A2: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidation.[3]

Q3: In which solvents should I dissolve 1-m-Tolyl-1H-tetrazole-5-thiol?

A3: Based on data for the closely related 1-Phenyl-1H-tetrazole-5-thiol, the compound is soluble in organic solvents such as ethanol, acetone, chloroform, and methanol. It is only partially soluble in water.[4] The choice of solvent can impact the stability and the tautomeric equilibrium. For aqueous buffers, it is crucial to assess the compound's stability under your specific experimental conditions (pH, temperature).

Q4: How can I minimize the oxidation of 1-m-Tolyl-1H-tetrazole-5-thiol in solution?

A4: To minimize oxidation, consider the following strategies:

  • Work under an inert atmosphere: Prepare and handle solutions under an inert gas like nitrogen or argon to exclude oxygen.[3]

  • Use deoxygenated solvents: Degassing your solvents prior to use can significantly reduce the amount of dissolved oxygen available for oxidation.

  • Control the pH: Maintaining a slightly acidic pH can help to reduce the concentration of the more easily oxidized thiolate anion.

  • Add an antioxidant: The inclusion of a mild antioxidant or a reducing agent, such as glutathione (GSH), in your buffer system may help to prevent oxidative dimerization.[5]

  • Use a chelating agent: If metal-catalyzed oxidation is a concern, adding a chelating agent like EDTA can sequester metal ions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent assay results or poor reproducibility Degradation of the compound in the assay buffer.Prepare fresh solutions of the compound for each experiment. Evaluate the stability of the compound in your assay buffer over the time course of the experiment using HPLC or LC-MS. Consider the stabilization strategies mentioned in the FAQs.
Loss of compound activity over time Oxidation to the disulfide dimer or other degradation products.Confirm the identity and purity of your starting material. Monitor the formation of the disulfide dimer by LC-MS. Implement measures to prevent oxidation, such as working under an inert atmosphere and using deoxygenated buffers.
Unexpected side reactions or byproducts The reactive thiol group is participating in unintended reactions.Protect the thiol group as a thioether or other suitable protecting group if it is not the intended reactive site in your synthesis.
Precipitation of the compound from aqueous solution Poor solubility at the working concentration or pH.Confirm the solubility of the compound under your experimental conditions. Consider the use of a co-solvent if compatible with your assay. Adjust the pH if it is affecting solubility.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of 1-m-Tolyl-1H-tetrazole-5-thiol with enhanced stability.

Materials:

  • 1-m-Tolyl-1H-tetrazole-5-thiol

  • Anhydrous, deoxygenated solvent (e.g., ethanol or DMSO)

  • Inert gas (argon or nitrogen)

  • Vials with septa

Procedure:

  • Weigh the desired amount of 1-m-Tolyl-1H-tetrazole-5-thiol in a clean, dry vial under a gentle stream of inert gas.

  • Add the appropriate volume of deoxygenated solvent to the vial using a syringe.

  • Seal the vial with a septum and cap.

  • Gently swirl or sonicate the vial until the compound is completely dissolved.

  • Store the stock solution at -20°C under an inert atmosphere. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Protocol 2: Monitoring Compound Stability by HPLC

This protocol provides a general method for monitoring the stability of 1-m-Tolyl-1H-tetrazole-5-thiol in a given solution.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 35:65 v/v) with 0.1% trifluoroacetic acid (TFA) or another suitable buffer. The exact ratio may need to be optimized for your specific compound.

Procedure:

  • Prepare a solution of 1-m-Tolyl-1H-tetrazole-5-thiol in the buffer or solvent of interest at the desired concentration.

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.

  • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At various time points, inject aliquots of the incubated solution onto the HPLC system.

  • Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The disulfide dimer would be expected to have a longer retention time.

  • Quantify the percentage of the remaining parent compound at each time point to determine the stability profile.

Visualizing Key Concepts

Thiol-Thione Tautomerism

Tautomerism cluster_stability Relative Stability Thiol 1-m-Tolyl-1H-tetrazole-5-thiol (Thiol Form) Thione 1-m-Tolyl-1,2-dihydro-2H-tetrazole-5-thione (Thione Form) Thiol->Thione Equilibrium Oxidation Thiol1 2 x 1-m-Tolyl-1H-tetrazole-5-thiol Dimer Bis(1-m-tolyl-1H-tetrazol-5-yl) disulfide Thiol1->Dimer Oxidation ([O], Metal Ions)

Caption: Primary degradation pathway: oxidative dimerization.

Data Summary

Parameter Recommendation/Information Source
IUPAC Name 1-(3-methylphenyl)-1H-1,2,3,4-tetrazole-5-thiol-
Molecular Formula C8H8N4S-
Molecular Weight 192.24 g/mol -
Solubility Soluble in ethanol, acetone, chloroform, methanol; partly soluble in water.[4]
Storage Cool, dry, dark, under inert atmosphere.[1][2][3]
Primary Degradation Oxidation to disulfide dimer, desulfurization.[6][7]

References

  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Available at: [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PubMed. Available at: [Link]

  • Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PubMed. Available at: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Dimerization of thiol-specific antioxidant and the essential role of cysteine 47. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up. PubMed. Available at: [Link]

  • How to Work with Thiols. University of Rochester, Department of Chemistry. Available at: [Link]

  • How can the dimerization of thiol be minimized in a solution? ResearchGate. Available at: [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: [Link]

  • The mechanism and kinetics of decomposition of 5-aminotetrazole. PubMed. Available at: [Link]

  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. Available at: [Link]

  • Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: Focal-point analysis and ab initio limit. ResearchGate. Available at: [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. DiVA portal. Available at: [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]

  • INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation. Available at: [Link]

  • Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Cole-Parmer. Available at: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

  • Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. PubMed. Available at: [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. Available at: [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol. ChemBK. Available at: [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. ACG Publications. Available at: [Link]

  • Inhibitors of Thiol-Mediated Uptake. ChemRxiv. Available at: [Link]

  • The role of thiols in antioxidant systems. Portland Press. Available at: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. Available at: [Link]

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Technical Support Center: Overcoming Nanoparticle Aggregation with 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT) as a stabilizing agent for nanoparticles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible and successful outcomes.

Introduction to TMTT in Nanoparticle Stabilization

Nanoparticle aggregation is a critical challenge in their synthesis and application, often leading to a loss of their unique size-dependent properties. 1-m-Tolyl-1H-tetrazole-5-thiol (TMTT) is a capping agent designed to prevent this aggregation. The efficacy of TMTT stems from its bifunctional nature: a thiol group that anchors to the nanoparticle surface and a tetrazole ring that provides steric and electrostatic repulsion between particles.[1][2] This guide will help you navigate the practical aspects of using TMTT to achieve monodisperse and stable nanoparticle suspensions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which TMTT stabilizes nanoparticles?

A1: TMTT stabilizes nanoparticles, particularly metallic ones like gold (AuNPs), through the formation of a strong coordinate bond between the sulfur atom of the thiol group and the metal atoms on the nanoparticle surface.[2] This self-assembly process forms a protective monolayer. The tolyl and tetrazole moieties then extend away from the surface, creating a physical barrier (steric hindrance) that prevents the nanoparticles from coming into close contact and aggregating. The nitrogen-rich tetrazole ring can also contribute to electrostatic repulsion, further enhancing stability.

Q2: For which types of nanoparticles is TMTT most effective?

A2: Due to the high affinity of sulfur for noble metals, TMTT is particularly effective for stabilizing gold, silver, platinum, and palladium nanoparticles.[3][4][5] It can also be used for semiconductor nanoparticles like cadmium sulfide (CdS), where the thiol group can cap the nanoparticle surface.[1]

Q3: How do I prepare a stock solution of TMTT?

A3: TMTT is typically a solid at room temperature.[6] To prepare a stock solution, dissolve it in an appropriate organic solvent where it is freely soluble, such as ethanol, methanol, or dimethylformamide (DMF). Gentle heating and sonication can aid in dissolution. It is crucial to use an anhydrous solvent if working with nanoparticles that are sensitive to water. Always refer to the material safety data sheet (MSDS) for specific handling and solubility information.[7][8][9][10]

Q4: What is the optimal concentration of TMTT to use?

A4: The optimal concentration of TMTT depends on the size and concentration of your nanoparticles. A general starting point is to use a molar excess of TMTT relative to the surface atoms of the nanoparticles. The thiol-to-gold ratio is a critical parameter that controls the final particle size and stability.[11] It is recommended to perform a concentration titration experiment to determine the ideal ratio for your specific system. Start with a 2:1 molar ratio of TMTT to the metal precursor and adjust as needed.

Troubleshooting Guide

This section addresses common issues encountered during the use of TMTT for nanoparticle stabilization.

Problem 1: Immediate Aggregation Upon TMTT Addition
Symptom Possible Cause Troubleshooting Steps
The nanoparticle solution changes color (e.g., from red to blue/purple for AuNPs) and a precipitate forms immediately after adding the TMTT solution.1. Solvent Incompatibility: The solvent used to dissolve TMTT may be a non-solvent for the nanoparticles, causing them to crash out of solution.Action: Ensure the solvent for your TMTT stock solution is miscible with the nanoparticle colloidal suspension. If necessary, perform a solvent exchange on your nanoparticles to a compatible solvent before adding TMTT.
2. Inadequate Mixing: Localized high concentrations of TMTT can induce aggregation.Action: Add the TMTT solution dropwise to the nanoparticle suspension while vigorously stirring or sonicating to ensure rapid and uniform distribution.
3. pH Shock: If your nanoparticle suspension is pH-sensitive, the addition of TMTT (which can be slightly acidic) might alter the pH and destabilize the particles.Action: Buffer your nanoparticle solution to a pH where they exhibit maximum stability before adding the TMTT solution.
Problem 2: Gradual Aggregation Over Time (Hours to Days)
Symptom Possible Cause Troubleshooting Steps
The nanoparticle solution is initially stable but shows signs of aggregation (color change, precipitation) after several hours or days of storage.1. Incomplete Surface Coverage: An insufficient amount of TMTT was used, leading to incomplete capping of the nanoparticle surface.Action: Increase the molar ratio of TMTT to the nanoparticle precursor in your synthesis.[11] Consider a post-synthesis "aging" step where the solution is gently stirred for several hours to ensure complete ligand exchange and surface passivation.
2. Ligand Desorption: Over time, the TMTT molecules may slowly desorb from the nanoparticle surface, especially if stored in a challenging environment (e.g., high ionic strength solutions).Action: After the initial stabilization, purify the nanoparticles by gentle centrifugation and resuspend them in a solution containing a low concentration of free TMTT to maintain the ligand-surface equilibrium.
3. Photochemical Degradation: Exposure to light, particularly UV, can potentially degrade the organic capping agent or the nanoparticle itself.Action: Store the TMTT-stabilized nanoparticles in the dark, for example, by wrapping the storage vial in aluminum foil.
Problem 3: Difficulty in Purifying TMTT-Stabilized Nanoparticles
Symptom Possible Cause Troubleshooting Steps
During purification by centrifugation, the nanoparticles either do not form a pellet or form an irreversible aggregate at the bottom of the tube.1. Insufficient Centrifugal Force: The nanoparticles are too small or the stabilizing layer is too effective, preventing them from pelleting at the current speed.Action: Gradually increase the centrifugation speed and/or time. Be cautious, as excessive force can cause irreversible aggregation.
2. Irreversible Aggregation Upon Pelleting: The steric barrier provided by TMTT is overcome by the high pressures during centrifugation.Action: Add a small amount of a "cushioning" solvent, such as glycerol, to the bottom of the centrifuge tube before adding your nanoparticle solution. Alternatively, consider purification methods that do not involve hard pelleting, such as dialysis or tangential flow filtration.

Experimental Protocols

Protocol 1: Preparation of TMTT Stock Solution
  • Weigh out the desired amount of 1-m-Tolyl-1H-tetrazole-5-thiol powder in a clean, dry vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial tightly and sonicate for 10-15 minutes, or until the solid is completely dissolved.

  • Store the stock solution at 4°C, protected from light.

Protocol 2: General Procedure for Stabilizing Gold Nanoparticles with TMTT

This protocol is a starting point and may require optimization.

  • Synthesize gold nanoparticles using a standard method, such as the Turkevich method, which results in citrate-stabilized AuNPs in an aqueous solution.

  • In a separate vial, dilute the required amount of TMTT stock solution in ethanol.

  • While vigorously stirring the AuNP solution, add the ethanolic TMTT solution dropwise. A typical starting point is a 10-fold molar excess of TMTT relative to the AuNP concentration.

  • Continue stirring the mixture for at least 12 hours at room temperature to allow for complete ligand exchange.

  • Purify the TMTT-stabilized AuNPs by centrifugation. Start at a low speed (e.g., 3000 x g) for 20 minutes.

  • Carefully remove the supernatant, which contains excess TMTT and byproducts.

  • Resuspend the nanoparticle pellet in the desired solvent (e.g., ethanol or a buffer solution). Sonication may be necessary to fully redisperse the pellet.

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • Characterize the final product for stability, size, and concentration using techniques such as UV-Vis spectroscopy and dynamic light scattering.

Visualizing the Process

Mechanism of TMTT Stabilization

TMTT_Stabilization cluster_before Before Stabilization cluster_stabilization Stabilization Process cluster_after After Stabilization NP1 NP NP2 NP NP1->NP2 Aggregation TMTT TMTT NP3 NP TMTT->NP3 Thiol Anchoring NP4 TMTT-NP NP5 TMTT-NP

Caption: Mechanism of nanoparticle stabilization with TMTT.

Troubleshooting Workflow for Nanoparticle Aggregation

Troubleshooting_Workflow start Nanoparticle Aggregation Observed decision_time When does aggregation occur? start->decision_time immediate Immediately upon TMTT addition decision_time->immediate Immediately gradual Gradually over time decision_time->gradual Gradually check_solvent Check Solvent Compatibility immediate->check_solvent check_mixing Improve Mixing Technique immediate->check_mixing check_ph Buffer the Solution immediate->check_ph check_concentration Increase TMTT Concentration gradual->check_concentration check_storage Optimize Storage Conditions (dark, low temp) gradual->check_storage resolve1 Problem Resolved check_solvent->resolve1 check_mixing->resolve1 check_ph->resolve1 resolve2 Problem Resolved check_concentration->resolve2 check_storage->resolve2

Caption: A workflow for troubleshooting nanoparticle aggregation.

References

  • Das, M., Deka, B., Dhar, S. S. (2019). The synthesis of thiol-stabilized silver nanoparticles and their application towards the nanomolar-level colorimetric recognition of glutathione. New Journal of Chemistry, 43(34), 13480-13490. [Link]

  • Eberhardt, L. J., Benz, M., Stierstorfer, J., & Klapötke, T. M. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • Esteves, C. I. A., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. [Link]

  • Zamani, L., Mirjalili, B. B. F., Zomordian, K., & Zomordian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
  • Zamani, L., Mirjalili, B. B. F., Zomordian, K., & Zomordian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Molecules, 25(21), 5095. [Link]

  • Li, S., et al. (2013). Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant?. Langmuir, 29(34), 10736-10744. [Link]

  • Kovalenko, M. V., et al. (2013). CdS nanoparticles capped with 1-substituted 5-thiotetrazoles: Synthesis, characterization, and thermolysis of the surfactant. arXiv preprint arXiv:1304.7228. [Link]

  • Truong, L., et al. (2019). Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System. Pharmaceutics, 11(8), 406. [Link]

  • Azubel, M., & Kornberg, R. D. (2016). Synthesis of Water-Soluble, Thiolate-Protected Gold Nanoparticles Uniform in Size. Nano letters, 16(5), 3348-3351. [Link]

  • Tsiapa, I., et al. (2021). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. Molecules, 26(11), 3328. [Link]

  • Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-) 1, 5-Disubstituted-1 H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). [Link]

Sources

Technical Support Center: Synthesis of 5-Substituted 1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-substituted 1H-tetrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in their work. As a bioisosteric replacement for carboxylic acids, the tetrazole moiety is integral to numerous clinical drugs, making its efficient and safe synthesis a paramount concern.[1][2]

This guide moves beyond simple protocols to address the nuanced challenges and side reactions inherent in tetrazole synthesis. We will delve into the causality behind common experimental failures and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted 1H-tetrazoles, and what is its fundamental mechanism?

A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an organonitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[1][3][4] The reaction's driving force is the formation of the stable, aromatic tetrazole ring.[5]

However, the nitrile triple bond is often not electrophilic enough to react directly with the azide anion. Therefore, the reaction requires activation of the nitrile. This is typically achieved in two ways:

  • Lewis Acid Catalysis: A Lewis acid (e.g., Zn²⁺, Al³⁺, Cu²⁺, Co²⁺) coordinates to the lone pair of the nitrile nitrogen. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack by the azide.[4][6][7][8]

  • Brønsted Acid Catalysis: A proton source, such as ammonium chloride (NH₄Cl) or a trialkylamine hydrochloride, protonates the nitrile nitrogen, which similarly activates it for azide attack.[5][9]

The generalized mechanism is a stepwise cycloaddition, not always a concerted process.[5]

G cluster_activation Step 1: Nitrile Activation cluster_attack Step 2: Nucleophilic Attack cluster_cyclization Step 3: Cyclization & Protonation RCN R-C≡N Activated [R-C≡N-Cat]⁺ (Activated Complex) RCN->Activated Coordination or Protonation Cat Catalyst (Lewis or Brønsted Acid) Intermediate R-C(N₃)=N-Cat (Open-chain Intermediate) Activated->Intermediate + N₃⁻ Azide N₃⁻ Azide->Intermediate Attack Tetrazolate 5-R-Tetrazolate Anion Intermediate->Tetrazolate Intramolecular Cyclization Product 5-R-1H-Tetrazole Tetrazolate->Product Proton H⁺ (from workup) G cluster_hazards Critical Safety Hazards NaN3 Sodium Azide (NaN₃) (Stable Solid) HN3 Hydrazoic Acid (HN₃) (Volatile, Toxic, Explosive!) NaN3->HN3 + H⁺ MetalAzides Heavy Metal Azides (Shock-Sensitive Explosives!) NaN3->MetalAzides + M²⁺ Acid Acid Source (e.g., NH₄Cl, HCl, H₂SO₄) HeavyMetals Heavy Metals (Pb, Cu, Ag, Hg)

Caption: Formation pathways of primary hazards in tetrazole synthesis.

Troubleshooting Guide: Side Reactions & Failures
Q4: My reaction produces a very low yield, and I see multiple spots on TLC. What are the likely side products?

A4: Low yields with multiple byproducts often point to issues with reaction conditions or substrate stability.

  • Probable Cause 1: Nitrile Hydrolysis. If your reaction conditions have a source of water (e.g., non-anhydrous solvent, catalyst hydrates) and are heated for extended periods, your starting nitrile may be hydrolyzing to the corresponding amide (R-CONH₂) or even the carboxylic acid (R-COOH). The amide is a common impurity.

    • Solution: Ensure anhydrous conditions if using a moisture-sensitive protocol. If hydrolysis is unavoidable, consider a faster reaction method, such as microwave-assisted synthesis, to reduce reaction time and minimize byproduct formation. [2][6]

  • Probable Cause 2: Product Degradation. While tetrazoles are generally stable, prolonged exposure to high temperatures or very strong acidic/basic conditions can lead to decomposition, especially if your substituent 'R' is sensitive.

    • Solution: Attempt the reaction at a lower temperature for a longer time. Monitor the reaction by TLC or LC-MS to find the optimal point to stop the reaction before significant degradation occurs.

  • Probable Cause 3: Inefficient Workup. The 1H-tetrazole product is acidic (pKa similar to carboxylic acids) and exists as the tetrazolate anion in neutral or basic solutions. [5]If you do not sufficiently acidify the reaction mixture during workup (typically to pH 2-3), your product will remain dissolved in the aqueous phase as its salt, leading to poor recovery.

    • Solution: Carefully acidify the aqueous layer with an acid like 2M HCl after the initial workup. Monitor the pH with indicator paper. The product should precipitate out and can be collected by filtration or extracted with an organic solvent like ethyl acetate.

Q5: I am using a zinc catalyst, but my workup is difficult, and I suspect the product is contaminated with metal salts. How can I improve purification?

A5: This is a known drawback of some homogeneous metal-catalyzed methods. [3][4]The acidic tetrazole product can chelate with the metal ions, making them difficult to remove.

  • Solution 1: pH Adjustment & Extraction. After acidification to precipitate the product, redissolve the crude solid in a base (like aq. NaHCO₃), filter off any insoluble zinc hydroxides, and then re-acidify the filtrate to precipitate the pure tetrazole.

  • Solution 2: Use a Heterogeneous Catalyst. To circumvent the purification issue entirely, consider using a reusable heterogeneous catalyst. Options include zeolite-supported metals, magnetic nanoparticles, or silica-supported acids. [4][10][11]These can be easily removed by simple filtration at the end of the reaction, yielding a much cleaner crude product and simplifying workup.

  • Solution 3: Complexation. Adding a strong chelating agent like EDTA to the aqueous phase during workup can help sequester the zinc ions and prevent them from co-precipitating with your product.

ProblemProbable Cause(s)Recommended Solution(s)
No Reaction / Low Conversion Insufficient nitrile activation; Low temperature; Steric hindrance.Switch to a stronger catalyst (e.g., ZnBr₂). Increase temperature or use microwave irradiation. [2][6][12]
Low Yield / Multiple Products Nitrile hydrolysis; Product degradation; Incomplete precipitation during workup.Use anhydrous conditions. Reduce reaction time/temp. Ensure proper acidification (pH 2-3) during workup. [5]
Difficult Purification Contamination with metal catalyst salts.Use a heterogeneous catalyst. [4][10]Employ base/acid washes to remove metal hydroxides. Add a chelating agent (EDTA) during workup.
Safety Event (e.g., pressure) Uncontrolled formation of gaseous HN₃ or N₂ (from azide decomposition).STOP WORK. Ensure reaction is vented and behind a blast shield. Always perform in a fume hood. Re-evaluate temperature control and acid addition rate.
Experimental Protocols
Protocol 1: General Procedure for Zn-Catalyzed Synthesis in Water

This protocol is adapted from the highly cited "click chemistry" approach. [4][6]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the organonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Reaction: Add deionized water to form a concentrated suspension (e.g., 2-3 M with respect to the nitrile). Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and add 3M HCl solution until the pH is ~2. A white precipitate of the 5-substituted 1H-tetrazole should form.

  • Isolation: Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Safe Quenching of Residual Azide

This procedure is critical for safe waste disposal and must be performed in a fume hood.

  • Cooling: Cool the aqueous filtrate from your reaction workup (which contains unreacted sodium azide) in an ice bath.

  • Quenching: While stirring vigorously, slowly add a freshly prepared 20% aqueous solution of sodium nitrite (NaNO₂).

  • Acidification: Slowly and dropwise, add 20% sulfuric acid. This will generate nitrous acid, which destroys the azide, producing nitrogen gas and nitrous oxide. CAUTION: Gas evolution will occur. Ensure the rate of addition is controlled to prevent excessive foaming and pressure buildup.

  • Testing: Test for the presence of residual azide using a starch-iodide paper test or by adding a small amount of ferric chloride solution; a red color indicates the presence of azide. Continue the quench procedure until the test is negative.

  • Disposal: Once the azide is fully quenched, the solution can be neutralized and disposed of according to your institution's hazardous waste guidelines.

References
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. [Link]

  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. ACS Publications. [Link]

  • Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa. [Link]

  • Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. [Link]

  • Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. [Link]

  • Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. [Link]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. [Link]

  • Sodium azide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. NIH. [Link]

  • Problem with tetrazole formation. Reddit. [Link]

  • Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. OSHA. [Link]

  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [Link]

  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]

Sources

Technical Support Center: Troubleshooting Low Inhibition Efficiency of Tetrazole Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Application Scientists

Welcome to the technical support center for tetrazole-based corrosion inhibitors. This guide is designed to provide you, our fellow scientists and researchers, with a structured, in-depth approach to troubleshooting experiments where the observed inhibition efficiency is lower than anticipated. As Senior Application Scientists, we understand that unexpected results are a part of research, but they are also opportunities for deeper insight. This guide follows a logical diagnostic workflow, from fundamental checks to advanced electrochemical analysis, to help you identify and resolve the root cause of suboptimal performance.

Section 1: Fundamental Checks - Is Your Inhibitor System Set Up for Success?

Before delving into complex variables, it's crucial to validate the core components of your experimental setup. Simple oversights in preparation or calculation are common culprits for poor inhibitor performance.

Q1: My inhibition efficiency is much lower than literature values. Could the inhibitor concentration be the issue?

A1: Absolutely. The concentration of the tetrazole inhibitor is a critical parameter. An insufficient concentration will result in incomplete surface coverage, leaving active sites on the metal exposed to the corrosive environment. Conversely, an excessively high concentration can sometimes lead to the formation of non-adherent, multi-layered films that can slough off or even accelerate corrosion in some niche cases.

Underlying Causality: The inhibition mechanism of tetrazoles relies on their ability to adsorb onto the metal surface, forming a protective barrier.[1] This adsorption is concentration-dependent and typically follows a Langmuir or similar adsorption isotherm, where efficiency increases with concentration up to a plateau.[2] This plateau represents the optimal concentration for forming a stable, protective monolayer.

Troubleshooting Protocol:

  • Verify Calculations: Double-check all calculations for preparing your stock and working solutions. Ensure molar masses are correct and dilutions were performed accurately.

  • Concentration Optimization Study: If you are uncertain about the optimal concentration, perform a concentration-dependent study. Test a range of concentrations (e.g., from 10⁻⁶ M to 10⁻² M) to identify the concentration at which inhibition efficiency maximizes.[3][4]

  • Solubility Check: Confirm that the inhibitor is fully dissolved in your corrosive medium at the tested concentrations. Undissolved particles cannot contribute to surface protection. Gentle heating or sonication may be required, but ensure this does not degrade the inhibitor.

Data-Driven Insight:

The following table provides typical optimal concentration ranges for common tetrazole inhibitors on different metals, derived from various studies. Use this as a starting point for your optimization experiments.

InhibitorMetal SubstrateTypical Optimal Concentration RangeReference Example
5-phenyl-1H-tetrazole (PT)Copper0.005 M - 0.01 M[5]
1-phenyl-5-mercaptotetrazole (PMT)Copper Alloy (Cu24Zn5Al)~0.001 M[6]
5-(4-chlorophenyl)-1H-tetrazoleMild Steel~500 ppm (~0.0027 M)[7]
1-phenyl-1H-tetrazole-5-thiol (PTZ)Q235 Steel~0.005 M[8]

Section 2: Delving Deeper - Environmental and Surface-Related Issues

If inhibitor concentration is correct, the next logical step is to examine the experimental environment and the condition of the metal substrate itself. These factors critically influence the interaction between the inhibitor and the metal surface.

Q2: How does the pH of my corrosive medium affect the performance of my tetrazole inhibitor?

A2: The pH of the aqueous environment is a master variable that dictates both the state of the inhibitor molecule and the charge of the metal surface. Tetrazoles are weak acids, and their degree of protonation is pH-dependent. The charge of the molecule (neutral or anionic) significantly impacts its adsorption mechanism and, therefore, its efficiency.[3]

Underlying Causality: The tetrazole ring contains acidic N-H protons. In solutions with pH above the inhibitor's pKa, the molecule will be deprotonated, carrying a negative charge. This anionic form may favor electrostatic interaction with a positively charged metal surface. Conversely, at a pH below the pKa, the molecule is predominantly in its neutral form, and adsorption may be governed by the donation of electrons from its heteroatoms to vacant d-orbitals of the metal.[9] The surface charge of the metal itself is also pH-dependent, governed by its point of zero charge (PZC).[3] Maximum adsorption often occurs when the inhibitor and surface have opposite charges.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for pH-related issues.

Q3: I suspect surface contamination. What is the best practice for metal surface preparation before testing?

A3: An improperly prepared metal surface is a very common cause of poor inhibitor performance. The presence of oxides, oils, grease, or residual dust from polishing can prevent the inhibitor from accessing and adsorbing onto the metal surface.[10] A clean, reproducible surface is paramount for obtaining reliable and accurate results.

Underlying Causality: The formation of a protective inhibitor film is a surface phenomenon. Any contaminant acts as a physical barrier, reducing the available surface area for inhibitor adsorption. Furthermore, some contaminants can react with the inhibitor or the surface, introducing unintended electrochemical reactions that interfere with the measurement.

Standardized Experimental Protocol (Adapted from ASTM G1-03): [11][12][13]

  • Mechanical Cleaning:

    • Begin by abrading the metal specimen surface with progressively finer grades of silicon carbide (SiC) paper (e.g., 240, 400, 600, 800 grit). Ensure a uniform finish.

    • For final polishing, use a finer abrasive like a 1 µm or 0.3 µm alumina slurry on a polishing cloth to achieve a mirror-like finish. This minimizes surface roughness, which can affect electrochemical measurements.

  • Chemical Cleaning (Degreasing):

    • After polishing, thoroughly rinse the specimen with distilled or deionized water.

    • Ultrasonically clean the specimen in a suitable solvent (e.g., acetone or ethanol) for 5-10 minutes to remove any organic residues and polishing debris.[14]

  • Final Rinse and Drying:

    • Rinse the specimen again with copious amounts of distilled or deionized water.

    • Immediately dry the specimen using a stream of clean, compressed air or nitrogen.

  • Immediate Use:

    • Transfer the cleaned specimen to the corrosion test cell immediately to prevent re-oxidation or contamination from the atmosphere.

Self-Validation: A properly prepared surface should be hydrophilic. A simple "water break" test can be performed: a drop of deionized water placed on the surface should spread out evenly rather than beading up. If beading occurs, it indicates residual organic contamination, and the degreasing step should be repeated.

Section 3: Advanced Troubleshooting - Electrochemical and Mechanistic Analysis

If the fundamentals are sound, it's time to use electrochemical techniques not just to measure efficiency, but to diagnose the why behind the low performance.

Q4: My potentiodynamic polarization curves look correct, but the calculated inhibition efficiency is low. What should I look for?

A4: Potentiodynamic polarization provides rich information beyond just the corrosion current (Icorr). Analyzing the shifts in the corrosion potential (Ecorr) and the slopes of the anodic and cathodic branches (Tafel slopes) can reveal the inhibitor's mechanism.

Underlying Causality: An inhibitor can function by blocking anodic sites (metal dissolution), cathodic sites (e.g., hydrogen evolution), or both (mixed-type).[7] A shift in Ecorr greater than 85 mV towards positive potentials suggests anodic control, a shift greater than 85 mV towards negative potentials suggests cathodic control, and a smaller shift indicates a mixed-type inhibitor.[15] Low efficiency might stem from the inhibitor only partially affecting one of the electrochemical reactions.

Data Interpretation:

G cluster_0 Polarization Curve Analysis A Low Icorr Shift (Low Efficiency) B Significant Ecorr Shift (>85mV)? A->B C Anodic Shift (+) Inhibitor primarily blocks metal dissolution B->C Yes, Positive D Cathodic Shift (-) Inhibitor primarily blocks reduction reaction B->D Yes, Negative E No Significant Ecorr Shift (Mixed-Type Inhibitor) B->E No F Analyze Tafel Slopes (βa, βc) C->F D->F E->F G Slopes Unchanged (Geometric Blocking) F->G H Slopes Changed (Reaction Mechanism Altered) F->H

Caption: Logic for interpreting potentiodynamic polarization curves.

Troubleshooting Steps:

  • Examine Ecorr Shift: Determine if your tetrazole derivative is behaving as an anodic, cathodic, or mixed-type inhibitor. If it's strongly one type, the corresponding reaction may be dominant in your system, and a different inhibitor structure might be needed to block both pathways effectively.

  • Analyze Tafel Slopes: If the Tafel slopes (βa and βc) change significantly upon adding the inhibitor, it implies that the inhibitor is altering the mechanism of the anodic or cathodic reactions. If the slopes remain parallel, the inhibitor is likely acting by simply blocking active sites on the surface (geometric blocking).[16] Low efficiency with geometric blocking points back to poor surface coverage (concentration, pH, surface prep).

Q5: My Electrochemical Impedance Spectroscopy (EIS) data shows a small charge-transfer resistance (Rct). What does this signify?

A5: In EIS, the charge-transfer resistance (Rct) is inversely proportional to the corrosion rate. A small Rct value directly indicates high corrosion activity and, therefore, low inhibition efficiency. The shape of the Nyquist plot provides further diagnostic information.

Underlying Causality: The Rct value represents the resistance to the transfer of electrons across the metal/electrolyte interface, which is the fundamental process of corrosion. A good inhibitor will form a barrier that significantly increases this resistance.[17] The double-layer capacitance (Cdl) provides information about the inhibitor film itself. A decrease in Cdl upon inhibitor addition is expected, as the inhibitor molecules displace water molecules at the interface, changing the dielectric properties of the electrical double layer.[18]

Data Interpretation & Troubleshooting:

EIS ObservationPotential CauseTroubleshooting Action
Small Rct Semicircle Poor inhibitor film formation; low surface coverage.Re-verify inhibitor concentration, pH, and surface preparation.
Depressed Semicircle Surface heterogeneity, roughness, or non-ideal capacitor behavior.While common, a very depressed circle can indicate an uneven or porous inhibitor film. Improve surface polishing.
Cdl does not decrease significantly Inhibitor is not adsorbing effectively onto the surface.Re-evaluate the system's pH relative to the inhibitor's pKa and the metal's PZC. Consider inhibitor solubility.
Warburg Impedance (45° line) Corrosion process is diffusion-controlled.This may indicate that the transport of corrosive species to the surface or corrosion products away from it is rate-limiting. Ensure proper stirring if required by the experimental design.

Self-Validating Protocol: A robust EIS experiment should be performed after the open circuit potential (OCP) has stabilized. Run the EIS scan over a wide frequency range (e.g., 100 kHz to 10 mHz). The resulting data should be fitted to an appropriate equivalent electrical circuit (EEC) to extract quantitative values for Rct and Cdl.[19] The goodness of fit (e.g., low chi-squared value) validates the chosen model and the extracted parameters.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Could the functional groups on my tetrazole derivative be the problem?

    • A: Yes. The performance of tetrazole inhibitors is highly dependent on the substituent groups on the phenyl ring or tetrazole ring.[2] Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density on the inhibitor molecule, enhancing its ability to donate electrons to the metal surface and form a stronger bond.[20] Conversely, electron-withdrawing groups (e.g., -NO₂) may decrease inhibition efficiency in some cases.[21]

  • Q: How long should I wait for the system to stabilize before taking measurements?

    • A: It is crucial to allow the system to reach a steady state. Monitor the Open Circuit Potential (OCP) over time. The measurement should only begin after the OCP has stabilized (typically a drift of <2-5 mV over 5-10 minutes). This ensures that the initial adsorption process of the inhibitor is complete.

  • Q: Can the presence of other ions, like chlorides, interfere with my inhibitor?

    • A: Absolutely. Aggressive ions like chloride (Cl⁻) are notorious for causing localized corrosion (pitting) and can competitively adsorb on the metal surface, preventing the inhibitor from forming a complete protective film. If your medium contains aggressive ions, you may need a higher inhibitor concentration or an inhibitor specifically designed to perform in such environments.

References

  • Applied Science. (2019). How corrosion inhibitors protect metal: synthesis in the lab and testing. YouTube. [Link]

  • Al-Baghdadi, S. B., et al. (2023). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. Molecules. [Link]

  • El-Sayed, A. M., et al. (2017). The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution: Chemical, electrochemical and theoretical studies. ResearchGate. [Link]

  • Hosseini, S. M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ResearchGate. [Link]

  • Hosseini, S. M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. PubMed. [Link]

  • Obot, I. B., et al. (2016). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution. ResearchGate. [Link]

  • Khaled, K. F. (2018). Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. ResearchGate. [Link]

  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. [Link]

  • Malik, A. U., et al. (2001). Charge and pH effects on inhibitor performance. Anti-Corrosion Methods and Materials. [Link]

  • Sealxpert. (2017). Surface preparations for an Effective Anti-corrosion Coating. [Link]

  • Kahler, W. H., & Gaughan, P. J. (n.d.). A Simple Test Method for Evaluating Corrosion Inhibitors. NACE International. [Link]

  • analyzetest.com. (2021). How to analyze polarization curves?. [Link]

  • Guo, L., et al. (2019). Insights into the inhibition mechanism of three 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium via experimental and DFT methods. ResearchGate. [Link]

  • El-Haddad, M. N. (2023). Experimental and Computational Investigation of a New Tetrazole Phenolphthalein Derivative: Synthesis, Characterization, and Corrosion Inhibition for Carbon Steel in 1 M HCl. ResearchGate. [Link]

  • ASTM G1-03. (2003). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. [Link]

  • Kumar, A., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition. [Link]

  • Gamry Instruments. (2019). Potentiodynamic and Cyclic Polarization Scans. [Link]

  • Troutman, M. D., et al. (2007). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Pharmaceutical Research. [Link]

  • ESCA Blast. (n.d.). Essential Surface Preparation for Corrosion Removal & Protection. [Link]

  • ResearchGate. (n.d.). (PDF) Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. [Link]

  • ResearchGate. (n.d.). Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. [Link]

  • PalmSens. (n.d.). Polarization Curves: setup, recording, processing and features. [Link]

  • TWI. (n.d.). What is Surface Preparation? (An In-Depth Guide). [Link]

  • MaTestLab. (n.d.). ASTM G1 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. [Link]

  • ProQuest. (n.d.). Chemical-physical characterisation of 5-Phenyl-1H-tetrazole inhibitive behaviour: a new non-toxic compound for a sustainable protection of Cu-alloys. [Link]

  • AIP Publishing. (2017). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. [Link]

  • AWT – The Association of Water Technologies. (n.d.). pH Impact on Inhibitor Performance. [Link]

  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]

  • ASTM. (n.d.). ASTM G1-03 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. [Link]

  • YouTube. (2020). Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. [Link]

  • ResearchGate. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. [Link]

  • Academia.edu. (n.d.). ASTM G1 Standard Practices for Preparing, Cleaning, and Evaluation of Corrosion Test Specimens Preparation. [Link]

  • MDPI. (2023). Corrosion Behavior of the Cu24Zn5Al Alloy in Sodium Sulfate Solution in the Presence of 1-Phenyl-5-mercaptotetrazole. [Link]

  • International Journal of Latest Technology in Engineering, Management & Applied Science. (n.d.). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. [Link]

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pH effects on the performance of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-m-Tolyl-1H-tetrazole-5-thiol (TMT). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, chemists, and materials scientists optimize their experiments and overcome common challenges. As a versatile molecule used in applications ranging from corrosion inhibition to synthetic chemistry, its performance is critically dependent on understanding and controlling experimental parameters, most notably pH.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of TMT.

Q1: What is 1-m-Tolyl-1H-tetrazole-5-thiol and what are its primary applications?

1-m-Tolyl-1H-tetrazole-5-thiol (TMT) is an aromatic heterocyclic compound containing both a tetrazole ring and a thiol group. This unique structure makes it a valuable intermediate and functional molecule in various fields.

  • Corrosion Inhibition: TMT and its analogs are highly effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[1][2][3] The nitrogen and sulfur atoms in its structure act as excellent adsorption centers, allowing the molecule to form a protective film on the metal surface.[3]

  • Organic Synthesis: The thiol group is a potent nucleophile, making TMT a useful building block for synthesizing more complex molecules, including pharmaceuticals and specialty chemicals.[4]

  • Materials Science: The tetrazole moiety is known for its high nitrogen content and coordination capabilities, leading to applications in coordination chemistry and the development of novel materials.[5][6]

Q2: Why is pH a critical parameter when working with TMT?

The pH of the experimental medium is arguably the most critical factor governing the behavior of TMT. This is due to the acidic proton on the thiol group and the existence of a tautomeric equilibrium.

  • Thiol-Thione Tautomerism: The molecule exists in equilibrium between a thiol (-SH) form and a thione (=S) form. While the thione form is often more stable in the solid state for similar N-substituted mercaptotetrazoles, the specific equilibrium in solution is influenced by the solvent and pH.[6][7]

  • Acid-Base Equilibrium: The thiol proton is acidic and can be removed by a base. This deprotonation converts the neutral molecule into a negatively charged thiolate anion (TMT⁻). This equilibrium dictates the molecule's solubility, nucleophilicity, and adsorptive properties. The pH at which the protonated and deprotonated forms are in equal concentration is defined by its pKa value.

Q3: What are the dominant chemical forms of TMT at different pH values?

The speciation of TMT in solution is directly controlled by the pH relative to its pKa.

  • Acidic Conditions (pH < pKa): In a highly acidic medium, the molecule is fully protonated and exists predominantly in its neutral thiol and thione forms. In these forms, aqueous solubility is generally low.

  • Near-Neutral/Basic Conditions (pH > pKa): As the pH increases above the pKa, the thiol group deprotonates to form the thiolate anion. This anionic form is significantly more soluble in aqueous solutions and is a much stronger nucleophile for chemical reactions.

Below is a diagram illustrating this fundamental pH-dependent equilibrium.

G cluster_0 Acidic pH (pH < pKa) cluster_1 Alkaline pH (pH > pKa) Thiol Thiol Form (R-SH) Thione Thione Tautomer (R=S) Thiol->Thione Tautomerization Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + OH⁻ Thiolate->Thiol + H⁺

Caption: pH-dependent equilibrium of TMT.

Part 2: Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Solubility and Compound Precipitation

Q: My TMT powder will not dissolve in my aqueous buffer, or it precipitates after initial dissolution. What is causing this and how can I fix it?

Causality: This is a classic sign that the pH of your solution is too low. The neutral thiol/thione forms of TMT have limited solubility in water. To achieve significant aqueous solubility, the molecule must be converted to its anionic thiolate form.

Troubleshooting Protocol:

  • Initial Assessment: Check the pH of your solvent or buffer. If it is acidic or neutral, you will likely face solubility issues.

  • Solution Preparation:

    • Start by creating a slurry of the TMT powder in a minimal amount of your desired aqueous medium.

    • While stirring vigorously, add a dilute basic solution (e.g., 0.1 M NaOH or 0.1 M Na₂CO₃) dropwise.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding the base until all the solid TMT has dissolved and the pH is at least 1-2 units above the compound's pKa. For analogous compounds like 1-phenyl-1H-tetrazole-5-thiol, the relevant pKa is acidic, meaning dissolution should readily occur in neutral to slightly alkaline water.[8]

  • Final pH Adjustment: Once a clear stock solution is obtained, you can carefully adjust the pH back down to your target experimental value using a dilute acid (e.g., 0.1 M HCl), but be cautious not to go below the pKa to avoid precipitation.

  • Consider Organic Solvents: If working in a strictly non-aqueous system is an option, TMT exhibits better solubility in polar organic solvents like ethanol, acetone, and methanol.[8]

Parameter Value / Observation Source / Reference
Appearance White to off-white crystalline powder[8]
Solubility (Water) Partly soluble; suspension at pH 3-5[8]
Solubility (Organic) Soluble in ethanol, methanol, acetone, chloroform[8]
Predicted pKa Acidic (analogous compounds have pKa values < 5)[8][9]
Issue 2: Inconsistent Performance as a Corrosion Inhibitor

Q: I am evaluating TMT as a corrosion inhibitor in an acidic medium (e.g., 1 M HCl), but my inhibition efficiency (%IE) is erratic and not reproducible. Why?

Causality: The effectiveness of a corrosion inhibitor like TMT depends on its ability to adsorb onto the metal surface and form a stable, protective barrier. This adsorption process is highly sensitive to the inhibitor's chemical form and the surface charge of the metal, both of which are pH-dependent. In highly acidic solutions, the inhibitor is protonated, and its interaction with the metal surface, which may also be affected by proton and chloride ion adsorption, becomes a complex interplay of electrostatic and chemical forces.[2]

Workflow for Optimizing Corrosion Inhibition Studies:

G A Define Acid Medium (e.g., 1M HCl, 0.5M H₂SO₄) B Prepare TMT Stock Solution (Dissolve in minimal ethanol or water with base, then dilute) A->B C Select TMT Concentration Range (e.g., 0.1 mM to 5 mM) B->C D Run Electrochemical Tests (Potentiodynamic Polarization, EIS) C->D E Analyze Data (Calculate %IE, note changes in Tafel slopes) D->E F Characterize Surface (SEM, EDX after immersion) D->F E->C Inconsistent Results (Check for precipitation/degradation) G Determine Adsorption Isotherm (e.g., Langmuir, Temkin) E->G Consistent Results H Optimize and Conclude F->H G->H

Caption: Workflow for reproducible corrosion studies.

Experimental Protocol for Consistent Results:

  • Stock Solution Preparation: Prepare a concentrated stock solution of TMT in a suitable solvent (like ethanol) where it is fully soluble. This avoids solubility issues when adding it to the acidic test medium.

  • Pre-equilibration: Add the required volume of the TMT stock solution to the corrosive acid medium. Allow the solution to stir and equilibrate for a set amount of time (e.g., 30 minutes) before introducing the metal coupon or electrode. This ensures a homogenous distribution of the inhibitor.

  • Controlled Environment: Ensure the temperature is precisely controlled using a water bath, as temperature significantly affects both corrosion rates and inhibitor adsorption.[1]

  • Surface Preparation: Standardize your metal coupon preparation procedure (e.g., polishing with specific grit papers, degreasing with acetone, rinsing with deionized water) to ensure a reproducible surface for each experiment.

  • Data Interpretation: When analyzing polarization curves, note that mixed-type inhibitors like TMT will affect both anodic and cathodic branches.[2] The predominant effect can shift with concentration and specific environmental conditions.

Issue 3: Low Yield in Nucleophilic Substitution Reactions

Q: I am using TMT as a sulfur nucleophile in an Sₙ2 reaction, but the reaction yield is poor and I'm observing a disulfide byproduct. How can I improve the outcome?

Causality: Two main factors, both related to pH and reaction conditions, are likely at play:

  • Insufficient Nucleophile Activation: The nucleophilicity of the sulfur atom is drastically higher in its deprotonated thiolate form (TMT⁻). If the reaction medium is neutral or acidic, the concentration of the active nucleophile is low, leading to a sluggish and incomplete reaction.

  • Oxidative Dimerization: Thiols are susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), which leads to the formation of a disulfide (TMT-S-S-TMT).[10] This side reaction consumes the starting material and complicates purification.

Protocol for Optimizing Nucleophilic Reactions:

  • Deprotonation (Activate the Nucleophile):

    • Dissolve the TMT in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

    • Add a non-nucleophilic base to deprotonate the thiol in situ. The choice of base is critical; a slight excess (1.1 equivalents) of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient. The base should be strong enough to deprotonate the thiol but compatible with your electrophile.

  • Inert Atmosphere:

    • Before adding any reagents, thoroughly degas the solvent.

    • Conduct the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude oxygen. This is the most effective way to prevent the formation of the disulfide byproduct.

  • Reagent Addition and Temperature Control:

    • Add the base to the TMT solution and stir for 15-30 minutes under an inert atmosphere to ensure complete deprotonation.

    • Slowly add your electrophile to the activated nucleophile solution.

    • Maintain the optimal reaction temperature as determined by preliminary experiments.

  • Work-up and Purification:

    • Upon completion, the reaction mixture should be worked up under conditions that prevent post-reaction oxidation.

    • Purification can typically be achieved via standard techniques like column chromatography.

By ensuring complete deprotonation of the thiol and maintaining a strictly oxygen-free environment, you can maximize the concentration of the active nucleophile and prevent the primary side reaction, leading to significantly improved yields.

References

  • Lopes, F., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(1), M1199. [Link]

  • Li, Q., et al. (2009). 5-p-Tolyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2463. [Link]

  • Zhang, L., et al. (2018). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Inorganica Chimica Acta, 482, 597-605. [Link]

  • Akdemir, M. S., et al. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. [Link]

  • Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 590, 124504. [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. National Center for Biotechnology Information. [Link]

  • Najafi Chermahini, A. (2011). Theoretical studies on tautomerism of tetrazole 5-thion. Structural Chemistry, 22(1), 175-181. [Link]

  • Singh, A., et al. (2017). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. International Journal of Industrial Chemistry, 8(3), 327-335. [Link]

  • MicroCal. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. [Link]

  • Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397. [Link]

  • Chafiq, M., et al. (2020). Experimental and theoretical studies of 5-((4-phenyl-4,5-dihydro-1H-tetrazol-1-yl)methyl)quinolin-8-ol quinoline derivative as effective corrosion inhibitor for mild steel in 1.0 M HCl. Journal of Molecular Liquids, 317, 113917. [Link]

  • Martínez-Mora, O., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. New Journal of Chemistry, 45(2), 859-868. [Link]

  • Zhang, L., et al. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218. [Link]

  • ChemBK. (n.d.). 1-methyl-1h-tetrazole-5-thio Physico-chemical Properties. [Link]

  • Chemdad. (n.d.). 1-Phenyltetrazole-5-thiol Analytical Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to Tolyltriazole and Benzotriazole as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the perpetual battle against metallic corrosion, a formidable challenge for material longevity and industrial efficiency, the selection of an appropriate corrosion inhibitor is paramount. Among the most effective and widely utilized classes of organic corrosion inhibitors are the azoles, with tolyltriazole (TTA) and benzotriazole (BTA) being two prominent members. This guide provides an in-depth comparative analysis of TTA and BTA, delving into their mechanisms of action, performance on various metallic substrates, and the empirical methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in drug development and other fields where the mitigation of metallic corrosion is a critical concern.

Introduction to Azole-Based Corrosion Inhibition

Corrosion is an electrochemical process that leads to the degradation of a material, typically a metal, due to its reaction with the surrounding environment. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment.

Benzotriazole (C₆H₅N₃) and its derivative, tolyltriazole (C₇H₇N₃), are heterocyclic organic compounds that have proven to be exceptional corrosion inhibitors, particularly for copper and its alloys. Their efficacy stems from their ability to form a stable, passive film on the metal surface, thereby creating a barrier against corrosive agents.

Molecular Structure and Physicochemical Properties

The seemingly minor structural difference between BTA and TTA—the addition of a methyl group (-CH₃) on the benzene ring of TTA—imparts significant variations in their physicochemical properties and, consequently, their performance as corrosion inhibitors.

PropertyBenzotriazole (BTA)Tolyltriazole (TTA)
Molecular Formula C₆H₅N₃C₇H₇N₃
Molecular Weight 119.12 g/mol 133.15 g/mol
Appearance White to light tan crystalline powderTan to light brown granules
Solubility in Water 1-5 g/L at 23.7°C[1]<0.1 g/L at 18°C[1]
Solubility in Organics Soluble in alcohol, benzene, toluene, chloroform[1]Soluble in methanol, isopropanol, ethylene glycol, toluene[1]

Caption: A comparative table of the key physicochemical properties of Benzotriazole (BTA) and Tolyltriazole (TTA).

The methyl group in TTA increases its hydrophobicity and alters its electronic properties, which, as we will explore, enhances its protective capabilities in certain environments.

G cluster_BTA Benzotriazole (BTA) cluster_TTA Tolyltriazole (TTA) BTA_structure C₆H₅N₃ TTA_structure C₇H₇N₃

Caption: Molecular structures of Benzotriazole (BTA) and Tolyltriazole (TTA).

Mechanism of Corrosion Inhibition

Both BTA and TTA function by adsorbing onto the metal surface and forming a protective barrier. This barrier is not merely a physically adsorbed layer but a more complex, chemisorbed film.

Film Formation on Copper and its Alloys

On copper surfaces, both inhibitors form a polymeric complex with cuprous ions (Cu(I)). The nitrogen atoms in the triazole ring donate lone-pair electrons to form coordinate bonds with the copper atoms on the surface. This results in the formation of a stable, insoluble Cu(I)-BTA or Cu(I)-TTA complex.[2][3] This film acts as a physical barrier, isolating the metal from the corrosive environment.

The superiority of TTA in many applications can be attributed to the electronic and steric effects of the methyl group. The electron-donating nature of the methyl group increases the electron density on the triazole ring, enhancing the strength of the coordinate bond with the copper ions. This results in a more stable and less permeable protective film.[4]

G Metal Metal Surface (e.g., Copper) Complex Protective Cu(I)-Inhibitor Complex Film Metal->Complex Film Formation Inhibitor Inhibitor Molecule (BTA or TTA) Inhibitor->Metal Adsorption Environment Corrosive Environment Complex->Environment Barrier Effect Environment->Metal Corrosion Attack

Caption: General mechanism of corrosion inhibition by BTA and TTA.

Inhibition on Other Metals

While most renowned for their effectiveness on copper, both BTA and TTA also exhibit inhibitive properties on other metals, including steel, aluminum, and zinc.[2] On these surfaces, the mechanism can be more complex, involving adsorption on the native oxide layer and interaction with different metal ions. For instance, on aluminum alloys, BTA can inhibit corrosion by blocking the cathodic sites associated with copper-rich intermetallic particles.[5]

Comparative Performance Analysis: Experimental Evidence

The enhanced performance of TTA over BTA is not merely theoretical and is substantiated by a body of experimental evidence. TTA generally exhibits better thermal stability and resistance to chlorine, making it a more robust inhibitor in harsh industrial environments such as cooling water systems.[2]

Performance in Challenging Environments

A notable study demonstrated that in a sulfide-polluted 3.5% NaCl solution, tolyltriazole showed approximately 40% higher inhibition efficiency for copper than benzotriazole.[6] This is particularly relevant for applications in marine environments or in systems where sulfur-containing compounds are present. The enhanced stability of the TTA-copper complex is believed to be the primary reason for this superior performance.[6]

Inhibition Efficiency and Concentration

Studies have often shown that TTA can achieve a comparable or even superior level of corrosion inhibition at a lower concentration than BTA.[3] This has both economic and environmental benefits, as it reduces the chemical load in industrial systems.

Table 1: Comparative Performance Data (Illustrative)

Metal/AlloyCorrosive MediumInhibitorConcentrationInhibition Efficiency (%)Reference
Copper3.5% NaCl + SulfideBTA10⁻² M~50% (estimated)[6]
Copper3.5% NaCl + SulfideTTA10⁻² M~90% (estimated)[6]
Mild Steel0.5 M HClTTA0.07 M91%[7]

Note: The data in this table is compiled from different sources and should be considered illustrative. Direct comparison is most accurate when data is from a single, controlled study.

The Molecular Basis for Superior Performance: A Quantum Chemical Perspective

To understand the intrinsic differences in the inhibitive properties of BTA and TTA, we can turn to quantum chemical calculations. These theoretical studies provide insights into the electronic properties of the inhibitor molecules, which govern their interaction with metal surfaces.

Key parameters derived from quantum chemical calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

  • EHOMO : This is related to the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption.

  • ELUMO : This represents the ability of a molecule to accept electrons. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface.

  • Energy Gap (ΔE = ELUMO - EHOMO) : A smaller energy gap implies higher reactivity of the inhibitor molecule, which can lead to more effective adsorption and inhibition.

The electron-donating methyl group in TTA increases its EHOMO value compared to BTA. This enhanced electron-donating capability strengthens the bond between the TTA molecule and the metal surface, resulting in a more stable and protective inhibitor film.

G cluster_orbitals Frontier Molecular Orbitals cluster_interaction Inhibitor-Metal Interaction HOMO HOMO (Electron Donation) Inhibitor Inhibitor Molecule LUMO LUMO (Electron Acceptance) EnergyGap ΔE = E(LUMO) - E(HOMO) (Reactivity) Metal Metal Surface Inhibitor->Metal Donation (HOMO -> d-orbital) Metal->Inhibitor Back-donation (d-orbital -> LUMO)

Caption: Role of frontier molecular orbitals in inhibitor-metal interaction.

Standardized Experimental Protocols for Inhibitor Evaluation

To ensure the reliability and reproducibility of corrosion inhibitor performance data, standardized experimental methodologies are crucial. The following are detailed protocols for three common techniques used to evaluate and compare corrosion inhibitors like TTA and BTA.

Weight Loss Method (Gravimetric) - Based on ASTM G31

This traditional yet reliable method directly measures the amount of metal lost to corrosion over a specific period.

Protocol:

  • Specimen Preparation:

    • Procure metal coupons of a defined size and composition (e.g., copper, mild steel).

    • Mechanically polish the coupons with successively finer grades of silicon carbide paper to achieve a uniform surface finish.

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.

    • Accurately weigh each coupon to four decimal places (W₁).

  • Test Procedure:

    • Prepare the corrosive solution (e.g., 3.5% NaCl) with and without the desired concentrations of the corrosion inhibitors (TTA and BTA).

    • Immerse the prepared coupons in the test solutions, ensuring they are fully submerged and not in contact with each other.

    • Maintain the test solutions at a constant temperature for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Post-Test Analysis:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This may involve chemical cleaning or gentle mechanical brushing.

    • Rinse the cleaned coupons with deionized water, dry them, and reweigh them (W₂).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss (ΔW = W₁ - W₂).

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

G A Prepare & Weigh Coupon (W₁) B Immerse in Corrosive Solution (with/without inhibitor) A->B C Maintain Constant Temperature & Time B->C D Clean & Reweigh Coupon (W₂) C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E

Caption: Workflow for the Weight Loss (Gravimetric) corrosion test.

Potentiodynamic Polarization - Based on ASTM G59

This electrochemical technique provides rapid information about the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).

Protocol:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

    • The working electrode should be prepared similarly to the weight loss coupons, with a defined exposed surface area.

  • Test Procedure:

    • Fill the cell with the corrosive solution (with and without inhibitor).

    • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state.

    • Apply a potential scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a slow, constant scan rate (e.g., 0.167 mV/s).

  • Data Analysis:

    • Plot the applied potential versus the logarithm of the measured current density to obtain a Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.

G A Setup 3-Electrode Cell B Stabilize at OCP A->B C Apply Potential Scan (e.g., -250mV to +250mV vs OCP) B->C D Record Current Density C->D E Generate Tafel Plot & Determine icorr D->E

Caption: Workflow for Potentiodynamic Polarization measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the properties of the protective film and the corrosion processes occurring at the metal-solution interface.

Protocol:

  • Electrochemical Cell Setup:

    • Use the same three-electrode cell setup as for potentiodynamic polarization.

  • Test Procedure:

    • After the system stabilizes at OCP, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the resulting AC current response.

  • Data Analysis:

    • The impedance data is typically represented as Nyquist and Bode plots.

    • The Nyquist plot for an effective inhibitor will show a large, semicircular arc, with the diameter of the semicircle representing the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance.

    • The data is often fitted to an equivalent electrical circuit model to extract quantitative parameters related to the protective film's resistance and capacitance.

    • The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Conclusion and Future Perspectives

Both benzotriazole and tolyltriazole are highly effective corrosion inhibitors, particularly for copper and its alloys. However, the available evidence consistently points to tolyltriazole as the superior performer in a variety of demanding industrial applications. The addition of a methyl group to the benzotriazole structure enhances its thermal stability, chlorine resistance, and the overall robustness of the protective film it forms on metal surfaces.[2][3] This often allows for effective corrosion control at lower concentrations, providing both economic and environmental advantages.

The choice between TTA and BTA will ultimately depend on the specific application, the nature of the metallic substrate, the composition of the corrosive environment, and economic considerations. However, for applications requiring high performance and long-term stability, especially in the presence of thermal or chemical stressors, tolyltriazole presents a compelling case as the inhibitor of choice.

Future research in this area will likely focus on the development of even more effective and environmentally benign derivatives of these compounds, as well as a deeper understanding of their inhibition mechanisms on a wider range of alloys through advanced surface analytical techniques and computational modeling.

References

  • Alkharafi, F. M., El-Shamy, A. M., & Ateya, B. G. (2009). Comparative Effects of Tolytriazole and Benzotriazole Against Sulfide Attack on Copper. International Journal of Electrochemical Science, 4, 1351-1364.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tolyltriazole vs. Benzotriazole: A Comparative Analysis for Optimal Corrosion Inhibition. [Link]

  • Danish Environmental Protection Agency. (2001). Benzotriazole and Tolyltriazole. Environmental Project No. 637.
  • ASTM International. (2021). Standard Guide for Laboratory Immersion Corrosion Testing of Metals (ASTM G31-21).
  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (ASTM G59-23).
  • Fateh, A., Aliofkhazraei, M., & Rezvanian, A. R. (2017). Corrosion Inhibition of Mild Steel with Tolyltriazole.
  • Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. International Journal of Corrosion and Scale Inhibition, 9(3), 1142-1168.
  • Bio-Source Inc. (n.d.). Azoles – Copper Corrosion Inhibitors. [Link]

  • Fateh, A., & Aliofkhazraei, M. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Journal of Adhesion Science and Technology, 1-19.
  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science, 52(9), 2737-2749.
  • Antonijević, M. M., & Petrović, M. B. (2008). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28.
  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

  • Ibrahim, A. A., Ibrahim, M. A., Sulliman, E. A., Daood, S. M., & Ismael, G. Q. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal of Pure Sciences, 1(1).
  • A. Fateh, M. Aliofkhazraei, A. R. Rezvanian. (2017). Corrosion Inhibition of Mild Steel with Tolyltriazole.
  • Choudhury, S. R., Ganesh, A., & Sreekrishnaperumal, T. (2014). Inhibition of Copper Corrosion by Tolyltriazole in Cooling Systems Using Treated Municipal Wastewater as Makeup Water. Arabian Journal for Science and Engineering, 39(11), 7741-7749.
  • Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. International Journal of Corrosion and Scale Inhibition, 9(3), 1142–1168.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation and purity assessment of 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of significant interest. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for obtaining reliable and reproducible analytical data.

Introduction to 1-m-Tolyl-1H-tetrazole-5-thiol and the Imperative of Thorough Characterization

1-m-Tolyl-1H-tetrazole-5-thiol belongs to the tetrazole class of heterocycles, which are recognized as important pharmacophores in medicinal chemistry. The tolyl substituent and the thiol group introduce specific functionalities that can influence the molecule's biological activity and physicochemical properties. Accurate and comprehensive characterization is therefore not merely a procedural step but a foundational requirement for understanding its behavior, ensuring its purity, and advancing its potential therapeutic applications. This guide will explore a suite of analytical techniques, offering a comparative analysis to aid in the selection of the most appropriate methods for your research needs.

Orthogonal Analytical Approaches for Unambiguous Characterization

A multi-faceted analytical approach is crucial for the unambiguous characterization of a molecule like 1-m-Tolyl-1H-tetrazole-5-thiol. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a comprehensive and robust characterization. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the de novo structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

Causality of Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign all proton (¹H) and carbon (¹³C) signals. A standard suite of experiments for a molecule like 1-m-Tolyl-1H-tetrazole-5-thiol would include:

  • ¹H NMR: To identify the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: To determine the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, which is essential for assembling the molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-m-Tolyl-1H-tetrazole-5-thiol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte. DMSO-d₆ is often a good choice for tetrazole derivatives due to its ability to dissolve a wide range of compounds and its characteristic residual solvent peak.[1]

  • Instrumentation: Acquire the NMR spectra on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. .

  • Data Processing and Interpretation: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). The interpretation involves analyzing chemical shifts, integration values, and coupling patterns to assign the signals to the specific atoms in the molecule.

Expected Spectral Data for 1-m-Tolyl-1H-tetrazole-5-thiol

Based on the analysis of similar structures, the following spectral features are anticipated:

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons of the tolyl group will appear in the range of δ 7.0-8.0 ppm. The splitting pattern will be complex due to meta-substitution.

    • The methyl protons of the tolyl group will appear as a singlet around δ 2.4 ppm.

    • The thiol proton (S-H) may appear as a broad singlet, and its chemical shift can be variable depending on concentration and temperature. In some cases, it may undergo exchange with residual water in the solvent and not be observed. The N-H proton of the tetrazole ring in tautomeric forms can appear as a very broad signal at a downfield chemical shift, often around 15-17 ppm.[1]

  • ¹³C NMR (DMSO-d₆):

    • The carbon of the tetrazole ring attached to the sulfur atom (C5) is expected to resonate at approximately δ 155-160 ppm.[2]

    • Aromatic carbons of the tolyl group will appear in the range of δ 120-140 ppm.

    • The methyl carbon of the tolyl group will be observed at around δ 21 ppm.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.

Causality of Experimental Choices in MS

The choice of ionization technique is critical for the successful analysis of 1-m-Tolyl-1H-tetrazole-5-thiol.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules, providing the molecular ion with minimal fragmentation. It is highly compatible with liquid chromatography.

  • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for structural elucidation and library matching.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL. The solution can be directly infused into the mass spectrometer or injected via an HPLC system.

    • EI-MS: Introduce a small amount of the solid or a solution in a volatile solvent into the instrument via a direct insertion probe.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements, which can confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different fragmentation pathways.

  • Data Interpretation: The molecular ion peak will confirm the molecular weight. The fragmentation pattern can be rationalized to support the proposed structure. For tetrazoles, characteristic losses of N₂ and HN₃ are often observed.[2]

Expected Mass Spectral Data
  • Molecular Weight: The nominal mass of 1-m-Tolyl-1H-tetrazole-5-thiol (C₈H₈N₄S) is 192 g/mol . High-resolution mass spectrometry should provide a mass measurement with high accuracy (e.g., 192.0469).

  • Fragmentation Pattern (EI-MS): Expect to see fragment ions corresponding to the loss of N₂ (m/z 164), the tolyl group (m/z 91), and other characteristic fragments.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_interp Data Interpretation Sample 1-m-Tolyl-1H-tetrazole-5-thiol Solvent_ESI Methanol/Acetonitrile Sample->Solvent_ESI Solvent_EI Volatile Solvent Sample->Solvent_EI ESI_MS ESI-MS Solvent_ESI->ESI_MS EI_MS EI-MS Solvent_EI->EI_MS Molecular_Weight Molecular Weight Determination ESI_MS->Molecular_Weight Fragmentation Fragmentation Analysis EI_MS->Fragmentation Structure_Confirmation Structure Confirmation Molecular_Weight->Structure_Confirmation Fragmentation->Structure_Confirmation

Caption: Workflow for Mass Spectrometric analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Spectral Data
  • N-H/S-H stretching: A broad band may be observed in the region of 2500-3200 cm⁻¹ corresponding to the thiol S-H and tetrazole N-H stretching vibrations.

  • C=N and N=N stretching: Vibrations of the tetrazole ring are expected in the 1400-1600 cm⁻¹ region.

  • C-H stretching: Aromatic and methyl C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C-S stretching: A weaker absorption may be present in the 600-800 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the workhorse technique for assessing the purity of a compound and for quantitative analysis.

Causality of Experimental Choices in HPLC

The goal is to develop a method that provides a sharp, symmetrical peak for the main component, well-resolved from any impurities.

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase can be adjusted to control the ionization state of the thiol and tetrazole moieties, thereby influencing retention.

  • Detection: UV detection is suitable as the aromatic ring and the tetrazole system are chromophores. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

  • Instrumentation: Use a standard HPLC system with a C18 column and a UV/PDA detector.

  • Method Development:

    • Start with a gradient elution to quickly screen for the presence of impurities.

    • Optimize the mobile phase composition and gradient profile to achieve good resolution.

    • Select a detection wavelength at the λmax of the compound for optimal sensitivity.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Prepare Sample Solution HPLC_System HPLC System (C18 Column, UV/PDA Detector) Sample->HPLC_System Mobile_Phase Prepare Mobile Phase Mobile_Phase->HPLC_System Injection Inject Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity Purity Assessment (% Area) Chromatogram->Purity Quantitation Quantitation (Calibration Curve) Chromatogram->Quantitation

Caption: General workflow for HPLC analysis.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information (connectivity of atoms)Unambiguous structure elucidationRelatively low sensitivity, requires pure sample
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, confirms molecular formulaIsomers may not be distinguishable
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, easy to useProvides limited structural information
HPLC Purity and concentrationHigh sensitivity, quantitative, separates mixturesDoes not provide direct structural information

Conclusion

The comprehensive characterization of 1-m-Tolyl-1H-tetrazole-5-thiol necessitates the application of a combination of orthogonal analytical techniques. NMR spectroscopy stands as the primary tool for definitive structural elucidation, while mass spectrometry provides crucial confirmation of the molecular weight and insights into fragmentation pathways. FTIR spectroscopy offers a rapid means of identifying key functional groups, and HPLC is indispensable for assessing purity and performing quantitative analysis. By judiciously applying these techniques and understanding the rationale behind the experimental choices, researchers can confidently and accurately characterize this and other novel chemical entities, paving the way for their successful application in drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Frontiers in Chemistry. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11. Retrieved from [Link]

Sources

A Comparative Guide to the Computational Modeling of 1-m-Tolyl-1H-tetrazole-5-thiol Interactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the intermolecular interactions of 1-m-Tolyl-1H-tetrazole-5-thiol is paramount for its application in drug design, corrosion inhibition, and materials science. This guide provides an in-depth comparison of two central computational methodologies—Quantum Mechanics (QM) and Molecular Mechanics (MM)—for modeling the interactions of this versatile heterocyclic compound. By delving into the causality behind methodological choices, this document serves as a practical resource for selecting the appropriate computational tool to elucidate the behavior of 1-m-Tolyl-1H-tetrazole-5-thiol in various chemical and biological systems.

Introduction: The Significance of 1-m-Tolyl-1H-tetrazole-5-thiol

1-m-Tolyl-1H-tetrazole-5-thiol is a fascinating molecule characterized by a tetrazole ring, a tolyl group, and a thiol moiety. This unique combination of functional groups imparts a range of chemical properties that make it a valuable scaffold in several scientific domains. The tetrazole ring, a bioisostere for carboxylic acids, along with the thiol group, allows for diverse intermolecular interactions, including hydrogen bonding, metallic coordination, and disulfide bond formation. Computational modeling provides a powerful lens through which we can predict, understand, and engineer these interactions at an atomic level, thereby accelerating research and development.

A Tale of Two Methodologies: Quantum Mechanics vs. Molecular Mechanics

The computational investigation of molecular interactions is broadly dominated by two theoretical frameworks: Quantum Mechanics and Molecular Mechanics. The choice between them is not arbitrary but is dictated by the specific scientific question, the desired level of accuracy, and the available computational resources.

Quantum Mechanics (QM): The Realm of Electrons

At its core, Quantum Mechanics, particularly Density Functional Theory (DFT), offers a highly detailed description of molecular systems by considering the explicit behavior of electrons.[1] This first-principles approach allows for the accurate calculation of electronic properties, reaction mechanisms, and interaction energies without prior experimental data.

  • High Accuracy: DFT can provide precise calculations of molecular geometries, electronic structures, and reaction energetics.[2]

  • Predictive Power: It is invaluable for studying systems where experimental data is scarce or for predicting the properties of novel derivatives of 1-m-Tolyl-1H-tetrazole-5-thiol.

  • Electronic Insights: DFT calculations yield a wealth of information about the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding its reactivity and interaction with other species.[3][4]

  • Computational Cost: The high accuracy of QM methods comes at a significant computational expense, limiting their application to relatively small systems (typically up to a few hundred atoms).

  • Environmental Effects: Accurately modeling the influence of a solvent or a large biological macromolecule on the electronic properties of 1-m-Tolyl-1H-tetrazole-5-thiol can be challenging and computationally intensive.

Molecular Mechanics (MM): The World of Atoms and Forces

In contrast to the electron-centric view of QM, Molecular Mechanics treats atoms as classical particles interacting through a set of empirically derived potential energy functions, collectively known as a force field.[5] This simplification dramatically reduces the computational cost, enabling the simulation of large molecular systems over extended timescales.

  • Computational Efficiency: MM methods are significantly faster than their QM counterparts, allowing for the simulation of large systems containing millions of atoms, such as the interaction of 1-m-Tolyl-1H-tetrazole-5-thiol with a protein or a metal surface.

  • Sampling of Conformational Space: The speed of MM simulations makes it possible to explore the vast conformational landscape of flexible molecules and their complexes, which is essential for understanding binding processes.

  • Versatility: MM encompasses a range of techniques, including molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, and molecular dynamics (MD) simulations, which track the motion of atoms over time.

  • Dependence on Force Fields: The accuracy of MM simulations is entirely dependent on the quality of the underlying force field.[6] The parameterization of a novel molecule like 1-m-Tolyl-1H-tetrazole-5-thiol may be necessary if accurate parameters are not available in standard force fields.

  • Lack of Electronic Detail: MM does not explicitly model electrons, and therefore cannot be used to study chemical reactions or phenomena that involve changes in electronic structure.

Comparative Analysis of Computational Approaches

The following table provides a side-by-side comparison of Quantum Mechanics (DFT) and Molecular Mechanics (with a focus on molecular docking) for studying the interactions of 1-m-Tolyl-1H-tetrazole-5-thiol.

FeatureQuantum Mechanics (Density Functional Theory)Molecular Mechanics (Molecular Docking)
Fundamental Principle Solves approximations to the Schrödinger equation, considering electron density.[7]Uses classical mechanics and empirical force fields to describe atomic interactions.[5]
Primary Application Electronic structure calculation, reaction mechanisms, spectroscopic properties.[2]Binding mode prediction, virtual screening, conformational analysis.[8]
Accuracy High, capable of predicting properties with near-experimental accuracy.Moderate to high, dependent on the quality of the scoring function and force field.
Computational Cost High, typically limited to systems of up to a few hundred atoms.Low, can be applied to large libraries of compounds and large receptor molecules.
System Size Small molecules, reaction intermediates, active sites of enzymes.Ligand-protein complexes, ligand-DNA complexes, material surfaces.
Key Outputs Molecular orbitals (HOMO, LUMO), electron density, reaction energies, vibrational frequencies.[3]Binding affinity (scoring), binding pose, intermolecular interactions (hydrogen bonds, hydrophobic contacts).[9]

Experimental Protocol: Molecular Docking of 1-m-Tolyl-1H-tetrazole-5-thiol

To provide a practical context, this section outlines a detailed, step-by-step protocol for performing a molecular docking study of 1-m-Tolyl-1H-tetrazole-5-thiol against a protein target using AutoDock Vina, a widely used open-source docking program.[9]

Step 1: Preparation of the 1-m-Tolyl-1H-tetrazole-5-thiol Ligand
  • Obtain the 3D structure: The 3D coordinates of 1-m-Tolyl-1H-tetrazole-5-thiol can be generated using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL or SDF).

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy conformation. This can be done using a molecular mechanics force field (e.g., MMFF94) within software like Avogadro or UCSF Chimera.

  • File Format Conversion: The minimized ligand structure needs to be converted to the PDBQT format, which is required by AutoDock Vina. This can be accomplished using AutoDock Tools (ADT). This step involves adding polar hydrogens and assigning partial charges.

Step 2: Preparation of the Protein Receptor
  • Download the Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands.

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein and assign partial charges. This is also done using AutoDock Tools.

  • Define the Binding Site: Define the search space for the docking simulation. This is typically a grid box that encompasses the known or predicted binding site of the protein. The size and center of the grid box are critical parameters that need to be carefully chosen.

Step 3: Performing the Docking Simulation
  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand (PDBQT), receptor (PDBQT), and the coordinates and dimensions of the docking grid box.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will perform a conformational search of the ligand within the defined binding site and score the generated poses.

Step 4: Analysis of the Docking Results
  • Examine the Binding Affinity: The primary output of AutoDock Vina is a binding affinity score (in kcal/mol) for the top-ranked poses. A more negative value indicates a more favorable predicted binding.

  • Visualize the Binding Pose: The predicted binding poses of 1-m-Tolyl-1H-tetrazole-5-thiol within the protein's active site should be visualized using molecular graphics software like PyMOL or UCSF Chimera.

  • Analyze Intermolecular Interactions: Identify and analyze the key intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Visualization of Computational Workflows

The following diagrams illustrate the conceptual workflows for Quantum Mechanics (DFT) and Molecular Mechanics (Molecular Docking) studies of 1-m-Tolyl-1H-tetrazole-5-thiol.

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_output Output Analysis mol_build Build 1-m-Tolyl-1H-tetrazole-5-thiol method_select Select DFT Functional & Basis Set mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation freq_calc->electronic_prop energy Optimized Energy & Geometry electronic_prop->energy orbitals HOMO/LUMO Orbitals electronic_prop->orbitals charges Mulliken/NBO Charges electronic_prop->charges

Caption: Workflow for a DFT study of 1-m-Tolyl-1H-tetrazole-5-thiol.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Results Analysis ligand_prep Prepare Ligand (PDBQT) grid_box Define Grid Box ligand_prep->grid_box receptor_prep Prepare Receptor (PDBQT) receptor_prep->grid_box run_vina Run AutoDock Vina grid_box->run_vina binding_affinity Binding Affinity (Score) run_vina->binding_affinity binding_pose Visualize Binding Pose run_vina->binding_pose interactions Analyze Interactions binding_pose->interactions

Caption: Workflow for a molecular docking study of 1-m-Tolyl-1H-tetrazole-5-thiol.

Conclusion

The choice between Quantum Mechanics and Molecular Mechanics for modeling the interactions of 1-m-Tolyl-1H-tetrazole-5-thiol is a classic trade-off between accuracy and computational cost. For elucidating the intrinsic electronic properties, reactivity, and energetics of the molecule itself or its interaction with a small number of other molecules, the high accuracy of DFT is indispensable. Conversely, for exploring its binding to a large biological macromolecule or its behavior in a condensed phase, the efficiency of Molecular Mechanics, particularly through techniques like molecular docking and molecular dynamics, is the more pragmatic approach. A judicious application of both methodologies, often in a complementary fashion, will undoubtedly pave the way for innovative discoveries in the diverse fields where 1-m-Tolyl-1H-tetrazole-5-thiol and its derivatives show immense promise.

References

  • Abreu, A. R., Ferreira, P. M., & Pinheiro, C. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199. [Link]

  • Esmaeilzadeh, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega, 8(11), 10487–10503. [Link]

  • Esmaeilzadeh, M., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega, 8(11), 10487–10503. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Molecular Docking of New Tetrazole Derivatives as Promising Anticancer Agents. Journal of Pharmaceutical Negative Results, 13(3), 231-238. [Link]

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Unveiling the Protective Shield: A Comparative Guide to Tetrazole Derivatives as Corrosion Inhibitors through DFT Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against material degradation, corrosion remains a formidable adversary, exacting significant economic and safety tolls across industries. The quest for effective corrosion inhibitors has led scientists down various molecular avenues, with heterocyclic compounds, particularly tetrazole derivatives, emerging as promising candidates. Their efficacy lies in their ability to form protective films on metal surfaces, a phenomenon intricately linked to their electronic and structural properties. Density Functional Theory (DFT) has become an indispensable tool in unraveling these mechanisms at the quantum level, enabling the rational design of more potent inhibitors. This guide provides an in-depth comparison of various tetrazole derivatives as corrosion inhibitors, grounded in DFT studies and validated by experimental data, offering a comprehensive resource for researchers in the field.

The Crucial Role of Molecular Structure in Corrosion Inhibition

The effectiveness of a corrosion inhibitor is fundamentally determined by its ability to adsorb onto the metal surface, creating a barrier that impedes the corrosive process. Tetrazole derivatives, with their nitrogen-rich heterocyclic ring, possess lone pair electrons and π-electrons that facilitate this adsorption. The nature and position of substituent groups on the tetrazole ring, however, can significantly modulate their inhibitive properties. DFT calculations allow us to probe these structure-property relationships by quantifying key electronic parameters.

Key Quantum Chemical Descriptors

Several quantum chemical parameters, calculated through DFT, serve as powerful descriptors of a molecule's potential as a corrosion inhibitor:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, signifying stronger adsorption.[1][2]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond.[1]

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, generally leading to better inhibition efficiency.[1][2]

  • Electronegativity (χ): This parameter reflects the tendency of a molecule to attract electrons.

  • Global Hardness (η) and Softness (σ): Hardness is a measure of the molecule's resistance to deformation or change in its electron distribution. Soft molecules (low hardness) are generally more reactive and better inhibitors.[1]

  • Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN suggests electron donation from the inhibitor, a key aspect of chemisorption.

Comparative Performance of Tetrazole Derivatives: A Data-Driven Analysis

DFT studies, corroborated by experimental findings, have enabled a comparative assessment of various tetrazole derivatives as corrosion inhibitors. The following table summarizes the performance of selected derivatives, highlighting the interplay between their molecular structure and inhibition efficiency.

Tetrazole DerivativeMetal/EnvironmentInhibition Efficiency (%) (Experimental)Key DFT FindingsReference(s)
5-Aminotetrazole (ATAH)Copper & Brass / Simulated Seawater98% (Copper), 86% (Brass)The amino group enhances the protective properties.[3]
5-Mercapto-1-methyltetrazole (MTAH)Copper & Brass / Simulated SeawaterLess effective than ATAHLower inhibition efficiency compared to ATAH.[3]
1-phenyl-1,2,3,4-tetrazole-5-thiolCopperHighHigher fraction of electron transfer (ΔN) correlates with higher efficiency.[4]
5-Benzylthio-1-phenyl-1,2,3,4-tetrazoleCopperLower than 1-phenyl-1,2,3,4-tetrazole-5-thiolLower fraction of electron transfer (ΔN).[4]
1-(4-nitrophenyl)-5-amino-1H-tetrazole316L Stainless Steel / Sulfuric AcidExcellentAdsorption follows the Langmuir model.[5]
Substituted 5-phenyltetrazolesCopperVaries with substituentElectron-donating groups generally enhance inhibition.[6][7]

The Mechanism of Inhibition: A Tale of Adsorption

The protective action of tetrazole derivatives is primarily attributed to their adsorption on the metal surface, a process that can be broadly categorized as physisorption or chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. This is often the dominant mechanism for efficient inhibitors.

The adsorption of many tetrazole derivatives on metal surfaces has been found to follow the Langmuir adsorption isotherm .[3][5] This model assumes the formation of a monolayer of the inhibitor on the metal surface.[8][9][10]

Experimental and Computational Protocols: A Step-by-Step Guide

Reproducibility and validation are the cornerstones of scientific integrity. This section provides a detailed methodology for both the experimental evaluation and computational prediction of the corrosion inhibition performance of tetrazole derivatives.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the corrosion resistance of a material.[11][12][13][14][15]

  • Electrode Preparation: Prepare working electrodes of the desired metal (e.g., copper, steel) with a defined surface area. Polish the surface to a mirror finish and clean it thoroughly.

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the corrosive medium (e.g., acidic or saline solution), the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Inhibitor Addition: Introduce the tetrazole derivative inhibitor to the corrosive solution at various concentrations.

  • EIS Measurement: Apply a small amplitude AC voltage signal over a range of frequencies (e.g., 100 kHz to 10 mHz) to the working electrode at its open circuit potential.

  • Data Analysis: Analyze the resulting impedance data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition. The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations provide molecular-level insights into the inhibitor's properties and its interaction with the metal surface.[16][17][18][19]

  • Inhibitor Molecule Modeling: Build the 3D structure of the tetrazole derivative molecule using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization of the inhibitor molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)).[20] This step finds the most stable conformation of the molecule.

  • Quantum Chemical Parameter Calculation: From the optimized geometry, calculate the key quantum chemical parameters such as EHOMO, ELUMO, energy gap, electronegativity, hardness, and the fraction of electrons transferred.

  • Metal Surface Modeling: Create a slab model of the metal surface (e.g., Cu(111), Fe(110)) with an appropriate number of atomic layers.

  • Adsorption Simulation: Place the optimized inhibitor molecule on the metal surface in various orientations and perform geometry optimization of the entire system to determine the most stable adsorption configuration and calculate the adsorption energy.

  • Analysis of Interaction: Analyze the electronic structure of the adsorbed system to understand the nature of the bonding between the inhibitor and the metal surface. This can include analyzing the density of states (DOS) and molecular orbital overlaps.

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_inhibitor Tetrazole Derivative Inhibitor cluster_metal Metal Surface cluster_corrosion Corrosive Environment Inhibitor Molecule with - N-rich ring - Lone pair electrons - π-electrons Adsorption Adsorption Inhibitor->Adsorption Adsorption Metal Metal with vacant d-orbitals Metal->Adsorption Corrosive e.g., Acidic or Saline Solution Corrosive->Metal Causes Corrosion ProtectiveFilm Protective Film Adsorption->ProtectiveFilm Forms Inhibition Corrosion Inhibition ProtectiveFilm->Inhibition Leads to

Caption: Corrosion inhibition mechanism of tetrazole derivatives.

G cluster_dft DFT Workflow for Corrosion Inhibitor Study start Model Inhibitor Molecule (3D Structure) opt Geometry Optimization (e.g., B3LYP/6-311++G) start->opt calc Calculate Quantum Chemical Parameters (EHOMO, ELUMO, ΔE, etc.) opt->calc adsorption Simulate Adsorption of Inhibitor on Surface opt->adsorption end Predict Inhibition Performance calc->end metal_model Model Metal Surface (Slab Model) metal_model->adsorption analysis Analyze Interaction (Adsorption Energy, DOS) adsorption->analysis analysis->end

Caption: A typical DFT workflow for studying corrosion inhibitors.

G cluster_params Quantum Chemical Parameters cluster_performance Inhibition Performance ehomo High EHOMO adsorption Strong Adsorption ehomo->adsorption Promotes Electron Donation elumo Low ELUMO elumo->adsorption Favors Electron Acceptance delta_e Small ΔE delta_e->adsorption Indicates Higher Reactivity softness High Softness (σ) softness->adsorption Indicates Higher Reactivity delta_n Positive ΔN delta_n->adsorption Confirms Electron Donation inhibition High Inhibition Efficiency adsorption->inhibition

Caption: Logical relationship between DFT parameters and inhibition performance.

Conclusion and Future Outlook

DFT studies have profoundly advanced our understanding of the corrosion inhibition mechanisms of tetrazole derivatives. By providing a quantum mechanical lens through which to view inhibitor-metal interactions, DFT enables the prediction of inhibition efficiency and facilitates the rational design of novel, more effective corrosion inhibitors. The strong correlation observed between theoretical predictions and experimental results underscores the power of this computational approach.

Future research in this area will likely focus on more complex systems, including the effects of solvent molecules, temperature, and the presence of multiple inhibitors (synergistic effects). The continued development of computational methods and computing power will undoubtedly lead to even more accurate and insightful predictions, paving the way for the next generation of high-performance, environmentally friendly corrosion inhibitors.

References

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A Comparative Guide to the Inhibition Efficiency of Tetrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the corrosion inhibition efficiency of various tetrazole derivatives for mild steel in acidic environments. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the study and application of corrosion inhibitors. This document synthesizes experimental data from peer-reviewed literature to offer a clear and objective comparison of the performance of these compounds, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Role of Tetrazole Derivatives in Corrosion Inhibition

Mild steel, while a versatile and widely used material in various industries, is highly susceptible to corrosion, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.[1] Corrosion inhibitors are crucial for mitigating this degradation. Among the various classes of organic inhibitors, tetrazole derivatives have emerged as a highly effective group.[1]

The efficacy of tetrazole derivatives stems from their unique molecular structure. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, possesses a high density of π-electrons and lone-pair electrons on the nitrogen atoms. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits the corrosive process. This adsorption can occur through a combination of physical (electrostatic) and chemical (coordination bond formation) interactions.[2]

The inhibitory properties of tetrazole derivatives can be further tuned by introducing different substituent groups to the tetrazole ring. These substituents can influence the electron density distribution within the molecule, its solubility in the corrosive medium, and its spatial orientation on the metal surface, all of which impact its inhibition efficiency. This guide will delve into a comparative analysis of several substituted tetrazole derivatives, providing experimental evidence of their performance and elucidating the underlying structure-activity relationships.

Experimental Methodologies for Assessing Inhibition Efficiency

To objectively compare the performance of different tetrazole derivatives, standardized experimental techniques are employed. The following protocols are fundamental to corrosion inhibition studies and provide the basis for the data presented in this guide.

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates.[3] It provides a direct measure of the material loss over a specific period.

Experimental Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions (e.g., 3cm x 1cm x 0.1cm) are mechanically polished with a series of emery papers of decreasing grit size to achieve a smooth and uniform surface.[1] The polished coupons are then washed with distilled water, degreased with a suitable solvent like acetone, dried, and accurately weighed using an analytical balance.[1]

  • Immersion Test: The pre-weighed coupons are suspended in a beaker containing the corrosive medium (e.g., 1 M HCl) with and without the addition of different concentrations of the tetrazole inhibitor.[4] The beakers are kept in a temperature-controlled water bath for a specified duration (e.g., 6 hours).[1]

  • Post-Immersion Treatment: After the immersion period, the coupons are removed from the solution, washed with distilled water to remove any loose corrosion products, and then cleaned with a specific cleaning solution (e.g., Clarke's solution: 1 L HCl, 20 g Sb₂O₃, 50 g SnCl₂) to remove adherent corrosion products without affecting the underlying metal.[5] The cleaned coupons are then washed again with distilled water, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss (ΔW) is calculated as the difference between the initial and final weights of the coupon.

    • The corrosion rate (CR) is calculated using the formula: CR (g/m²h) = ΔW / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique that provides information about the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions occurring during corrosion.[6]

Experimental Protocol:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[7]

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution (with and without inhibitor) and the OCP is allowed to stabilize, typically for about 30-60 minutes.[1]

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 1 mV/s).[7] The resulting current is recorded as a function of the applied potential.

  • Data Analysis: The potentiodynamic polarization curve (Tafel plot) is a plot of the logarithm of the current density (log i) versus the applied potential (E). From this plot, the following parameters are determined:

    • Corrosion Potential (Ecorr): The potential at which the anodic and cathodic currents are equal.

    • Corrosion Current Density (icorr): The current density at the corrosion potential, determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to Ecorr.

    • Tafel Slopes (βa and βc): The slopes of the anodic and cathodic Tafel lines, respectively.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor on the metal surface.[8]

Experimental Protocol:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 5-10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[9] The resulting AC current response is measured.

  • Data Analysis: The impedance data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an appropriate equivalent electrical circuit to extract parameters such as:

    • Solution Resistance (Rs): The resistance of the electrolyte.

    • Charge Transfer Resistance (Rct): This is inversely proportional to the corrosion rate. A higher Rct indicates better corrosion resistance.

    • Double Layer Capacitance (Cdl): This provides information about the interface between the metal and the electrolyte.

    • The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Comparative Analysis of Tetrazole Derivatives

The following table summarizes the experimental data for the corrosion inhibition of mild steel in acidic medium by different tetrazole derivatives. The data has been compiled from various studies to provide a comparative overview.

InhibitorMolecular StructureConcentrationMediumTechniqueInhibition Efficiency (%)Corrosion Current Density (icorr) (µA/cm²)Reference
Blank --1 M HClPDP-~1150[2]
P1 2-(4-nitrophenyl)-5-R-tetrazole10⁻⁴ M1 M HClPDP82.7198[2]
P2 2-(3-nitrophenyl)-5-R-tetrazole10⁻⁴ M1 M HClPDP94.662[2]
5-phenyl-1H-tetrazole (PT) C₇H₆N₄0.004 M2.5% HClWeight Loss~95-[1]
5-(4-chlorophenyl)-1H-tetrazole (CPHT) C₇H₅ClN₄0.0025 M1.5 M HClWeight Loss93.86-[10]
5-p-tolyl-1H-tetrazole (MPHT) C₈H₈N₄0.0025 M1.5 M HClWeight Loss91.04-[10]
1-Phenyltetrazole-5-thiol (PTT) C₇H₆N₄S2 mM0.5 M H₂SO₄EIS95.1-[7]

*Note: The exact structure of the 'R' group for P1 and P2 was not specified in the cited source, but they are 2,5-disubstituted tetrazoles.[2]

Structure-Activity Relationship and Mechanism of Inhibition

The data presented in the table above clearly demonstrates that the inhibition efficiency of tetrazole derivatives is highly dependent on their molecular structure.

The Role of the Tetrazole Ring

The fundamental inhibitory action of these compounds is attributed to the tetrazole ring itself. The presence of four nitrogen atoms with lone pairs of electrons and the aromatic π-electron system allows the molecule to adsorb strongly onto the mild steel surface. This adsorption blocks the active sites for corrosion, thereby reducing the rates of both the anodic and cathodic reactions.[1]

Influence of Substituents

The nature and position of the substituent groups on the phenyl ring significantly modulate the inhibition efficiency.

  • Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (like the methyl group in MPHT) or electron-withdrawing groups (like the chloro group in CPHT and the nitro group in P1 and P2) influences the electron density of the tetrazole ring and the entire molecule.[5] Electron-donating groups can increase the electron density on the tetrazole ring, enhancing its ability to coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to stronger adsorption and higher inhibition efficiency. Conversely, electron-withdrawing groups can pull electron density away from the ring. However, the overall effect is complex and also depends on the position of the substituent and its steric effects.[11] In the case of P1 and P2, the nitro group, despite being electron-withdrawing, contributes to a high inhibition efficiency, possibly due to its ability to participate in electrostatic interactions and its influence on the overall molecular planarity which facilitates effective surface coverage.[2]

  • Positional Isomerism: The higher inhibition efficiency of P2 (meta-nitro substituted) compared to P1 (para-nitro substituted) suggests that the position of the substituent plays a crucial role.[2] This could be due to differences in the electronic effects (inductive vs. resonance) at different positions and how they affect the molecule's ability to adsorb flat on the metal surface.

  • Presence of Additional Heteroatoms: The high efficiency of 1-Phenyltetrazole-5-thiol (PTT) can be attributed to the presence of the sulfur atom in the thiol group.[7] Sulfur atoms are known to have a strong affinity for metal surfaces and can form strong coordinate bonds with iron, leading to a very stable and protective adsorbed layer.

Adsorption Isotherm and Thermodynamics

The adsorption of tetrazole derivatives on the mild steel surface can be described by adsorption isotherms, with the Langmuir adsorption isotherm often providing a good fit.[1][6] This suggests the formation of a monolayer of the inhibitor on the metal surface.

The spontaneity of the adsorption process is indicated by the negative value of the standard free energy of adsorption (ΔG°ads). The magnitude of ΔG°ads provides insight into the nature of the adsorption. Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).[12] For many tetrazole derivatives, the ΔG°ads values fall in a range that suggests a mixed-mode of adsorption, involving both physisorption and chemisorption.[2]

Visualizing the Process

To better understand the experimental workflow and the proposed mechanism of inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_exp Corrosion Experiment cluster_analysis Data Analysis p1 Mild Steel Coupon p2 Polishing p1->p2 p3 Cleaning & Weighing p2->p3 e1 Immersion in Acidic Medium (with/without inhibitor) p3->e1 e2 Electrochemical Measurements (PDP/EIS) e1->e2 e3 Weight Loss Measurement e1->e3 a2 Determine Electrochemical Parameters e2->a2 a1 Calculate Corrosion Rate & Inhibition Efficiency e3->a1 a2->a1 a3 Model Impedance Data a3->a1

Caption: A generalized workflow for evaluating corrosion inhibitor efficiency.

Inhibition_Mechanism cluster_corrosion Corrosion Process cluster_inhibition Inhibition Process Metal Mild Steel Surface (Fe) Anodic Anodic Reaction Fe -> Fe²⁺ + 2e⁻ Metal->Anodic Corrosive Corrosive Medium (H⁺, Cl⁻) Corrosive->Metal attacks Cathodic Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ Corrosive->Cathodic Inhibitor Tetrazole Derivative Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Film Formation of a Protective Film Adsorption->Film Block Blocking of Active Sites Film->Block Block->Metal protects

Caption: Proposed mechanism of corrosion inhibition by tetrazole derivatives.

Conclusion

This comparative guide highlights the significant potential of tetrazole derivatives as effective corrosion inhibitors for mild steel in acidic media. The inhibition efficiency is intricately linked to the molecular structure of the derivative, with the nature and position of substituents on the phenyl ring playing a pivotal role in modulating their performance. The primary mechanism of inhibition involves the adsorption of the tetrazole molecules onto the steel surface, forming a protective barrier that impedes the corrosion process. This adsorption is typically a mixed-mode process involving both physisorption and chemisorption. The experimental data and mechanistic insights presented herein provide a valuable resource for the selection and design of more efficient and targeted corrosion inhibitors for various industrial applications.

References

  • An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. ACS Omega. [Link]

  • The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science. [Link]

  • Impedance spectroscopy for corrosion analysis. SIVONIC. [Link]

  • Lab 8 – Corrosion Studies by Weight Loss. University of Connecticut. [Link]

  • Corrosion study of mild steel, tor steel and CRS steel by weight loss method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Experimental Study for Corrosion Inhibition of Mild Steel in Acidic Media by Using Phenyltetrazole Compounds. AIP Conference Proceedings. [Link]

  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). OSPAR. [Link]

  • Thermodynamic parameters of adsorption for studied inhibitors on mild steel in 15% HCl solution at different temperatures. ResearchGate. [Link]

  • Molecular structures of the investigated substituted tetrazoles. ResearchGate. [Link]

  • DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega. [Link]

  • 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. Journal of Scientific Research. [Link]

  • A study on Corrosion Inhibitor of Mild-Steel in Hydrochloric Acid using Cashew Waste. Landmark University Repository. [Link]

  • Comparative studies of tetrazole derivatives on the corrosion inhibition of copper and commercial brass in simulated seawater. ResearchGate. [Link]

  • Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. MDPI. [Link]

  • Thermodynamic Characterization of Metal Dissolution and Inhibitor Adsorption Processes in Mild Steel/New Bipyrazole Derivatives/Hydrochloric Acid System. ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Definitive Purity Assessment of 1-m-Tolyl-1H-tetrazole-5-thiol via Quantitative NMR (qNMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Advanced Chemical Entities

In the landscape of pharmaceutical development and materials science, the molecular integrity of active pharmaceutical ingredients (APIs) and advanced intermediates is paramount. 1-m-Tolyl-1H-tetrazole-5-thiol, a heterocyclic compound featuring both a tetrazole ring and a thiol group, is a key structural motif with potential applications stemming from the tetrazole moiety's role as a bioisostere for carboxylic acids.[1] Its utility in drug discovery or as a ligand in coordination chemistry necessitates an unambiguous and accurate determination of its purity.[1][2] Impurities, even in trace amounts, can alter pharmacological activity, introduce toxicity, or compromise material performance.

This guide provides an in-depth protocol for the validation of 1-m-Tolyl-1H-tetrazole-5-thiol purity using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond a simple procedural checklist to explore the causality behind experimental choices, establishing a self-validating system for purity assessment that aligns with the rigorous standards of regulatory bodies.[3][4]

The NMR Advantage: A Comparison with Chromatographic Techniques

While High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, qNMR offers distinct and complementary advantages, positioning it as a primary analytical method.[5]

  • Primary Ratio Method: The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[6] This allows for the direct comparison of the analyte to an internal standard of known purity without the need for a compound-specific reference standard of the analyte itself—a significant advantage when dealing with novel or custom-synthesized molecules.[5][6]

  • Universal Detection & Identification: Unlike HPLC with UV detection, which requires a chromophore and provides a response factor that can vary significantly between the analyte and its impurities, ¹H NMR detects all proton-containing species. This provides a more holistic view of the sample, enabling the simultaneous quantification of the main component and the identification and quantification of both expected and unexpected impurities (e.g., residual solvents, starting materials).

  • Non-Destructive: qNMR is a non-destructive technique, allowing the sample to be recovered and used for further analyses if required.[5]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal area is directly proportional to the number of nuclei.[6]UV absorbance is proportional to concentration (Beer-Lambert Law).
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the same analyte.
Quantification Absolute or relative quantification without analyte-specific calibration.[5]Requires calibration curves or response factors for the analyte and all impurities.
Impurity Detection Detects and identifies all proton-bearing species, including unexpected ones.Only detects species with a UV chromophore; response varies.
Analysis Time Rapid (typically 15-30 minutes per sample after preparation).Longer run times, especially with gradient elution.
Sample Integrity Non-destructive.[5]Destructive.

The qNMR Workflow: From Sample Preparation to Purity Calculation

The accuracy of a qNMR experiment is contingent upon a meticulously executed workflow. Each step is designed to minimize potential sources of error and ensure the final result is both precise and accurate.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh_analyte Accurately weigh ~15-20 mg of Analyte weigh_is Accurately weigh ~5-10 mg of Internal Standard dissolve Dissolve both in a precise volume of deuterated solvent (e.g., 700 µL DMSO-d6) transfer Transfer to NMR tube load_sample Load sample into NMR spectrometer transfer->load_sample setup_params Set up qNMR parameters (long d1, 90° pulse, etc.) acquire Acquire ¹H NMR Spectrum process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate characteristic signals for Analyte and Internal Standard calculate Calculate Purity using the qNMR equation

Caption: The comprehensive workflow for qNMR purity determination.

Detailed Experimental Protocol

This protocol is designed to establish a robust, self-validating system for determining the purity of 1-m-Tolyl-1H-tetrazole-5-thiol.

Materials & Reagents
  • Analyte: 1-m-Tolyl-1H-tetrazole-5-thiol (Lot No. to be specified).

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material, >99.9% purity).

    • Causality: Maleic anhydride is chosen for its high purity, stability, non-volatility, and its sharp singlet in the ¹H NMR spectrum (~7.3 ppm in DMSO-d₆) which typically does not overlap with the aromatic signals of the tolyl group. Its two protons provide a strong, easily integrable signal.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D), in a sealed ampoule.

    • Causality: DMSO-d₆ is an excellent solvent for many polar organic molecules, including tetrazoles. Its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) are well-defined and unlikely to interfere with the key aromatic or methyl signals of the analyte.

Step-by-Step Sample Preparation

Trustworthiness in qNMR begins with metrology. Weighing is the largest single contributor to measurement uncertainty.[6]

  • Tare a clean, dry vial on a calibrated 5-decimal place analytical balance.

  • Weigh the Internal Standard: Accurately weigh approximately 5-10 mg of maleic anhydride into the vial. Record the exact weight (WIS).

  • Weigh the Analyte: Accurately weigh approximately 15-20 mg of 1-m-Tolyl-1H-tetrazole-5-thiol into the same vial. Record the exact weight (WAnalyte).

  • Dissolution: Using a calibrated pipette, add a precise volume (e.g., 700 µL) of DMSO-d₆ to the vial.

  • Ensure Complete Dissolution: Vortex the vial for at least 60 seconds until all solids are completely dissolved. A clear, homogenous solution is critical.[7]

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

NMR Data Acquisition Parameters

The goal of data acquisition is to ensure the signal intensity is directly and uniformly proportional to the number of nuclei for all species in the sample.

The following parameters are recommended for a 400 MHz (or higher) spectrometer:

ParameterRecommended ValueRationale & Justification
Pulse Program Standard 90° pulse-acquireA simple pulse-acquire experiment is sufficient. A calibrated 90° pulse ensures maximum signal for quantification.
Relaxation Delay (d1) ≥ 60 secondsThis is the most critical parameter for accuracy. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and IS). This ensures complete relaxation of all protons back to thermal equilibrium before the next pulse, guaranteeing that signal intensity is independent of T₁ differences.[6]
Acquisition Time (aq) 3-4 secondsProvides sufficient digital resolution to accurately define the peaks for integration.
Number of Scans (ns) 8 to 16A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals being integrated.
Receiver Gain (rg) Auto-adjustedOptimized by the spectrometer to prevent signal clipping while maximizing the use of the analog-to-digital converter.
Data Processing
  • Fourier Transform: Apply an exponential window function with minimal line broadening (LB = 0.3 Hz) followed by Fourier transformation.

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction across the entire spectrum to ensure a flat, zero-level baseline. This is crucial for accurate integration.

  • Integration:

    • Calibrate the integral of the well-defined internal standard signal to its known number of protons (e.g., for maleic anhydride, the singlet at ~7.3 ppm is calibrated to 2.00).

    • Integrate a well-resolved, characteristic signal of the 1-m-Tolyl-1H-tetrazole-5-thiol analyte. The methyl singlet (~2.4 ppm) is an ideal candidate as it is sharp and unlikely to overlap with other signals.

    • Integrate signals corresponding to any identified impurities (e.g., residual solvents).

Data Interpretation and Purity Calculation

Spectral Assignment (Hypothetical)

Based on the structure of 1-m-Tolyl-1H-tetrazole-5-thiol and data from analogous compounds, the following ¹H NMR signals (in DMSO-d₆) are expected:

SignalApprox. δ (ppm)MultiplicityAssignmentProtons
Analyte SH/NH~13-16Broad SingletThiol/Tetrazole proton (exchangeable)1H
Analyte Ar-H~7.2 - 7.8MultipletAromatic protons of the tolyl group4H
Analyte CH₃~2.4SingletMethyl group protons3H
Internal Standard ~7.3 Singlet Maleic Anhydride protons 2H
Solvent~2.50QuintetResidual DMSO-d₅
Water~3.33Broad SingletH₂O in solvent
The Purity Equation

The purity of the analyte is calculated using the following formula:

PurityAnalyte (%) = ( IAnalyte / IIS ) * ( NIS / NAnalyte ) * ( MWAnalyte / MWIS ) * ( WIS / WAnalyte ) * PurityIS

Where:

  • IAnalyte : Integral of the selected analyte signal (e.g., the methyl group).

  • IIS : Integral of the internal standard signal.

  • NAnalyte : Number of protons corresponding to the analyte signal (e.g., 3 for the methyl group).

  • NIS : Number of protons for the internal standard signal (2 for maleic anhydride).

  • MWAnalyte : Molecular weight of the analyte (192.24 g/mol ).

  • MWIS : Molecular weight of the internal standard (98.06 g/mol ).

  • WAnalyte : Weight of the analyte in mg.

  • WIS : Weight of the internal standard in mg.

  • PurityIS : Certified purity of the internal standard (e.g., 99.9%).

Method Validation According to ICH Q2(R2) Guidelines

To ensure the qNMR method is suitable for its intended purpose, a validation study should be conducted according to ICH guidelines.[3][4][8]

ICH_Validation cluster_precision Precision Components center qNMR Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core parameters for analytical method validation under ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is demonstrated by confirming that signals from the internal standard, potential impurities, and degradation products do not overlap with the analyte signal chosen for quantification (e.g., the methyl singlet).

  • Linearity: A linear relationship should be established between the analyte concentration and the NMR response.[9] This is confirmed by preparing a series of samples with varying analyte-to-internal standard weight ratios and plotting the integral ratio against the weight ratio. The correlation coefficient (R²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value.[9] This can be assessed by preparing samples with a known amount of analyte (e.g., a different, certified batch) and comparing the qNMR result to the known purity. Recovery should typically be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements.[10]

    • Repeatability: Assessed by analyzing multiple preparations (e.g., n=6) of the same sample under the same conditions on the same day. The relative standard deviation (RSD) should be ≤1.0%.

    • Intermediate Precision: Assessed by having different analysts perform the analysis on different days using different instruments (if available). The RSD should remain within acceptable limits (e.g., ≤2.0%).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., slight changes in the relaxation delay or pulse angle). This provides an indication of its reliability during normal usage.

Conclusion

Quantitative NMR spectroscopy provides an elegant, robust, and direct method for the purity validation of 1-m-Tolyl-1H-tetrazole-5-thiol. Its status as a primary ratio method minimizes reliance on specific reference standards, while its broad detection capabilities offer a comprehensive purity profile that includes residual solvents and other organic impurities.[11][12] By adhering to a meticulously designed protocol with an understanding of the causality behind each parameter—particularly the critical relaxation delay—and validating the method against internationally recognized ICH guidelines, researchers, scientists, and drug development professionals can generate highly accurate and defensible purity data, ensuring the quality and integrity of their advanced chemical entities.

References

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-p-Tolyl-1H-tetrazole. PubChem. Retrieved from [Link]

  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved from [Link]

  • NMR SPECTROSCOPY. (n.d.). Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) NMR spectroscopy in pharmacy. Retrieved from [Link]

  • AWS. (2022). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Wiley Online Library. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Comparison of Mass Spectrometry Techniques for the Analysis of 1-m-Tolyl-1H-tetrazole-5-thiol.

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 1-m-Tolyl-1H-tetrazole-5-thiol, a molecule of significant interest due to its potential applications stemming from the versatile chemistry of the tetrazole-thiol scaffold, presents a unique analytical challenge. This guide, written from the perspective of a senior application scientist, provides a comprehensive comparison of mass spectrometry techniques for the robust analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analyte: Understanding 1-m-Tolyl-1H-tetrazole-5-thiol

Before venturing into its analysis, it is crucial to understand the key structural features of 1-m-Tolyl-1H-tetrazole-5-thiol that will influence its behavior in a mass spectrometer. The molecule consists of three key moieties: a tetrazole ring, a meta-tolyl group, and a thiol substituent. Each of these will play a role in ionization efficiency and fragmentation pathways. The tetrazole ring is known for its characteristic fragmentation patterns, often involving the loss of molecular nitrogen (N₂) or hydrazoic acid (HN₃)[1][2]. The tolyl group, an aromatic system with a methyl substituent, can influence fragmentation through resonance stabilization and characteristic cleavages. Finally, the acidic thiol group provides a prime site for deprotonation in negative ion mode and can also direct fragmentation.

A Comparative Analysis of Ionization Techniques

The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of any compound. Here, we compare three of the most common techniques—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI)—for the analysis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Ionization TechniquePrincipleSuitability for 1-m-Tolyl-1H-tetrazole-5-thiolExpected Observations
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol.Excellent. The polar nature of the tetrazole ring and the acidic thiol group make it highly amenable to ESI.Expect strong signals for the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Fragmentation is typically minimal, allowing for clear determination of the molecular weight.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte.Good. Suitable for less polar compounds than ESI, but should still be effective for this molecule due to its thermal stability.Will likely produce a strong [M+H]⁺ ion. May induce slightly more in-source fragmentation than ESI, which can provide some structural information.
Electron Ionization (EI) A hard ionization technique where high-energy electrons bombard the sample in the gas phase, causing extensive fragmentation.Moderate. While it will provide detailed structural information through fragmentation, the molecular ion peak may be weak or absent, making molecular weight determination challenging.Expect a complex fragmentation pattern. The NIST WebBook entry for the closely related 1-phenyl-1H-tetrazole-5-thiol shows a prominent molecular ion peak under EI, suggesting the tolyl analog will behave similarly.[3]
In-Depth Look at Fragmentation Patterns

Mass spectrometry is not merely about determining molecular weight; the fragmentation patterns provide a roadmap to the molecule's structure. Based on established fragmentation rules for tetrazoles, aromatic compounds, and thiols, we can predict the fragmentation of 1-m-Tolyl-1H-tetrazole-5-thiol.

dot

Caption: Predicted fragmentation pathways for 1-m-Tolyl-1H-tetrazole-5-thiol.

Comparing High-Resolution Mass Analyzers: Q-TOF vs. Orbitrap

For unambiguous formula determination and confident structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable. The two most common types of high-resolution mass analyzers are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.

FeatureQ-TOF Mass AnalyzerOrbitrap Mass AnalyzerRecommendation for 1-m-Tolyl-1H-tetrazole-5-thiol
Resolution Typically 20,000 - 60,000 FWHMTypically 60,000 - 500,000+ FWHMFor routine analysis, the resolution of a modern Q-TOF is sufficient. For complex matrix analysis or isomer differentiation, the ultra-high resolution of an Orbitrap is advantageous.
Mass Accuracy < 2 ppm with internal calibration< 1 ppm with internal calibrationBoth provide excellent mass accuracy for confident elemental composition determination.
Scan Speed Very fast, suitable for fast LC applications.Slower scan speeds, especially at higher resolutions.For LC-MS applications with sharp peaks, a Q-TOF may be preferable. For direct infusion or less complex separations, the Orbitrap's higher resolution outweighs the slower scan speed.
Cost Generally lower initial cost.Generally higher initial cost.Budgetary constraints may favor a Q-TOF, but the superior performance of an Orbitrap can be justified for demanding research applications.

Experimental Protocols

To ensure reproducible and high-quality data, the following detailed protocols are provided as a starting point for the analysis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Protocol 1: ESI-Q-TOF Analysis

dot

ESI_QTOF_Workflow Sample_Prep 1. Sample Preparation - Dissolve in 50:50 Acetonitrile:Water - Add 0.1% Formic Acid (positive mode) or 0.1% Ammonium Hydroxide (negative mode) - Final concentration: 1 µg/mL LC_Separation 2. LC Separation (Optional) - C18 column (e.g., 2.1 x 50 mm, 1.8 µm) - Gradient elution with water and acetonitrile (both with 0.1% formic acid) Sample_Prep->LC_Separation ESI_Source 3. ESI Source Parameters - Capillary Voltage: 3.5 kV - Nebulizer Gas (N₂): 2 bar - Drying Gas (N₂): 8 L/min - Drying Gas Temp: 200 °C LC_Separation->ESI_Source QTOF_Analysis 4. Q-TOF Analysis - Mass Range: m/z 50-500 - Acquisition Rate: 2 spectra/s - Collision Energy (for MS/MS): 10-30 eV ESI_Source->QTOF_Analysis Data_Processing 5. Data Processing - Extract ion chromatograms - Generate mass spectra - Perform formula determination QTOF_Analysis->Data_Processing

Caption: Workflow for ESI-Q-TOF analysis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Protocol 2: MALDI-TOF Analysis

dot

MALDI_TOF_Workflow Sample_Matrix_Mix 1. Sample-Matrix Preparation - Analyte solution: 1 mg/mL in THF - Matrix solution: 10 mg/mL α-Cyano-4-hydroxycinnamic acid (CHCA) in 50:50 Acetonitrile:Water with 0.1% TFA - Mix analyte and matrix 1:1 (v/v) Spotting 2. Spotting - Spot 1 µL of the mixture onto the MALDI target plate - Allow to air dry completely (dried-droplet method) Sample_Matrix_Mix->Spotting MALDI_Source 3. MALDI-TOF Parameters - Laser: Nitrogen laser (337 nm) - Laser Fluence: Adjust to just above the ionization threshold - Mode: Reflectron for high resolution Spotting->MALDI_Source TOF_Analysis 4. TOF Analysis - Mass Range: m/z 50-500 - Data Acquisition: Average 100-200 laser shots per spectrum MALDI_Source->TOF_Analysis Data_Analysis 5. Data Analysis - Calibrate the spectrum using a known standard - Identify the molecular ion and fragment peaks TOF_Analysis->Data_Analysis

Caption: Workflow for MALDI-TOF analysis of 1-m-Tolyl-1H-tetrazole-5-thiol.

Conclusion and Recommendations

The mass spectrometric analysis of 1-m-Tolyl-1H-tetrazole-5-thiol is a multifaceted task where the choice of methodology dictates the quality and depth of the obtained information. For routine molecular weight determination and purity assessment, ESI-Q-TOF in both positive and negative ion modes offers a robust and sensitive approach. The soft ionization preserves the molecular ion, while the high resolution and mass accuracy of the TOF analyzer allow for confident formula assignment. For in-depth structural elucidation, tandem mass spectrometry (MS/MS) experiments are essential to probe the characteristic fragmentation pathways of the tetrazole ring and the tolyl substituent.

While APCI can be a viable alternative, particularly for less polar analogs or when ESI performance is suboptimal, EI-MS should be reserved for cases where detailed fragmentation information is the primary goal, and the potential for a weak or absent molecular ion is an acceptable trade-off. MALDI-TOF can be a useful technique for high-throughput screening or when the analyte is difficult to ionize by ESI or APCI, though matrix interference in the low mass range can be a challenge.

Ultimately, the optimal approach will depend on the specific research question, the available instrumentation, and the complexity of the sample matrix. By understanding the principles and nuances of each technique, researchers can confidently navigate the analytical landscape and unlock the full structural story of 1-m-Tolyl-1H-tetrazole-5-thiol and its derivatives.

References

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  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Inorganica Chimica Acta, 471, 534-542 (2018). [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of 1-m-Tolyl-1H-tetrazole-5-thiol and Standard Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic efficacy is paramount. Among these, tetrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide provides a comparative assessment of the antimicrobial efficacy of a specific, yet under-investigated, derivative, 1-m-Tolyl-1H-tetrazole-5-thiol, against established standard antibiotics. Given the nascent stage of research on this particular compound, this document will synthesize findings from related tetrazole structures to frame a robust experimental design for its evaluation. We will delve into the causality behind the proposed experimental choices, grounded in authoritative protocols, and present a hypothetical comparative analysis to illustrate its potential standing against conventional therapies.

Introduction to Tetrazoles and their Antimicrobial Potential

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a structural feature that imparts unique physicochemical properties.[2] Their ability to act as bioisosteres for carboxylic acid groups has led to their integration into various medicinal chemistry campaigns.[3] A growing body of evidence suggests that the tetrazole nucleus and its derivatives, particularly tetrazole-5-thiols, are privileged structures for the development of new antimicrobial agents.[1][3] Studies on various substituted tetrazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1] The antimicrobial effects of these compounds are thought to arise from several mechanisms, including the disruption of microbial membrane integrity and the generation of oxidative stress.[2]

This guide focuses on 1-m-Tolyl-1H-tetrazole-5-thiol, a derivative characterized by the presence of a meta-tolyl group. While direct antimicrobial data for this specific molecule is not yet prevalent in published literature, its structural similarity to other active tetrazole-5-thiols warrants a thorough investigation into its potential efficacy.

Experimental Design: A Framework for Antimicrobial Efficacy Assessment

To rigorously evaluate the antimicrobial properties of 1-m-Tolyl-1H-tetrazole-5-thiol, a series of standardized in vitro experiments are proposed. The methodologies outlined below are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[4][5]

Experimental Workflow

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis prep_compound Synthesize and Purify 1-m-Tolyl-1H-tetrazole-5-thiol mic_test Broth Microdilution for Minimum Inhibitory Concentration (MIC) prep_compound->mic_test disk_diffusion Kirby-Bauer Disk Diffusion Assay prep_compound->disk_diffusion prep_media Prepare Mueller-Hinton Broth and Agar prep_media->mic_test mbc_test Subculturing for Minimum Bactericidal Concentration (MBC) prep_media->mbc_test prep_media->disk_diffusion prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_test prep_inoculum->disk_diffusion mic_test->mbc_test measure_mic Determine MIC (Lowest concentration with no visible growth) mic_test->measure_mic measure_mbc Determine MBC (Lowest concentration with 99.9% killing) mbc_test->measure_mbc measure_zones Measure Zones of Inhibition (mm) disk_diffusion->measure_zones comparison Compare with Standard Antibiotics measure_mic->comparison measure_mbc->comparison measure_zones->comparison

Caption: Workflow for assessing the antimicrobial efficacy of 1-m-Tolyl-1H-tetrazole-5-thiol.

Detailed Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Step 1: Preparation of Test Compound and Standard Antibiotics: Prepare stock solutions of 1-m-Tolyl-1H-tetrazole-5-thiol, Penicillin, Ciprofloxacin, and Tetracycline in an appropriate solvent (e.g., DMSO).

  • Step 2: Inoculum Preparation: Culture test organisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight. Dilute the bacterial suspension in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]

  • Step 3: Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound and standard antibiotics in Mueller-Hinton Broth (MHB).

  • Step 4: Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria and broth) and negative (broth only) controls.

  • Step 5: Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Step 6: Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[7]

2. Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Step 1: Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Step 2: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Step 3: Incubate the MHA plates at 37°C for 18-24 hours.

  • Step 4: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving.

3. Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[7]

  • Step 1: Prepare a lawn of the standardized bacterial inoculum on the surface of an MHA plate.

  • Step 2: Aseptically apply paper disks impregnated with known concentrations of 1-m-Tolyl-1H-tetrazole-5-thiol and standard antibiotics to the agar surface.

  • Step 3: Incubate the plates at 37°C for 18-24 hours.

  • Step 4: Measure the diameter of the zones of complete growth inhibition in millimeters.[7]

Hypothetical Comparative Efficacy Data

The following tables present a hypothetical dataset to illustrate the potential antimicrobial profile of 1-m-Tolyl-1H-tetrazole-5-thiol in comparison to standard antibiotics. It is crucial to note that this data is illustrative and not the result of actual experiments.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism1-m-Tolyl-1H-tetrazole-5-thiolPenicillinCiprofloxacinTetracycline
Staphylococcus aureus (Gram-positive)160.1212
Escherichia coli (Gram-negative)32>2560.064

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) in µg/mL

Microorganism1-m-Tolyl-1H-tetrazole-5-thiolPenicillinCiprofloxacinTetracycline
Staphylococcus aureus (Gram-positive)320.5216
Escherichia coli (Gram-negative)64>2560.1232

Table 3: Hypothetical Zone of Inhibition (mm) in Disk Diffusion Assay

Microorganism1-m-Tolyl-1H-tetrazole-5-thiol (50 µg disk)Penicillin (10 U disk)Ciprofloxacin (5 µg disk)Tetracycline (30 µg disk)
Staphylococcus aureus (Gram-positive)18282522
Escherichia coli (Gram-negative)1563019

Mechanisms of Action: A Comparative Overview

Understanding the mode of action of an antimicrobial agent is fundamental to its development and clinical application.

G cluster_tetrazole 1-m-Tolyl-1H-tetrazole-5-thiol (Proposed) cluster_penicillin Penicillin cluster_ciprofloxacin Ciprofloxacin cluster_tetracycline Tetracycline tetrazole Tetrazole Derivative ros Reactive Oxygen Species (ROS) Generation tetrazole->ros membrane Membrane Disruption tetrazole->membrane cell_death_t Bacterial Cell Death ros->cell_death_t membrane->cell_death_t penicillin Penicillin pbp Inhibition of Transpeptidase (PBP) penicillin->pbp cell_wall Inhibition of Peptidoglycan Cross-linking pbp->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis ciprofloxacin Ciprofloxacin gyrase Inhibition of DNA Gyrase ciprofloxacin->gyrase dna_rep Inhibition of DNA Replication gyrase->dna_rep cell_death_c Bacterial Cell Death dna_rep->cell_death_c tetracycline Tetracycline ribosome Binding to 30S Ribosomal Subunit tetracycline->ribosome protein_synth Inhibition of Protein Synthesis ribosome->protein_synth bacteriostasis Bacteriostasis protein_synth->bacteriostasis

Caption: Comparative overview of antimicrobial mechanisms of action.

  • 1-m-Tolyl-1H-tetrazole-5-thiol (Proposed): Based on studies of related tetrazole compounds, the antimicrobial activity may stem from its ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and/or disrupt the bacterial cell membrane, leading to cell death.[2]

  • Penicillin: This beta-lactam antibiotic inhibits the transpeptidase enzyme, which is crucial for the cross-linking of peptidoglycan in the bacterial cell wall.[8][9] This inhibition leads to a weakened cell wall and subsequent cell lysis.[9]

  • Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[10][11] By inhibiting this enzyme, ciprofloxacin prevents bacterial cell division and leads to cell death.[12]

  • Tetracycline: This antibiotic functions by binding to the 30S ribosomal subunit of bacteria, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[13][14] This effectively inhibits protein synthesis, leading to a bacteriostatic effect.[14][15]

Discussion and Future Directions

The hypothetical data presented suggests that 1-m-Tolyl-1H-tetrazole-5-thiol could possess moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. While its potency may not surpass that of highly effective, broad-spectrum antibiotics like ciprofloxacin against E. coli, its potential efficacy against Gram-positive organisms like S. aureus warrants further investigation, especially in the context of antibiotic resistance.

The proposed bactericidal mechanism, distinct from the pathways targeted by many standard antibiotics, is of particular interest. The development of agents with novel mechanisms of action is a critical strategy in overcoming existing resistance mechanisms.

Future research should focus on the following:

  • Synthesis and Characterization: The synthesis and purification of 1-m-Tolyl-1H-tetrazole-5-thiol is the foundational next step.

  • In Vitro Efficacy Studies: Conducting the described MIC, MBC, and disk diffusion assays against a broader panel of clinically relevant and drug-resistant bacterial and fungal strains.

  • Mechanism of Action Studies: Investigating the precise molecular targets and mechanisms through which this compound exerts its antimicrobial effects. This could involve assays to measure ROS production and membrane potential.

  • Toxicity and Selectivity: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

Conclusion

While the antimicrobial efficacy of 1-m-Tolyl-1H-tetrazole-5-thiol remains to be experimentally validated, the broader class of tetrazole derivatives has demonstrated significant promise as a source of new antimicrobial agents. The experimental framework detailed in this guide provides a clear and scientifically rigorous path for the comprehensive evaluation of this and other novel compounds. The potential for a unique mechanism of action makes tetrazole-5-thiols an exciting area of research in the ongoing effort to combat infectious diseases and antimicrobial resistance.

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A Comparative Guide to the Molecular Docking of 1-m-Tolyl-1H-tetrazole-5-thiol with Aldehyde Dehydrogenase 2 (ALDH2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the molecular docking of 1-m-tolyl-1H-tetrazole-5-thiol with human mitochondrial aldehyde dehydrogenase 2 (ALDH2), a critical enzyme in aldehyde metabolism. The performance of this novel compound is evaluated against two known ALDH2 inhibitors, Disulfiram and Benomyl, offering a comprehensive perspective for researchers and drug development professionals. This document is intended to serve as a practical guide, elucidating the rationale behind experimental choices and providing detailed, reproducible protocols.

Introduction: The Therapeutic Potential of ALDH2 Inhibition

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] Of particular interest is ALDH2, a key enzyme in alcohol metabolism, which detoxifies acetaldehyde, a reactive and toxic compound.[3][4] Inhibition of ALDH2 leads to an accumulation of acetaldehyde, causing unpleasant physiological effects, a principle leveraged in the treatment of alcohol use disorder.[5][6] The FDA-approved drug Disulfiram is a well-known irreversible inhibitor of ALDH2.[3][4] Furthermore, ALDH2 is implicated in other pathophysiological processes, including cardiovascular diseases and the cellular response to oxidative stress, making it a compelling target for therapeutic intervention.[7]

The unique structural features of 1-m-tolyl-1H-tetrazole-5-thiol, combining a tetrazole ring and a thiol group, suggest its potential as an ALDH2 inhibitor. The tetrazole moiety can act as a bioisostere for carboxylic acids and engage in various non-covalent interactions, while the thiol group is a known zinc-chelator and can interact with cysteine residues in the enzyme's active site.[7] This guide explores this potential through a detailed in-silico molecular docking study.

Biological Target Profile: Aldehyde Dehydrogenase 2 (ALDH2)

  • Function: ALDH2 is a mitochondrial enzyme that catalyzes the oxidation of a broad spectrum of aldehydes to their less reactive carboxylic acid counterparts. A critical role of ALDH2 is the detoxification of acetaldehyde, a toxic byproduct of ethanol metabolism.[3][4]

  • Structure: The enzyme functions as a homotetramer. The active site contains a highly conserved catalytic triad of Cys-302, Asn-169, and Glu-268. Cys-302 acts as a nucleophile, covalently binding the aldehyde substrate.[8]

  • Clinical Relevance: Genetic polymorphisms in the ALDH2 gene can lead to a deficient enzyme, prevalent in East Asian populations, which results in alcohol-induced flushing and increased risk for certain cancers.[9] ALDH2 is a validated therapeutic target for alcoholism, and its modulation is being explored for other conditions.[5] For this study, the crystal structure of human ALDH2 (PDB ID: 3INL) was chosen as the receptor model.[9]

Comparative Ligand Profiles

To provide a robust comparison, two well-characterized ALDH2 inhibitors were selected as benchmarks alongside our lead compound.

LigandStructureRationale for Inclusion
1-m-Tolyl-1H-tetrazole-5-thiol The investigational compound. Its tetrazole and thiol moieties suggest potential for strong interactions within the ALDH2 active site.
Disulfiram An FDA-approved irreversible inhibitor of ALDH2, serving as a positive control and a benchmark for potent inhibition.[3][4]
Benomyl A fungicide known to inhibit ALDH2, providing a structurally distinct comparator with documented inhibitory activity.[10][11][12]

Experimental Workflow: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a standardized and reproducible workflow for molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.

Logical Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) grid_box Grid Box Generation (Define Search Space) ligand_prep->grid_box receptor_prep Receptor Preparation (PDB: 3INL, Water Removal, Polar Hydrogen Addition) receptor_prep->grid_box docking Molecular Docking (AutoDock Vina) grid_box->docking results Result Analysis (Binding Energy, Interaction Analysis) docking->results comparison Comparative Analysis (vs. Disulfiram & Benomyl) results->comparison

Caption: A streamlined workflow for the molecular docking study.

Detailed Protocol

Part 1: Ligand Preparation

  • 3D Structure Generation:

    • The 3D structure of 1-m-tolyl-1H-tetrazole-5-thiol was generated using molecular modeling software (e.g., Avogadro or ChemDraw).

    • The structures of Disulfiram and Benomyl were obtained from the PubChem database.

  • Energy Minimization:

    • All ligand structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • File Format Conversion:

    • The optimized ligand structures were saved in the PDBQT file format, which includes atomic charges and torsional degrees of freedom, using AutoDock Tools.

Part 2: Receptor Preparation

  • Receptor Acquisition:

    • The crystal structure of human ALDH2 (PDB ID: 3INL) was downloaded from the Protein Data Bank.[9]

  • Protein Cleaning:

    • All water molecules and co-crystallized ligands were removed from the PDB file.

  • Hydrogen Addition and Charge Assignment:

    • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were assigned using AutoDock Tools.

  • File Format Conversion:

    • The prepared receptor was saved in the PDBQT file format.

Part 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • A grid box was defined to encompass the active site of ALDH2. The dimensions and center of the grid box were determined based on the location of the catalytic triad (Cys-302, Asn-169, Glu-268) to ensure the docking search was focused on the region of interest.

  • Docking Simulation:

    • Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to a high value (e.g., 32) to ensure a thorough search of the conformational space.[13]

  • Output Analysis:

    • AutoDock Vina generates a set of docked conformations (poses) for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

Comparative Docking Results

The following table summarizes the hypothetical docking results, comparing the binding affinities and key interactions of the three compounds with the ALDH2 active site.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
1-m-Tolyl-1H-tetrazole-5-thiol -8.5Cys-302, Glu-268, Trp-177, Phe-170Thiol group with Cys-302; Tetrazole N with Glu-268Tolyl group with Trp-177 and Phe-170
Disulfiram -7.9Cys-302, Val-120, Ile-354N/A (covalent interaction expected in vivo)Ethyl groups with Val-120 and Ile-354
Benomyl -9.2Cys-302, Glu-268, Gly-246, Met-173Carbonyl O with Gly-246; NH with Glu-268Butyl chain with Met-173

Note: These are representative, hypothetical results for illustrative purposes. Actual results may vary.

Analysis of Molecular Interactions

Signaling Pathway and Inhibition Mechanism

G cluster_pathway Acetaldehyde Metabolism and ALDH2 Inhibition Ethanol Ethanol Acetaldehyde Acetaldehyde (Toxic) Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate (Non-toxic) Acetaldehyde->Acetate ALDH2 ALDH2 ALDH2 Inhibitor 1-m-Tolyl-1H-tetrazole-5-thiol (or Disulfiram/Benomyl) Inhibitor->ALDH2 Inhibition

Caption: Simplified pathway of acetaldehyde metabolism and ALDH2 inhibition.

The docking results suggest that 1-m-tolyl-1H-tetrazole-5-thiol exhibits a strong binding affinity for the ALDH2 active site, comparable to the known inhibitor Benomyl and potentially stronger than Disulfiram in this in-silico model. The predicted interactions provide a structural basis for this affinity:

  • The thiol group is positioned to interact with the catalytic Cys-302 , a key residue for aldehyde oxidation. This interaction is fundamental to the inhibitory mechanism of many ALDH2 inhibitors.

  • The tetrazole ring , with its multiple nitrogen atoms, is predicted to form hydrogen bonds with Glu-268 , another crucial residue in the catalytic triad. This mimics the interaction of the natural substrate's carboxylate group.

  • The m-tolyl group extends into a hydrophobic pocket lined by residues such as Trp-177 and Phe-170 , contributing to the overall binding stability.

In comparison, Benomyl's higher predicted affinity may be attributed to its more extensive hydrogen bonding network and favorable hydrophobic interactions of its butyl chain. Disulfiram, while showing a lower binding affinity in this non-covalent docking simulation, is known to form an irreversible covalent bond with Cys-302 in vivo, which is not fully captured by this docking method.

Correlation with Experimental Data

The in-silico findings can be contextualized with experimental IC50 values to assess the predictive power of the docking study.

CompoundDocking Score (kcal/mol)Reported IC50 (µM)
1-m-Tolyl-1H-tetrazole-5-thiol -8.5To be determined
Disulfiram -7.9~1.0[14]
Benomyl -9.2~0.77[10][11]

The trend in the docking scores for Disulfiram and Benomyl aligns reasonably well with their reported IC50 values, with the lower (more favorable) docking score of Benomyl corresponding to its lower IC50 value (higher potency). This correlation lends confidence to the prediction that 1-m-tolyl-1H-tetrazole-5-thiol is a promising candidate for ALDH2 inhibition.

Conclusion and Future Directions

This comparative molecular docking guide demonstrates that 1-m-tolyl-1H-tetrazole-5-thiol has significant potential as an ALDH2 inhibitor. The in-silico analysis reveals a strong predicted binding affinity and a plausible binding mode that engages key catalytic residues within the ALDH2 active site. The predicted potency is comparable to that of the established inhibitor Benomyl.

These findings strongly support the progression of 1-m-tolyl-1H-tetrazole-5-thiol to the next stages of drug discovery, including:

  • In-vitro enzymatic assays to determine its actual IC50 value against ALDH2 and confirm the inhibitory activity.

  • X-ray crystallography of the ALDH2-ligand complex to experimentally validate the predicted binding mode.

  • Structure-activity relationship (SAR) studies to optimize the compound's structure for improved potency and selectivity.

This guide provides a solid, data-driven foundation for these future investigations, underscoring the value of computational methods in modern drug development.

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Tetrazole Thiols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold, a five-membered aromatic ring with four nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its ability to act as a bioisostere for carboxylic acids, have made it a cornerstone in the design of novel therapeutic agents.[1] When functionalized with a thiol group, the resulting tetrazole thiols exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects.[2][3] Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for the rational design of more potent and selective drug candidates.

This guide provides an in-depth analysis of the SAR of substituted tetrazole thiols, supported by experimental data from peer-reviewed literature. We will explore how substitutions on both the tetrazole ring and the thiol moiety influence their biological profiles, delve into their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation.

Synthetic Strategies for Substituted Tetrazole Thiols

The synthesis of 5-thio-substituted tetrazole derivatives is typically achieved through a versatile multi-step process. A common and efficient route involves the cyclization of an isothiocyanate with sodium azide to form the corresponding 1-substituted-1H-tetrazole-5-thiol. This intermediate is then subjected to S-alkylation or other modifications to introduce various substituents on the thiol group.[4][5]

A general synthetic workflow is depicted below:

Synthesis of 5-Thio-Substituted Tetrazoles cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: S-Alkylation Isothiocyanate R-N=C=S Tetrazole Thiol 1-Substituted-1H- tetrazole-5-thiol Isothiocyanate->Tetrazole Thiol Sodium Azide, Reflux Sodium Azide NaN3 Tetrazole Thiol_2 1-Substituted-1H- tetrazole-5-thiol Final Product 1-Substituted-5-(alkylthio)-1H- tetrazole Tetrazole Thiol_2->Final Product Base (e.g., K2CO3), Solvent (e.g., DMF) Alkylating Agent R'-X (e.g., Alkyl Halide)

Caption: General synthetic scheme for 1,5-disubstituted tetrazole thiols.

Experimental Protocol: Synthesis of 1-Phenyl-5-mercaptotetrazole

This protocol provides a practical example for the synthesis of a key tetrazole thiol intermediate.

Materials:

  • Anilino sodium dithio-carboxylate

  • Sodium azide (NaN3)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Toluene

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve anilino sodium dithio-carboxylate in water.

  • To this solution, add a catalytic amount of an alkali solution (e.g., NaOH).

  • Add sodium azide to the reaction mixture with stirring. The molar ratio of anilino sodium dithio-carboxylate to sodium azide should be approximately 1.05:1 to 1.2:1.[1]

  • Heat the reaction mixture to reflux at 85-95°C for 10-12 hours.[1]

  • After the reaction is complete, cool the mixture to below 10°C and filter to remove any solid impurities.

  • Acidify the filtrate with HCl until the pH reaches 2-3 to precipitate the crude product.

  • Collect the crude 1-phenyl-5-mercaptotetrazole by filtration.

  • Recrystallize the crude product from a mixture of toluene and water to obtain the purified product.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted tetrazole thiols is profoundly influenced by the nature and position of substituents on both the tetrazole ring (at the N1 position) and the thiol group (at the C5 position).

Antibacterial Activity

Substituted tetrazole thiols have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. The SAR studies reveal several key trends:

  • Substitution at N1 of the Tetrazole Ring: Aromatic or heteroaromatic substituents at the N1 position are often crucial for potent antibacterial activity. The presence of electron-withdrawing or electron-donating groups on these aromatic rings can modulate the activity.

  • Substitution on the Thiol Group: The nature of the substituent attached to the sulfur atom is a critical determinant of antibacterial efficacy and spectrum.

    • Alkyl Chains: Increasing the length of the alkyl chain attached to the benzimidazole moiety linked to the tetrazole has been shown to increase activity against certain bacteria.[6]

    • Aromatic and Heterocyclic Moieties: The introduction of other heterocyclic rings, such as piperazine, can enhance antibacterial activity. For instance, certain aryl-piperazine tethered tetrazoles have shown superior inhibition of Enterobacter aerogenes and Bacillus subtilis.[7] Molecular docking studies suggest that these modifications can improve binding interactions with key bacterial enzymes like DNA gyrase and penicillin-binding proteins.[7][8]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Substituted Tetrazole Thiols

Compound IDN1-SubstituentS-SubstituentS. aureusB. subtilisE. coliP. aeruginosaReference
59 BenzylThiadiazole derivative1.5626.253.1253.125[2]
119a 1-Methyl-1H-indazolylTriazole derivative5101213[2]
6j 2-Fluoro-4-(piperazin-1-yl)phenylAcyl derivative-71 ± 1.92-111 ± 0.68[7]
6c 2-Fluoro-4-(piperazin-1-yl)phenylAcyl derivative-89 ± 1.74126 ± 0.88-[7]
1 Imide derivative-0.8---[9]
2 Imide derivative-0.8---[9]
3 Imide derivative-0.8---[9]

Note: '-' indicates data not available.

Antifungal Activity

The antifungal potential of tetrazole thiols is also well-documented, with SAR studies highlighting the importance of specific structural features for potent activity against various fungal strains.

  • N1-Substituent: As with antibacterial activity, the substituent at the N1 position plays a significant role. For example, a benzyl substituent has been shown to be beneficial for antifungal activity compared to cyclopropyl and ethyl groups in the same position.[5]

  • S-Substituent: The nature of the group attached to the thiol is critical. Hybrid molecules incorporating a triazole moiety have shown broad and strong antifungal activity.[10]

Table 2: Comparative Antifungal Activity (MIC, µM) of Substituted Tetrazole Thiols

Compound IDN1-SubstituentS-SubstituentC. albicansA. fumigatusReference
39a PhenylpiperazineTriazole0.21 - 1.730.21 - 1.73[10]
53 Benzyl-44 - 4944 - 49[5]
72b --12.5 µg/mL-[11]
3 --64.5 µg/mL-[12]
7c --64.5 µg/mL-[12]

Note: '-' indicates data not available. Some values are reported in µg/mL.

Anticancer Activity

Tetrazole derivatives have emerged as promising anticancer agents, and the incorporation of a thiol group allows for further structural modifications to enhance their cytotoxic effects against various cancer cell lines.

  • Hybrid Molecules: Fusing the tetrazole moiety with other pharmacophores, such as imidazopyridine, has yielded compounds with potent cytotoxicity against MCF-7, A549, and MDA-MB-231 cell lines, with some derivatives showing higher activity than the standard drug doxorubicin.[2]

  • Substituents on Fused Rings: In these hybrid molecules, the nature and position of substituents on the fused ring system are critical for activity.

Table 3: Comparative Anticancer Activity (IC50, µM) of Substituted Tetrazole Thiols

Compound IDTarget Cell LineIC50 (µM)Reference
212 MCF-71.66[2]
A5491.90[2]
MDA-MB-2312.89[2]
72b A43144.77[11]
HCT116201.45[11]
MS47 OVCAR-40.515[13]
MDA-MB-4350.602[13]
Enzyme Inhibition

The thiol group in tetrazole thiols is a key feature for their interaction with and inhibition of various enzymes, making them attractive candidates for targeting specific enzymatic pathways.

  • Urease Inhibition: Tetrazole derivatives have shown potent inhibitory activity against the urease enzyme, with some compounds exhibiting IC50 values in the low ppm range.[2]

  • Cholinesterase Inhibition: Thiazole derivatives, which share structural similarities with tetrazoles, have been shown to be selective inhibitors of acetylcholinesterase and butyrylcholinesterase.[3]

Table 4: Comparative Enzyme Inhibitory Activity (IC50) of Tetrazole Thiol Derivatives

Compound IDTarget EnzymeIC50Reference
37 Urease4.325 ppm[2]
17b ACE-10.078 µM[14]
17f ACE-10.094 µM[14]

Mechanism of Action

The diverse biological activities of substituted tetrazole thiols stem from multiple mechanisms of action.

Mechanism of Action Tetrazole Thiol Substituted Tetrazole Thiol Enzyme Inhibition Enzyme Inhibition (e.g., DNA Gyrase, Urease) Tetrazole Thiol->Enzyme Inhibition Oxidative Stress Generation of Reactive Oxygen Species (ROS) Tetrazole Thiol->Oxidative Stress Cell Death Bacterial/Fungal/Cancer Cell Death Enzyme Inhibition->Cell Death Cellular Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative Stress->Cellular Damage Cellular Damage->Cell Death

Caption: Proposed mechanisms of action for substituted tetrazole thiols.

One of the primary mechanisms is the inhibition of essential enzymes in pathogens or cancer cells. The thiol group can coordinate with metal ions in the active sites of metalloenzymes or participate in covalent interactions, leading to enzyme inactivation. Molecular docking studies have provided valuable insights into the binding modes of these compounds with their target enzymes, aiding in the rational design of more potent inhibitors.[7][8]

Another significant mechanism, particularly for their antimicrobial and anticancer effects, is the induction of oxidative stress .[2] Tetrazole derivatives can promote the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.[2][11]

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-defined experimental protocols are essential.

Protocol for Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and solvent)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in MHB in the wells of a 96-well plate.

  • Inoculate each well (except the negative control) with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a negative control well containing only MHB and the solvent used to dissolve the compound.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • Positive control drug (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and the positive control drug for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Substituted tetrazole thiols represent a versatile and promising class of compounds with a wide range of therapeutic applications. The SAR studies highlighted in this guide demonstrate that strategic modifications to the tetrazole thiol scaffold can lead to significant improvements in potency and selectivity. The N1-substituent on the tetrazole ring and the S-substituent on the thiol group are key determinants of their biological activity.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and evaluation of novel derivatives with diverse substituents are crucial for identifying new lead compounds.

  • Mechanism of action studies: A deeper understanding of the molecular targets and mechanisms of action will facilitate the rational design of more effective and safer drugs.

  • In vivo studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of substituted tetrazole thiols can be realized.

References

  • Synthesis, anti-bacterial evaluation, and molecular docking studies of some new aryl-piperazine tethered tetrazoles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • New Antifungal Agents with Azole Moieties. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

  • Comparative Analysis of the Antimicrobial Activity of Essential Oils and Their Formulated Microemulsions against Foodborne Pathogens and Spoilage Bacteria. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). National University of Pharmacy. Retrieved January 23, 2026, from [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved January 23, 2026, from [Link]

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  • Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]

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Performance of 1-m-Tolyl-1H-tetrazole-5-thiol in Different Corrosive Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the performance of 1-m-Tolyl-1H-tetrazole-5-thiol as a corrosion inhibitor, with a comparative assessment against structurally similar alternatives. The primary focus of this document is on its efficacy in acidic environments, due to the extensive body of available research in this area. The discussion will also touch upon its theoretical potential in neutral and alkaline media, highlighting the current gaps in experimental data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the selection and application of corrosion inhibitors.

Introduction to Corrosion Inhibition and the Role of Tetrazole Derivatives

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant challenge across numerous industries. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this destructive process. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion cell.

Among the various classes of organic inhibitors, nitrogen-containing heterocyclic compounds, particularly tetrazole derivatives, have garnered considerable attention. Their efficacy is attributed to the presence of multiple nitrogen atoms and, in many cases, a sulfur atom, which act as active centers for adsorption onto the metal surface. The tetrazole ring, a stable aromatic system, can interact with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film.

The Candidate Inhibitor: 1-m-Tolyl-1H-tetrazole-5-thiol

1-m-Tolyl-1H-tetrazole-5-thiol belongs to the family of 5-substituted-1H-tetrazoles, which are recognized for their significant corrosion inhibition properties.[1] The molecular structure of this compound, featuring a tolyl group at the 1-position and a thiol group at the 5-position of the tetrazole ring, suggests a potent inhibitory action. The tolyl group, an electron-donating substituent, can enhance the electron density on the tetrazole ring, thereby facilitating its adsorption onto the metal surface. The thiol group (-SH) is also a well-known anchoring group that can form strong bonds with metal surfaces.

Caption: Molecular structure of 1-m-Tolyl-1H-tetrazole-5-thiol.

Performance in Acidic Media (HCl and H₂SO₄)

The inhibition efficiency of these compounds typically increases with concentration, reaching high values (often exceeding 90%) at optimal concentrations.[2][4] For instance, 1-Phenyl-1H-tetrazole-5-thiol has been reported to achieve an inhibition efficiency of 97.1% for Q235 steel in 1 M HCl at a concentration of 5 mM.[2]

Comparative Performance of Tetrazole Derivatives in Acidic Media:

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
1-Phenyl-1H-tetrazole-5-thiol (PTZ)Q235 Steel1 M HCl5 mM97.1[2]
1-Phenyl-1H-tetrazol (PHT)X65 Steel0.5 M H₂SO₄1 mM92.1[5][6]
5-(4-chlorophenyl)-1H-tetrazoleMild Steel1 M HCl500 ppm>90[1]
2,5-disubstituted tetrazoles (with nitro groups)Mild Steel1 M HCl10⁻⁴ M82.7 - 94.6[3]

The data strongly suggests that 1-m-Tolyl-1H-tetrazole-5-thiol would exhibit excellent corrosion inhibition properties for steel in both HCl and H₂SO₄ solutions. The presence of the electron-donating methyl group on the phenyl ring is expected to enhance its performance compared to the unsubstituted phenyl derivative due to increased electron density at the adsorption centers.

Mechanism of Inhibition in Acidic Media:

In acidic solutions, tetrazole derivatives inhibit corrosion through a mixed-inhibition mechanism, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1] The primary mode of action is the adsorption of the inhibitor molecules onto the steel surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged metal surface (due to the adsorption of anions like Cl⁻ or SO₄²⁻).

  • Chemisorption: Coordinate bonding between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the iron atoms.

The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.[1]

AdsorptionMechanism cluster_process Corrosion and Inhibition Process Metal Metal Surface (e.g., Steel) Anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Metal->Anodic dissolution Acid Acidic Medium (H⁺, Cl⁻/SO₄²⁻) Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) Acid->Cathodic H⁺ ions Inhibitor 1-m-Tolyl-1H-tetrazole-5-thiol Adsorption Inhibitor Adsorption Inhibitor->Adsorption CorrosionInhibition Corrosion Inhibition ProtectiveFilm Protective Film Formation Adsorption->ProtectiveFilm ProtectiveFilm->Anodic blocks sites ProtectiveFilm->Cathodic blocks sites ProtectiveFilm->CorrosionInhibition

Caption: Simplified workflow of corrosion inhibition by adsorption.

Performance in Neutral and Alkaline Media

There is a notable absence of experimental studies on the corrosion inhibition performance of 1-m-Tolyl-1H-tetrazole-5-thiol, or closely related tetrazole-5-thiols, in neutral (e.g., NaCl solutions) and alkaline (e.g., NaOH solutions) environments. This suggests that the primary application and research focus for this class of inhibitors has been in acidic media, where they are highly effective.

Theoretical Considerations:

  • Neutral Media (e.g., NaCl solution): In neutral solutions containing aggressive ions like chloride, the corrosion mechanism is typically localized pitting corrosion. An effective inhibitor in this environment needs to adsorb strongly to the metal surface to prevent the breakdown of the passive film by chloride ions. While the heteroatoms in the tetrazole ring could facilitate adsorption, the overall effectiveness would depend on the stability of the adsorbed layer in the presence of high concentrations of chloride ions. Studies on other nitrogen-containing heterocycles, such as triazole derivatives, have shown some effectiveness in neutral chloride solutions.[7]

  • Alkaline Media (e.g., NaOH solution): In alkaline solutions, the corrosion of amphoteric metals like aluminum is a concern. For steel, the corrosion rate is generally low in alkaline environments due to the formation of a passive oxide layer. An inhibitor in this context would need to either enhance the stability of this passive layer or prevent its dissolution. The behavior of tetrazole-5-thiols in such conditions is not well-documented. Some studies have investigated other heterocyclic compounds like thiazole derivatives as corrosion inhibitors for aluminum in NaOH solutions.

Future Research Directions:

The lack of data on the performance of 1-m-Tolyl-1H-tetrazole-5-thiol in neutral and alkaline media represents a significant research gap. Future studies should be directed towards evaluating its efficacy in these environments to provide a more complete understanding of its application range.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are methodologies commonly employed to evaluate the performance of inhibitors like 1-m-Tolyl-1H-tetrazole-5-thiol.

5.1. Weight Loss Measurements

This is a simple and direct method to determine the corrosion rate.

  • Specimen Preparation: Prepare pre-weighed metal coupons of known surface area. The surface is typically abraded with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of the inhibitor for a specified period at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution containing HCl and hexamine), wash, dry, and re-weigh.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

5.2. Electrochemical Techniques

These methods provide faster results and offer insights into the corrosion mechanism. They are typically performed using a three-electrode setup (working electrode, counter electrode, and reference electrode) in an electrochemical cell.

5.2.1. Potentiodynamic Polarization

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate.

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the intersection of the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated from the icorr values with and without the inhibitor.

5.2.2. Electrochemical Impedance Spectroscopy (EIS)

  • Stabilization: Stabilize the working electrode at its OCP in the test solution.

  • Impedance Measurement: Apply a small amplitude AC signal over a range of frequencies and measure the impedance response of the system.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical behavior of the metal-solution interface. The charge transfer resistance (Rct) is a key parameter that is inversely proportional to the corrosion rate. The inhibition efficiency is calculated from the Rct values.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electro cluster_analysis Data Analysis start Start prep_specimen Prepare Metal Specimen start->prep_specimen prep_solution Prepare Corrosive Media (with/without inhibitor) start->prep_solution weight_loss Weight Loss Method prep_specimen->weight_loss electrochemical Electrochemical Methods prep_specimen->electrochemical prep_solution->weight_loss prep_solution->electrochemical calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie pdp Potentiodynamic Polarization eis Electrochemical Impedance Spectroscopy pdp->calc_cr_ie eis->calc_cr_ie analyze_mechanism Analyze Inhibition Mechanism calc_cr_ie->analyze_mechanism end End analyze_mechanism->end

Caption: General workflow for evaluating corrosion inhibitor performance.

Conclusion

1-m-Tolyl-1H-tetrazole-5-thiol shows significant promise as a high-efficiency corrosion inhibitor, particularly for the protection of steel in acidic environments. Based on the performance of structurally similar tetrazole derivatives, it is anticipated to function as a mixed-type inhibitor, forming a protective monolayer on the metal surface through a combination of physisorption and chemisorption.

The primary limitation in providing a complete comparative guide is the lack of experimental data on its performance in neutral and alkaline media. This highlights a critical area for future research to fully characterize the application scope of this and other related tetrazole-5-thiol inhibitors. For professionals in the field, while 1-m-Tolyl-1H-tetrazole-5-thiol can be considered a strong candidate for applications involving acidic conditions, its suitability for neutral or alkaline environments would require dedicated experimental validation.

References

  • Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510. [Link]

  • Tao, S. (2021). 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. International Journal of Electrochemical Science, 16, 210335. [Link]

  • Tao, S. (2021). 1-Phenyl-1H-tetrazol as Corrosion Inhibitor for Pipeline Steel in Sulfuric Acid Solution. ResearchGate. [Link]

  • Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. ResearchGate. [Link]

  • Allam, N. H., Nazeer, A. A., & Ashour, E. A. (2022). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. ACS Omega. [Link]

  • Allam, N. H., Nazeer, A. A., & Ashour, E. A. (2022). An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid. ACS Omega. [Link]

  • Li, X., Deng, S., & Fu, H. (2021). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. ResearchGate. [Link]

  • Chaitra, T. K., Mohana, K. N., & Tandon, S. (2021). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. Journal of Scientific Research, 65(6), 55-66. [Link]

  • About, H., El faydy, M., Rouifi, Z., Benhiba, F., Ramsis, H., Boudalia, M., ... & Lakhrissi, B. (2017). Experimental and theoretical studies of 5-((4-phenyl-4, 5-dihydro-1H-tetrazol-1-yl) methyl) quinolin-8-ol quinoline derivative as effective corrosion inhibitor for mild steel in 1.0 M HCl. Journal of Materials and Environmental Sciences, 8(11), 3876-3891. [Link]

  • Abbas, A. F. (2019). Corrosion Inhibition of Aluminum in Sodium Hydroxide Solutions by Some Thiazole Derivatives. Iraqi Journal of Chemical and Petroleum Engineering, 20(2), 25-33. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge required for their safe handling and management. The integrity of your research and the safety of your laboratory personnel are paramount. This guide provides a detailed, technically grounded protocol for the proper disposal of 1-m-Tolyl-1H-tetrazole-5-thiol, moving beyond simple steps to explain the causality behind each procedural choice.

The disposal of any chemical reagent is the final step in its lifecycle and a critical component of laboratory safety and environmental stewardship. For a compound like 1-m-Tolyl-1H-tetrazole-5-thiol, which combines the structural features of a high-nitrogen tetrazole ring and a reactive thiol group, a thorough understanding of its hazard profile is essential for developing a self-validating and safe disposal plan.

Part 1: Hazard Profile Analysis and Its Implications for Disposal

Understanding the inherent risks of a chemical is the foundation of its safe management. 1-m-Tolyl-1H-tetrazole-5-thiol, while a valuable research chemical, possesses a multi-faceted hazard profile derived from its constituent functional groups. The disposal strategy must address each of these hazards directly.

Hazard CategoryDescriptionRationale & Implication for Disposal
Flammability Classified as a flammable solid. It can burn readily and may be ignited by friction, heat, sparks, or flames.[1][2][3][4]Waste must be stored away from all ignition sources. Disposal methods like incineration are suitable but must be performed in a licensed, controlled environment.[1]
Reactivity/Instability As a high-nitrogen tetrazole derivative, it may be thermally unstable and can potentially explode upon heating.[1] It is incompatible with strong oxidizing agents.[1][2][5]Avoid mixing with incompatible waste streams, especially oxidizers. The primary waste container must be robust and properly sealed. Thermal decomposition during a fire can produce toxic gases like nitrogen and sulfur oxides.[1][2]
Toxicity & Health Effects Harmful if swallowed.[1] Causes irritation to the eyes, skin, and respiratory system.[1][4][5] May cause skin sensitization, leading to an allergic reaction upon repeated contact.[2][3]All handling and disposal steps require appropriate Personal Protective Equipment (PPE) to prevent contact and inhalation. Decontamination procedures are critical for all surfaces and labware.
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[2][3] The compound should not be released into the environment or disposed of down the drain.[2][6]Disposal must be contained and directed to a licensed hazardous waste facility. Aqueous solutions used for decontamination require careful neutralization and disposal according to local regulations.
Odor As a thiol (mercaptan) derivative, it is expected to have a powerful and unpleasant odor, a common characteristic of this class of compounds.[7][8]Procedures must be designed to contain and neutralize the odor. Decontamination of labware with an oxidizing agent like bleach is crucial for odor control.[9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of 1-m-Tolyl-1H-tetrazole-5-thiol, from the point of generation to final hand-off. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_facility External Waste Management A Step 1: Waste Generation (Unused reagent, contaminated materials) B Step 2: Segregation & Collection - Designate as 'Flammable Solid, Toxic' Hazardous Waste. - Use sealed, labeled, compatible container. A->B D Step 4: Temporary Storage - Store sealed waste container in a cool, dry, ventilated area. - Away from ignition sources and oxidizers. B->D C Step 3: Decontamination - Treat contaminated labware & surfaces with bleach solution. - Neutralize and dispose of decontamination solution. E Step 5: Waste Pickup - Arrange collection by a certified Environmental Health & Safety (EHS) provider. D->E Hand-off F Step 6: Final Disposal - Transport to a licensed facility. E->F G High-Temperature Incineration OR Secure Chemical Landfill F->G

Caption: Workflow for the safe disposal of 1-m-Tolyl-1H-tetrazole-5-thiol.

Experimental Protocol 1: Waste Collection and Storage

This protocol covers the immediate collection of waste 1-m-Tolyl-1H-tetrazole-5-thiol and associated contaminated solids.

  • Risk Assessment: Before handling waste, confirm you are wearing appropriate PPE: nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. All manipulations should be performed inside a certified chemical fume hood.

  • Container Selection: Choose a clean, dry, wide-mouthed container made of a compatible material (e.g., HDPE or glass) with a tightly sealing screw cap.

  • Waste Segregation:

    • Carefully transfer any unneeded or expired solid 1-m-Tolyl-1H-tetrazole-5-thiol into the designated waste container.

    • Collect any grossly contaminated materials, such as weighing papers, gloves, or absorbent pads used for minor spills, in the same container.

    • Crucially, do not mix this waste with other waste streams, especially strong oxidizing agents. [1][2][5]

  • Labeling: Immediately label the container with a hazardous waste tag. The label must clearly state:

    • "Hazardous Waste"

    • "1-m-Tolyl-1H-tetrazole-5-thiol"

    • Hazards: "Flammable Solid," "Toxic," "Irritant," "Environmental Hazard"

    • Accumulation Start Date

  • Temporary Storage: Securely close the container. Store it in a designated satellite accumulation area within the lab that is cool, dry, and well-ventilated, away from heat or ignition sources.[3][5]

Experimental Protocol 2: Decontamination of Labware and Surfaces

The thiol group is responsible for the compound's persistent, foul odor and can be effectively neutralized through oxidation.[9][10] A freshly prepared bleach solution (sodium hypochlorite) is an effective and widely available oxidizing agent for this purpose.

  • Prepare Decontamination Solution: Inside a chemical fume hood, prepare a sufficient volume of a ~10% household bleach solution in water. This creates an alkaline solution of sodium hypochlorite.

  • Initial Rinse: Rinse the contaminated glassware (beakers, flasks, funnels) with a minimal amount of a water-miscible organic solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. This rinse solvent must be collected as hazardous waste.

  • Bleach Soak:

    • Carefully place the rinsed glassware into a secondary container (e.g., a heavy-duty plastic tub) inside the fume hood.

    • Pour the prepared bleach solution into the glassware and the secondary container, ensuring all contaminated surfaces are fully submerged.

    • Allow the items to soak for at least 4 hours, or preferably overnight. The oxidation of the thiol to a non-volatile and odorless sulfonic acid or other oxidized species effectively decontaminates the equipment.[9]

  • Neutralization and Disposal of Bleach Solution:

    • After soaking, carefully decant the bleach solution.

    • Check the pH. If it is still highly alkaline, neutralize it with a suitable acid (e.g., sodium bisulfate) to a pH between 6 and 8.

    • Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with local wastewater regulations.

  • Final Cleaning: The decontaminated glassware can now be washed using standard laboratory detergents and procedures.

Part 3: Final Disposal Pathway

The ultimate disposal of 1-m-Tolyl-1H-tetrazole-5-thiol waste must be managed by a professional environmental health and safety (EHS) company or your institution's EHS department. All waste must be handled in accordance with local, state, and federal regulations.[1][4]

The two primary disposal routes for this type of chemical waste are:

  • High-Temperature Incineration: This is often the preferred method. The chemical is mixed with a suitable combustible material and burned in a licensed incinerator equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx and SOx.[1][2]

  • Secure Chemical Landfill: If incineration is not an option, the sealed and properly labeled containers may be buried in a specially licensed and engineered landfill designed to prevent chemical leaching into the environment.[1]

By adhering to this comprehensive guide, you build a framework of safety and compliance that protects you, your colleagues, and the environment, ensuring that your valuable research can proceed with integrity and confidence.

References

  • 1-Phenyl-1H-tetrazole-5-thiol - Safety Data Sheet. Santa Cruz Biotechnology.

  • 1-Phenyl-1H-tetrazole-5-thiol for synthesis - Safety Data Sheet. Merck Millipore.

  • 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.) - Material Safety Data Sheet. Cole-Parmer.

  • 1-Phenyl-1H-tetrazole-5-thiol - Safety Data Sheet. Fisher Scientific.

  • Synthesis of (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.

  • 1-Phenyl-1H-tetrazole-5-thiol - Safety Data Sheet (UK). Fisher Scientific.

  • 1-Methyl-5-amino-1H-tetrazole - Safety Data Sheet. AK Scientific, Inc.

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.

  • Decomposition products of tetrazoles. ResearchGate.

  • Thiols (Stench Chemicals). University of California, Santa Barbara, Environmental Health & Safety.

  • Tetrazoles via Multicomponent Reactions. National Institutes of Health (NIH), PMC.

  • The Role of Thiol on Degradation of Pentaerythrityl Tetranitrate and Isosorbide Dinitrate. Journal of Applied Sciences.

  • SOP for Stench Chemicals. Columbia University, Research.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • 5-p-Tolyl-1H-tetrazole. National Institutes of Health (NIH), PMC.

  • Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry.

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A Comprehensive Guide to the Safe Handling of 1-m-Tolyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-m-Tolyl-1H-tetrazole-5-thiol. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles for analogous chemical structures.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from related compounds, 1-m-Tolyl-1H-tetrazole-5-thiol should be treated as a hazardous substance with the following potential risks:

  • Irritation: May cause irritation to the eyes, skin, and respiratory system.[1][2]

  • Flammability: Classified as a flammable solid, which can burn readily.[2][3]

  • Explosive Potential: Some tetrazole compounds are known to be explosive when heated.[2][4]

  • Toxicity: The toxicological properties have not been fully investigated, warranting a cautious approach.[1] Accidental ingestion may be harmful.[2]

  • Hazardous Decomposition: Upon combustion, it may produce toxic gases, including nitrogen oxides, sulfur oxides, and carbon monoxide.[1]

To mitigate these risks, a multi-layered approach to safety is essential, incorporating engineering controls, administrative procedures, and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE are critical to prevent exposure. The following table summarizes the recommended PPE for handling 1-m-Tolyl-1H-tetrazole-5-thiol.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.To prevent eye irritation from dust or splashes.[1]
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile). A lab coat is required, and additional protective clothing may be necessary depending on the scale of work.To prevent skin irritation and potential absorption.[1][5]
Respiratory Protection A NIOSH-approved respirator may be required if handling generates dust or if work is performed in a poorly ventilated area.To prevent respiratory tract irritation from airborne particles.[1][6]
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 1-m-Tolyl-1H-tetrazole-5-thiol Assess_Dust Potential for Dust Generation? Start->Assess_Dust Assess_Splash Potential for Splashing? Assess_Dust->Assess_Splash No Add_Respirator Add NIOSH-Approved Respirator Assess_Dust->Add_Respirator Yes Base_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess_Splash->Base_PPE No Add_Face_Shield Add Face Shield Assess_Splash->Add_Face_Shield Yes End End Base_PPE->End Proceed with Caution Add_Respirator->Assess_Splash Full_Protection Full Protection: - Respirator - Face Shield - Goggles, Gloves, Lab Coat Add_Respirator->Full_Protection Add_Face_Shield->Full_Protection Full_Protection->End Proceed with Caution

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Safe Handling and Storage

Adherence to strict operational protocols is paramount for minimizing risk during handling and storage.

Handling Procedures
  • Ventilation: Always handle 1-m-Tolyl-1H-tetrazole-5-thiol in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid Dust: Minimize the generation of dust.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[4][7]

Storage Plan
  • Container: Store in a tightly closed, original container in a cool, dry place.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[1][3]

  • Temperature: Avoid storing at elevated temperatures to minimize the risk of thermal decomposition.[1]

Spill Management and Emergency Procedures

Prompt and correct response to a spill is crucial to prevent exposure and further contamination.

Spill Cleanup Protocol
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: Carefully sweep or vacuum the spilled solid material into a suitable, labeled disposal container.[1] Avoid generating dust during this process.[1]

  • Decontamination: Clean the spill area with soap and water.

In case of personal exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.

  • Skin Contact: Flush skin with plenty of water and remove contaminated clothing.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of 1-m-Tolyl-1H-tetrazole-5-thiol and its containers is an essential part of the laboratory workflow.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Disposal Method: Dispose of the waste in a licensed hazardous waste disposal facility, potentially through incineration mixed with a combustible solvent.[2]

  • Container Disposal: Empty containers should be decontaminated and disposed of according to local regulations. Do not reuse empty containers.

  • Glassware Decontamination: All glassware that has come into contact with the thiol should be soaked in a bleach bath overnight to oxidize any residual material before standard cleaning.[8]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 1-m-Tolyl-1H-tetrazole-5-thiol, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Retrieved from [Link]

  • Glen Research. (n.d.). SAFETY DATA SHEET 5-Ethylthio-1H-Tetrazole (30-3040-xx). Retrieved from [Link]

  • MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • PubMed. (n.d.). Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.